Technical Documentation Center

3-Propoxyazetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Propoxyazetidine
  • CAS: 897019-55-5; 897086-92-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Propoxyazetidine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character offer a compelling alternative to more commonly used saturated heterocycles like pyrrolidine and piperidine. Among the various substituted azetidines, 3-propoxyazetidine emerges as a valuable building block, imparting specific lipophilic and hydrogen-bonding characteristics to molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-propoxyazetidine, with a focus on its relevance in the field of drug development.

Chemical Structure and Properties of 3-Propoxyazetidine

3-Propoxyazetidine is characterized by a central four-membered azetidine ring with a propoxy group attached to the C3 position. The nitrogen atom of the azetidine ring is typically protected during synthesis and in many of its applications, most commonly with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity and solubility.

The introduction of the propoxy group at the 3-position significantly influences the molecule's properties. The ether linkage provides a hydrogen bond acceptor site, while the propyl chain increases lipophilicity compared to its parent compound, 3-hydroxyazetidine. These features are critical in tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Table 1: Physicochemical Properties of N-Boc-3-propoxyazetidine

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃N/A
Molecular Weight 215.29 g/mol N/A
Appearance Colorless to pale yellow oilInferred from related compounds
Boiling Point Not explicitly found, but expected to be higher than N-Boc-3-hydroxyazetidine due to increased molecular weight.N/A
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.[1][1]

Spectral Data Interpretation:

While specific spectra for 3-propoxyazetidine were not found, a general interpretation based on its structure can be provided:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ether oxygen). The protons on the azetidine ring would appear as multiplets in the upfield region. If N-Boc protected, a singlet corresponding to the nine protons of the tert-butyl group would be observed around 1.4 ppm.

  • ¹³C NMR: The spectrum would display signals for the three carbons of the propyl group, the carbons of the azetidine ring, and, if present, the carbons of the Boc protecting group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).

  • IR Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups, C-O-C stretching of the ether linkage, and, if N-Boc protected, a strong C=O stretching band for the carbamate group around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propoxy group, the Boc group (if present), and cleavage of the azetidine ring.

Synthesis of 3-Propoxyazetidine

The synthesis of 3-propoxyazetidine is not widely reported in dedicated publications. However, a logical and commonly employed synthetic route would involve the Williamson ether synthesis, starting from a readily available precursor, N-Boc-3-hydroxyazetidine. This method is a robust and versatile way to form ethers.[2][3]

The overall synthetic strategy can be visualized as a two-step process starting from the commercially available 3-hydroxyazetidine, which is first protected and then subjected to etherification.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection (Optional) A 3-Hydroxyazetidine C N-Boc-3-hydroxyazetidine A->C Base (e.g., Et₃N) DCM B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-3-hydroxyazetidine F N-Boc-3-propoxyazetidine D->F Strong Base (e.g., NaH) THF or DMF E 1-Bromopropane (or 1-Iodopropane) E->F G N-Boc-3-propoxyazetidine H 3-Propoxyazetidine G->H Acid (e.g., TFA or HCl) DCM

Figure 1: Synthetic workflow for 3-propoxyazetidine.

Experimental Protocol: Synthesis of N-Boc-3-propoxyazetidine

This protocol is a representative procedure based on the Williamson ether synthesis and general knowledge of protecting group chemistry.[1][2][3]

Step 1: N-protection of 3-hydroxyazetidine

  • To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in dichloromethane (DCM) is added triethylamine (2.2 equivalents) at 0 °C.

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in DCM is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can be purified by column chromatography.

Step 2: Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • 1-Bromopropane (1.5 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, N-Boc-3-propoxyazetidine, is purified by flash column chromatography on silica gel.

Step 3: Deprotection (Optional)

  • To obtain the free base, N-Boc-3-propoxyazetidine is dissolved in DCM.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 3-propoxyazetidine. The free base can be obtained by neutralization with a suitable base.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine ring is considered a "bioisostere" of various functional groups and larger ring systems, offering a unique vector for exploring chemical space in drug design.[4] The incorporation of a 3-propoxy group can further refine the properties of an azetidine-containing molecule.

Role of the 3-Alkoxyazetidine Moiety:

The 3-alkoxyazetidine scaffold can play several roles in modulating the properties of a drug candidate:

  • Improved Lipophilicity: The propyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of central nervous system (CNS) active drugs.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or an unprotected alcohol. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Fine-tuning of Potency and Selectivity: The size and conformation of the propoxy group can influence the binding affinity and selectivity of a ligand for its target receptor. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within the binding pocket of a protein.[5][6]

  • Vector for Further Functionalization: While not a direct property of the propoxy group itself, the synthetic route to 3-propoxyazetidine allows for the introduction of a variety of alkoxy groups at the 3-position, enabling systematic structure-activity relationship (SAR) studies.[7][8][9]

Examples of 3-Alkoxyazetidines in Medicinal Chemistry:

While specific examples of 3-propoxyazetidine in clinical development are not abundant in the readily available literature, the broader class of 3-alkoxyazetidines has shown significant promise. For instance, sazetidine-A, a compound containing a 2-methoxyethoxy group on a related azetidine-like structure, is a potent and selective ligand for α4β2 nicotinic acetylcholine receptors (nAChRs).[2][10] This highlights the potential of 3-alkoxyazetidines in the development of therapies for nicotine addiction and other neurological disorders.

The exploration of 3-substituted azetidine derivatives as triple reuptake inhibitors (TRIs) for the treatment of depression is another area where this scaffold has shown utility. By modifying the substituent at the 3-position, researchers can modulate the inhibitory activity at the serotonin, norepinephrine, and dopamine transporters.

DrugReceptorInteraction cluster_0 Drug Candidate cluster_1 Biological Target cluster_2 Key Interactions cluster_3 Desired Pharmacological Effect Drug Molecule with 3-Propoxyazetidine Moiety Receptor Receptor Binding Pocket Drug->Receptor Binding and Interaction H_Bond Hydrogen Bonding (Ether Oxygen) Receptor->H_Bond Lipophilic Lipophilic Interactions (Propyl Chain) Receptor->Lipophilic Conformation Conformational Rigidity (Azetidine Ring) Receptor->Conformation Effect Therapeutic Outcome (e.g., Receptor Modulation) H_Bond->Effect Lipophilic->Effect Conformation->Effect

Sources

Exploratory

An In-Depth Technical Guide to 3-Propoxyazetidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Scaffold Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attentio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3][4] Their unique structural and physicochemical properties, including high ring strain, sp³-rich character, and conformational rigidity, offer distinct advantages in the design of novel therapeutic agents.[2][3][4] The azetidine motif can enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetic profiles.[2][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine scaffold, underscoring its therapeutic relevance.[2] This guide provides a comprehensive technical overview of 3-Propoxyazetidine, a valuable building block for the synthesis of advanced azetidine derivatives.

Physicochemical Properties of 3-Propoxyazetidine

A clear understanding of the fundamental physicochemical properties of 3-Propoxyazetidine is essential for its effective use in research and development.

PropertyValueSource
CAS Number 897086-92-9Sigma-Aldrich
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.18 g/mol Sigma-Aldrich
Appearance Yellow LiquidSigma-Aldrich
Synonym 3-azetidinyl propyl etherSigma-Aldrich

Synthesis of 3-Propoxyazetidine: A Step-by-Step Protocol

The synthesis of 3-Propoxyazetidine is most effectively achieved through a two-step process involving the protection of the azetidine nitrogen, followed by a Williamson ether synthesis, and subsequent deprotection.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 3-Hydroxyazetidine Step1 Step 1: N-Protection (Boc)₂O, Base Start->Step1 Intermediate N-Boc-3-hydroxyazetidine Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis NaH, Propyl Bromide Intermediate->Step2 Protected_Product N-Boc-3-propoxyazetidine Step2->Protected_Product Step3 Step 3: Deprotection TFA or HCl Protected_Product->Step3 Final_Product 3-Propoxyazetidine Step3->Final_Product

Caption: Synthetic route to 3-Propoxyazetidine.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine (Precursor)

The synthesis begins with the protection of the nitrogen atom of 3-hydroxyazetidine using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the nitrogen during the subsequent etherification.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the base and other water-soluble impurities. Purify the crude product by column chromatography to obtain pure N-Boc-3-hydroxyazetidine.

Part 2: Williamson Ether Synthesis to N-Boc-3-propoxyazetidine

The Williamson ether synthesis is a classic and reliable method for forming ethers. In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol:

  • Alkoxide Formation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the sodium alkoxide.

  • Alkylation: To the solution of the alkoxide, add propyl bromide (or another suitable propyl halide) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction by TLC.

  • Quenching and Extraction: After the reaction is complete, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography to yield N-Boc-3-propoxyazetidine.

Part 3: Deprotection to Yield 3-Propoxyazetidine

The final step is the removal of the Boc protecting group to yield the free amine, 3-Propoxyazetidine.

Experimental Protocol:

  • Acidic Cleavage: Dissolve the purified N-Boc-3-propoxyazetidine in a suitable solvent such as dichloromethane or dioxane. Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC.

  • Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • Neutralization (Optional): To obtain the free base, the salt can be neutralized with a suitable base and extracted into an organic solvent.

Spectroscopic Characterization

The structural confirmation of 3-Propoxyazetidine is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Propoxyazetidine is expected to show characteristic signals for the propyl group and the azetidine ring protons.

  • Propyl Group: A triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the ether oxygen (OCH₂).

  • Azetidine Ring: The protons on the azetidine ring will appear as multiplets due to complex spin-spin coupling. The proton at the C3 position, attached to the propoxy group, will be shifted downfield. The protons on the C2 and C4 positions adjacent to the nitrogen will also have distinct chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.[5][6][7]

  • Propyl Group: Three distinct signals corresponding to the three carbon atoms of the propyl group.

  • Azetidine Ring: Signals for the three carbon atoms of the azetidine ring. The C3 carbon, bearing the propoxy group, will be significantly downfield compared to the C2 and C4 carbons.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8][9][10][11]

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Propoxyazetidine (115.18 g/mol ).

  • Fragmentation: Common fragmentation patterns would involve the loss of the propyl group or cleavage of the azetidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The 3-propoxyazetidine scaffold is a valuable building block in the design of novel drug candidates.[1][2][3][4][12] The introduction of the propoxy group at the 3-position can modulate the lipophilicity and steric bulk of the molecule, which can in turn influence its binding to biological targets and its pharmacokinetic properties.

The azetidine ring itself can act as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for high-affinity binding to protein targets.[2][4][12] Furthermore, the secondary amine of the azetidine ring provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs.[1][13]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 3-Propoxyazetidine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Propoxyazetidine is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via a protected intermediate and Williamson ether synthesis is a robust and scalable method. The unique physicochemical properties conferred by the azetidine ring and the propoxy substituent make it an attractive scaffold for the development of novel therapeutic agents. This guide provides the essential technical information for researchers to effectively utilize 3-Propoxyazetidine in their drug discovery and development endeavors.

References

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Available from: [Link]

  • Hashim O.S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2023, 6(3) 553-558. Available from: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]

  • Pox proteomics: mass spectrometry analysis and identification of Vaccinia virion proteins. Virology Journal. Available from: [Link]

  • Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 2026. Available from: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Pox proteomics: Mass spectrometry analysis and identification of Vaccinia virion proteins. ResearchGate. Available from: [Link]

  • Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. PMC. Available from: [Link]

  • Shanu-Wilson, J. Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Mughala, H., & Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021. RSC Publishing. Available from: [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Available from: [Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. Available from: [Link]

  • HESI-MS/MS Analysis of Phenolic Compounds from Calendula aegyptiaca Fruits Extracts and Evaluation of Their Antioxidant Activities. PMC. Available from: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics. PMC. Available from: [Link]

  • Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. PMC. Available from: [Link]

  • Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. ResearchGate. Available from: [Link]

Sources

Foundational

Synthesis and Derivatization of 3-Propoxyazetidine: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary & Pharmacological Relevance In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds—often termed "escaping from flatland"—has become a f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds—often termed "escaping from flatland"—has become a foundational strategy to improve target specificity, aqueous solubility, and pharmacokinetic profiles. Among these scaffolds, the azetidine ring serves as a conformationally restricted, metabolically stable bioisostere for morpholines, piperidines, and phenyl rings.

Specifically, 3-propoxyazetidine and its derivatives have emerged as critical pharmacophores. They are prominently featured in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as tetrahydrochromenoimidazoles[1], positive allosteric modulators (PAMs) for the Metabotropic Glutamate Receptor 4 (mGluR4) targeting Parkinson's disease[2], and arylmethoxy isoindoline derivatives[3]. This whitepaper provides a comprehensive, causality-driven methodology for the synthesis of 3-propoxyazetidine hydrochloride, detailing the mechanistic rationale behind each experimental choice.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 3-propoxyazetidine relies on the functionalization of the C3-hydroxyl group of an appropriately protected azetidine ring. The standard approach utilizes 1-Boc-3-hydroxyazetidine as the starting material.

Why the Boc Protecting Group?

The tert-butyloxycarbonyl (Boc) group is selected for the nitrogen atom because it is highly stable under the strongly basic conditions required for etherification. Unlike acetyl or benzoyl protecting groups, which can undergo base-catalyzed hydrolysis or participate in unwanted acyl transfer reactions, the Boc group remains inert during the Williamson ether synthesis and can be cleanly cleaved under anhydrous acidic conditions.

The Williamson Etherification Strategy

The core transformation is an intermolecular Williamson ether synthesis. The secondary alcohol at the C3 position of the azetidine ring is deprotonated by a strong base to form an alkoxide nucleophile, which subsequently displaces the halide leaving group of a propyl halide (e.g., 1-bromopropane) via an S_N2 mechanism.

Causality in Reagent Selection:

  • Base (Sodium Hydride, NaH): NaH is chosen over weaker bases (like K2CO3) because it irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the alkoxide while evolving hydrogen gas.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent that effectively solvates the sodium cation ( Na+ ). This leaves the azetidine alkoxide "naked" and highly nucleophilic, significantly accelerating the S_N2 displacement of the propyl halide.

Retrosynthesis A 1-Boc-3-hydroxyazetidine (Starting Material) C Williamson Etherification (NaH, DMF, 0°C to RT) A->C B 1-Bromopropane (Alkylating Agent) B->C D 1-Boc-3-propoxyazetidine (Intermediate) C->D E Acidic Deprotection (HCl in 1,4-Dioxane) D->E F 3-Propoxyazetidine HCl (Key Pharmacophore) E->F G Target APIs (e.g., P-CABs, mGluR4 PAMs) F->G

Synthetic workflow from 1-Boc-3-hydroxyazetidine to API integration.

Quantitative Data: Optimization of Etherification

To establish a self-validating protocol, empirical optimization of the etherification step is required. The following table summarizes the causal relationship between reaction conditions and the yield of 1-Boc-3-propoxyazetidine.

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K2CO3 (2.0)Acetone6024< 20Weak base results in incomplete deprotonation; poor alkoxide formation.
2t-BuOK (1.2)THF251245Sterically hindered base promotes competing E2 elimination of 1-bromopropane.
3NaH (1.2)THF0 to 25872Moderate conversion; THF does not separate ion pairs as effectively as DMF.
4 NaH (1.2) DMF 0 to 25 4 91 Optimal; irreversible deprotonation and highly nucleophilic naked alkoxide.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 1-Boc-3-propoxyazetidine

Objective: High-yield etherification while preserving the Boc protecting group.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Rationale: Removing mineral oil ensures precise stoichiometric control and simplifies downstream purification.

  • Solvation & Cooling: Suspend the NaH in anhydrous DMF (0.3 M relative to the starting material) and cool the suspension to 0 °C using an ice-water bath. Rationale: 0 °C mitigates the exothermic nature of the subsequent deprotonation and prevents thermal degradation.

  • Deprotonation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromopropane (1.5 equivalents) dropwise to the generated alkoxide solution. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation Check: Analyze an aliquot via TLC (Hexanes/Ethyl Acetate, 3:1) or LC-MS to confirm the total consumption of 1-Boc-3-hydroxyazetidine.

  • Quenching & Extraction: Cool the reaction back to 0 °C and carefully quench with saturated aqueous Ammonium Chloride ( NH4​Cl ). Rationale: NH4​Cl safely neutralizes unreacted NaH without lowering the pH enough to cleave the Boc group. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield 1-Boc-3-propoxyazetidine as a clear oil.

Step 2: Synthesis of 3-Propoxyazetidine Hydrochloride

Objective: Clean removal of the Boc group to yield a stable, crystalline salt ready for API derivatization.

  • Preparation: Dissolve the purified 1-Boc-3-propoxyazetidine in anhydrous Dichloromethane (DCM) or 1,4-Dioxane (0.2 M).

  • Deprotection: Add a solution of anhydrous HCl in 1,4-Dioxane (4.0 M, 5.0 equivalents) dropwise at room temperature. Rationale: Using anhydrous HCl rather than Trifluoroacetic acid (TFA) directly yields the hydrochloride salt. TFA leaves a trifluoroacetate salt, which often requires a tedious free-basing step before use in base-sensitive cross-coupling reactions.

  • Maturation: Stir the reaction at room temperature for 2–3 hours. A white precipitate (the product salt) will begin to form.

  • Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 3-propoxyazetidine hydrochloride (CAS: 897019-55-5) as a white, crystalline solid[4].

ProtocolLogic S1 1. Deprotonation NaH / DMF / 0°C S2 2. Alkylation Add 1-Bromopropane S1->S2 S3 3. Quench aq. NH4Cl S2->S3 S4 4. Extraction EtOAc / Brine S3->S4 S5 5. Deprotection HCl / Dioxane S4->S5

Step-by-step logic for the etherification and deprotection workflow.

Downstream Derivatization

Once isolated, 3-propoxyazetidine hydrochloride acts as a versatile secondary amine nucleophile. It is frequently utilized in:

  • S_NAr Reactions: Reacting with fluorinated or chlorinated heteroaromatics in the presence of a tertiary amine base (e.g., DIPEA) to synthesize isoindoline derivatives[3].

  • Buchwald-Hartwig Cross-Couplings: Palladium-catalyzed coupling with aryl bromides to generate complex CNS-penetrant scaffolds, such as the mGluR4 PAMs utilized in Parkinson's disease models[5].

References

  • Palmer, A. M., et al. "Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel." Journal of Medicinal Chemistry - ACS Publications, 2010.

  • Charvin, D., et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry - ACS Publications, 2017.

  • Man, H.-W., et al. "Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same." WIPO (PCT) WO2011100380A1, 2011.

Sources

Exploratory

An In-depth Technical Guide to 3-Propoxyazetidine: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their unique c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their unique combination of properties—including high ring strain, sp3-rich character, and conformational rigidity—confers significant advantages in drug design.[1] These features can lead to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more common ring systems.[1] The incorporation of an azetidine motif can be a deliberate, computation-guided strategy to enhance the "drug-likeness" of a lead compound.[3] From central nervous system modulators to potent anticancer and antibacterial agents, the versatility of the azetidine core is well-established, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this moiety.[1]

This guide focuses on a specific, less-documented derivative: 3-Propoxyazetidine . While extensive peer-reviewed data on this particular molecule is limited, by examining its structural components—the azetidine ring and the propoxy ether linkage—and drawing parallels with its precursor, 3-hydroxyazetidine, we can construct a detailed technical profile. This document will serve as a foundational resource for researchers considering the use of 3-Propoxyazetidine or similar 3-alkoxyazetidines in their research and development programs.

PART 1: Physicochemical and Structural Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For 3-Propoxyazetidine, we can infer many of these properties from its structure and available data from suppliers and analogous compounds.

Structural Information:

  • IUPAC Name: 3-Propoxyazetidine

  • Synonym(s): 3-azetidinyl propyl ether

  • CAS Number: 897086-92-9

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.18 g/mol

Predicted and Known Properties:

The following table summarizes the known and estimated physicochemical properties of 3-Propoxyazetidine. It is crucial to note that properties without specific citations are estimates based on chemical principles and data from structurally related compounds, such as 3-hydroxyazetidine.

PropertyValue/DescriptionSource/Basis
Physical Form Yellow Liquid
Purity 96%
Boiling Point Estimated: 160-180 °CBased on the boiling point of 3-hydroxyazetidine (170.7±15.0 °C at 760 mmHg) and the addition of a propyl group.
Solubility Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, suggesting aqueous solubility.
pKa (of the conjugate acid) Estimated: 8.5 - 9.5Typical range for secondary amines in a small, strained ring system. The ether group is not expected to significantly alter the basicity of the nitrogen.
InChI Key QTINDJCUYRJBAY-UHFFFAOYSA-N

PART 2: Synthesis and Reactivity

Proposed Synthesis: Williamson Ether Synthesis from 3-Hydroxyazetidine

The most direct and logical synthetic route to 3-Propoxyazetidine is via the etherification of its precursor, 3-hydroxyazetidine. 3-Hydroxyazetidine itself is a valuable medical intermediate, and several methods for its synthesis have been developed, often starting from epichlorohydrin and an amine.[4][5][6]

The proposed synthesis of 3-Propoxyazetidine would likely follow a Williamson ether synthesis pathway. This classic and reliable method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Step-by-Step Protocol:

  • Deprotonation of 3-Hydroxyazetidine:

    • Dissolve N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) in a suitable aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Cool the solution in an ice bath (0 °C).

    • Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed. The N-protection is crucial here to prevent the deprotonation of the more acidic N-H proton of the free azetidine.

  • Nucleophilic Substitution:

    • Once the deprotonation is complete (cessation of gas evolution), add 1-bromopropane (or 1-iodopropane for higher reactivity) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Deprotection:

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The resulting N-Boc-3-propoxyazetidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, 3-Propoxyazetidine.

  • Purification:

    • The final compound may require purification by column chromatography or distillation to achieve high purity.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine NaH_THF 1. NaH, THF, 0 °C Alkoxide N-Boc-3-azetidinoxide SN2 2. 1-bromopropane, RT 1-bromopropane 1-bromopropane Protected_Product N-Boc-3-propoxyazetidine Acid 3. TFA or HCl Final_Product 3-Propoxyazetidine

Caption: Proposed Williamson ether synthesis of 3-Propoxyazetidine.

Chemical Reactivity

The reactivity of 3-Propoxyazetidine is governed by two main features: the nucleophilic secondary amine and the potential for ring-opening reactions due to ring strain.

  • N-Functionalization: The secondary amine is a nucleophilic center and can readily react with electrophiles. This allows for the straightforward introduction of various substituents at the N-1 position, a common strategy in drug development to modulate a compound's properties.[7] Reactions include:

    • Alkylation/Arylation: Reaction with alkyl or aryl halides.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Ring-Opening Reactions: The azetidine ring possesses significant strain energy (approximately 26 kcal/mol), making it susceptible to ring-opening by strong nucleophiles, although it is more stable than its three-membered aziridine counterpart.[3] These reactions are often catalyzed by Lewis or Brønsted acids that activate the ring. This property can be exploited for the synthesis of more complex acyclic amines.

PART 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Azetidine Ring Protons: The protons on the azetidine ring will appear as complex multiplets in the upfield region, likely between 2.5 and 4.0 ppm. The proton at C3, adjacent to the oxygen atom, will be the most downfield of this group.

    • Propoxy Group Protons: The spectrum will show three distinct signals for the propoxy group: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the ether oxygen (~3.4 ppm).

    • N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR:

    • Azetidine Ring Carbons: Two signals are expected for the azetidine ring carbons. The C3 carbon, bonded to the oxygen, will be the most downfield (~60-70 ppm). The C2/C4 carbons will be further upfield (~40-50 ppm).

    • Propoxy Group Carbons: Three signals corresponding to the three carbons of the propoxy group will be observed in the upfield region (~10-70 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A moderate, somewhat broad absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

  • C-O Stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹ for the ether linkage.

  • N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.

Mass Spectrometry (MS):

  • Electron Impact (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 115. Key fragmentation patterns would likely involve the loss of the propyl group or cleavage of the azetidine ring.

The following diagram illustrates the logical workflow for spectroscopic structure elucidation.

G Sample Sample IR IR Spectroscopy Sample->IR NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS Structure Proposed Structure: 3-Propoxyazetidine IR->Structure Functional Groups: - N-H - C-O (Ether) NMR->Structure Connectivity & Environment: - Azetidine protons - Propoxy protons - Carbon skeleton MS->Structure Molecular Weight & Fragmentation: - M+ at m/z 115 - Loss of fragments

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-Propoxyazetidine

Foreword: Navigating the Data Landscape for Novel Heterocycles In the dynamic field of drug discovery and development, small, strained heterocycles like azetidines have garnered significant attention. Their unique three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Data Landscape for Novel Heterocycles

In the dynamic field of drug discovery and development, small, strained heterocycles like azetidines have garnered significant attention. Their unique three-dimensional structures and favorable physicochemical properties, such as enhanced solubility and metabolic stability, make them attractive scaffolds in medicinal chemistry.[1][2] 3-Propoxyazetidine, an exemplar of this class, presents a simple yet promising scaffold. However, for many such novel, non-commercialized building blocks, a comprehensive public database of physicochemical properties is often unavailable. This guide, therefore, serves a dual purpose. Firstly, it directly addresses the current scarcity of public data on the solubility and stability of 3-propoxyazetidine. Secondly, and more critically, it provides researchers, scientists, and drug development professionals with a robust framework of established methodologies to determine these crucial parameters in-house. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document empowers you to generate the high-quality data necessary for your research and development endeavors.

Section 1: Understanding the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles.[1] The inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to certain chemical transformations, a factor that must be considered during stability assessments.[3] However, this strain also imparts a desirable conformational rigidity. The incorporation of an azetidine motif can lead to improved pharmacokinetic properties, including metabolic stability and receptor selectivity, as seen in several FDA-approved drugs.[1][2] The 3-propoxy substitution on the azetidine ring introduces a degree of lipophilicity while maintaining a polar core, suggesting a nuanced solubility profile that warrants careful experimental determination.

Section 2: Aqueous and Organic Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation potential. For 3-propoxyazetidine, which is described as a yellow liquid, its miscibility and solubility in various solvent systems must be quantified.[4]

Predicted Solubility Characteristics

Based on its structure—a small heterocyclic amine with a short alkoxy chain—we can hypothesize the following:

  • Aqueous Solubility: The presence of the nitrogen atom, which can be protonated, suggests that the aqueous solubility of 3-propoxyazetidine will be pH-dependent. At lower pH, the protonated form is expected to be more soluble.

  • Organic Solubility: The propoxy group and the overall small size of the molecule suggest good solubility in a range of organic solvents, from polar aprotic (e.g., DMSO, DMF) to less polar (e.g., dichloromethane, ethyl acetate).

Experimental Determination of Solubility

To move from prediction to data, a systematic approach to solubility testing is required. The shake-flask method remains the gold standard for determining thermodynamic solubility.[5]

Table 1: Illustrative Solubility Data for a Representative Azetidine Analog (Note: This data is for illustrative purposes to demonstrate data presentation and is not experimental data for 3-propoxyazetidine.)

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Phosphate Buffered Saline (pH 7.4)25> 50Shake-Flask
0.1 M HCl (pH 1.2)25> 100Shake-Flask
Water25> 50Visual
Dimethyl Sulfoxide (DMSO)25> 200Visual
Ethanol25> 200Visual
Dichloromethane (DCM)25> 200Visual
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to provide a reliable and reproducible measure of equilibrium solubility.

Materials:

  • 3-Propoxyazetidine

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation: Add an excess amount of 3-propoxyazetidine to a vial containing a known volume of the desired solvent. The excess solid (or undissolved liquid) is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved compound settle. For a more complete separation, centrifuge the samples.[5]

  • Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no undissolved material is transferred.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of 3-propoxyazetidine using a validated HPLC method.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 3-propoxyazetidine to solvent equil1 Shake at constant temperature (24-48h) prep1->equil1 Seal vial sep1 Centrifuge sample equil1->sep1 quant1 Filter supernatant sep1->quant1 Sample supernatant quant2 Dilute filtrate quant1->quant2 quant3 Analyze by HPLC quant2->quant3 G cluster_stress Stress Conditions cluster_analysis Analysis substance 3-Propoxyazetidine (Parent Compound) acid Acidic (e.g., 0.1M HCl, 60°C) substance->acid base Basic (e.g., 0.1M NaOH, 60°C) substance->base oxid Oxidative (e.g., 3% H₂O₂) substance->oxid therm Thermal (e.g., 80°C) substance->therm photo Photolytic (UV/Vis Light) substance->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc results Identify & Quantify Degradation Products hplc->results

Caption: Overview of the forced degradation and analysis process.

Section 4: Long-Term Stability Assessment

While forced degradation studies are informative, long-term stability studies under intended storage conditions are required to establish a shelf-life.

ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing. For a drug substance, long-term testing is typically conducted at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months. Accelerated testing at 40°C/75% RH for 6 months is also performed to predict the long-term stability. [6] Procedure:

  • Batch Selection: Use at least three primary batches of 3-propoxyazetidine.

  • Storage: Store the samples in containers that simulate the proposed packaging under long-term and accelerated conditions.

  • Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, test at a minimum of 0, 3, and 6 months. [7]4. Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Conclusion

While specific, publicly available solubility and stability data for 3-propoxyazetidine are currently limited, this guide provides the essential scientific framework and detailed protocols for its determination. The structural features of 3-propoxyazetidine suggest a pH-dependent aqueous solubility and potential susceptibility to acid-mediated degradation. By implementing the robust methodologies for solubility and stability testing outlined herein, researchers can generate the critical data needed to advance their drug discovery and development programs with confidence. The principles and protocols described are universally applicable and form the bedrock of physicochemical characterization for any novel chemical entity.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applic
  • Using visible light to make pharmaceutical building blocks.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake.
  • 3-Propoxy-azetidine | 897086-92-9.
  • SAFETY D
  • Novel Syntheses of Azetidines and Azetidinones.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • 897019-55-5 | 3-Propoxy-azetidine hydrochloride.
  • How to prevent the ring-opening of azetidines during subsequent reactions.
  • SAFETY D
  • SAFETY D
  • Stability of different azetidine esters.
  • 1314988-15-2 | tert-Butyl 3-propoxyazetidine-1-carboxyl
  • Physicochemical properties of the synthesized compounds.
  • SAFETY D
  • Safety D
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • Recent progress in synthesis of 3-functionalized azetidines.
  • 3-Hydroxyazetidine hydrochloride.
  • Solubility D
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Drug Stability: ICH versus Acceler
  • Solubility Table for Water at Temper
  • Solubility table.
  • Pro-Poxy Type III DOT LT (Unitex) - SDS.
  • Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines.

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Propoxyazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the complete structure of 3-propoxyazetidine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the azetidine ring protons and the n-propoxy side chain. The electronegativity of the adjacent nitrogen and oxygen atoms will be the dominant factor influencing the chemical shifts, causing protons closer to these heteroatoms to appear further downfield.

Rationale for Predictions:

  • Azetidine Ring Protons (H-2, H-4, H-3): Protons on carbons adjacent to the nitrogen (H-2 and H-4) are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The proton at the substitution point (H-3) will be influenced by both the ring nitrogen and the ether oxygen, shifting it downfield. Typical chemical shifts for protons on an unsubstituted azetidine ring appear around 3.6 ppm (for C2/C4 protons) and 2.3 ppm (for C3 protons)[1]. The propoxy group at C3 will alter these values.

  • Propoxy Chain Protons (H-1', H-2', H-3'): The methylene group attached to the ether oxygen (H-1') will be significantly deshielded, typically appearing in the 3.4-4.5 ppm range[2]. The subsequent methylene (H-2') and terminal methyl (H-3') groups will be progressively more shielded and appear further upfield[2][3].

  • NH Proton: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift is highly dependent on solvent and concentration[4].

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-4 (axial)~3.7 - 3.9Triplet of doublets (td)J ≈ 8.0, 4.0
H-2, H-4 (equatorial)~3.1 - 3.3Triplet of doublets (td)J ≈ 8.0, 6.0
H-3~4.0 - 4.2QuintetJ ≈ 6.0
H-1' (O-CH₂ )~3.4 - 3.6Triplet (t)J ≈ 6.7
H-2' (CH₂ )~1.6 - 1.8SextetJ ≈ 7.0
H-3' (CH₃ )~0.9 - 1.0Triplet (t)J ≈ 7.4
N-H~1.5 - 3.0Broad singlet (br s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The deshielding effects of oxygen and nitrogen are even more pronounced for carbon atoms.

Rationale for Predictions:

  • Azetidine Ring Carbons (C-2, C-4, C-3): Carbons directly bonded to the nitrogen (C-2, C-4) will be downfield. The carbon bearing the propoxy group (C-3) will be the most deshielded carbon of the ring due to the attached oxygen atom. For comparison, the C3 and C4 carbons in some azetidin-2-one rings can range from 40-70 ppm[5].

  • Propoxy Chain Carbons (C-1', C-2', C-3'): The carbon attached to the ether oxygen (C-1') will be significantly downfield, typically in the 50-80 δ range[2]. The other carbons (C-2', C-3') will be in the typical aliphatic region.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-4~45 - 55
C-3~65 - 75
C-1' (O-CH₂ )~70 - 75
C-2' (CH₂ )~22 - 26
C-3' (CH₃ )~10 - 14
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 3-propoxyazetidine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

NMR_Workflow A Sample Preparation (Dissolve in CDCl3) B Instrument Setup (Lock & Shim) A->B Insert Sample C Data Acquisition (1H & 13C Scans) B->C Tune Probe D Data Processing (FT, Phase, Calibrate) C->D Acquire FID E Spectral Analysis D->E Generate Spectrum

Fig 1. Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For 3-propoxyazetidine, we expect to see characteristic absorptions for the N-H, C-H, C-O, and C-N bonds.

Rationale for Predictions:

  • N-H Stretch: The N-H bond of the secondary amine will give rise to a single, medium-intensity band in the 3300-3500 cm⁻¹ region. This peak is typically sharper than the broad O-H stretch of an alcohol[6][7].

  • C-H Stretch: Aliphatic C-H stretching from the azetidine ring and propoxy chain will appear as strong, sharp peaks just below 3000 cm⁻¹[7].

  • C-O Stretch: The C-O single bond stretch of the ether linkage is a key diagnostic peak, expected to be a strong absorption in the 1050-1150 cm⁻¹ range[2][8].

  • C-N Stretch: The C-N stretching vibration of aliphatic amines is found in the 1020-1250 cm⁻¹ region[6][9].

  • N-H Bend: A broad N-H wagging band may be observed between 665-910 cm⁻¹[6].

Predicted IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3350Medium, Sharp
C-H Stretchsp³ C-H2850 - 2980Strong
C-O StretchEther1080 - 1150Strong
C-N StretchCyclic Amine1100 - 1200Medium
N-H WagSecondary Amine665 - 910Broad, Strong
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract interferences from the air (e.g., CO₂, water vapor).

  • Sample Application: Place a single drop of neat 3-propoxyazetidine liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a high-quality result.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

IR_Workflow A Clean ATR Crystal B Acquire Background (Empty Stage) A->B Prepare C Apply Sample (1 drop) B->C Ready D Acquire Spectrum (16-32 scans) C->D Engage Press E Generate IR Plot D->E Process Data

Fig 2. Protocol for ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Rationale for Predictions:

  • Molecular Ion (M+•): For 3-propoxyazetidine (C₆H₁₃NO), the nominal molecular weight is 115. The molecular ion peak in Electron Ionization (EI) MS is expected to be present, though it may be weak for aliphatic amines and ethers[10][11].

  • Alpha-Cleavage: The most dominant fragmentation pathway for both cyclic amines and ethers is α-cleavage, where the bond adjacent to the heteroatom breaks[11][12][13].

    • Amine α-Cleavage: Loss of a hydrogen radical from C2 or C4 would result in a fragment at m/z 114. Cleavage of the C2-C3 or C3-C4 bond is also possible. The inherent ring strain of the azetidine moiety makes it susceptible to fragmentation[14].

    • Ether α-Cleavage: Cleavage of the C-O bond can occur. More likely is cleavage of the C-C bond alpha to the oxygen (the C3-C2/C4 bond or the C1'-C2' bond). Loss of an ethyl radical (•CH₂CH₃) from the propoxy group would lead to a resonance-stabilized cation at m/z 86. This is often a very prominent peak[10][15].

  • Loss of Propoxy Group: Cleavage of the C3-O bond could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), resulting in an azetidinyl cation at m/z 56.

Predicted Key Mass Fragments (EI-MS)

m/zProposed IdentityFragmentation Pathway
115[M]+•Molecular Ion
114[M-H]+α-Cleavage at C2/C4
86[M-C₂H₅]+α-Cleavage of propoxy group
72[C₄H₈N]+Ring opening and fragmentation
58[C₃H₈N]+α-Cleavage at C2/C4 with ring opening
56[C₃H₆N]+Loss of propoxy radical
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is amplified.

  • Data Output: The software plots the relative abundance of the ions versus their m/z ratio, generating the mass spectrum.

MS_Workflow A Sample Introduction (GC or Probe) B Ionization (70 eV EI) A->B Vaporize C Mass Separation (Quadrupole/TOF) B->C Accelerate Ions D Detection (Electron Multiplier) C->D Separate by m/z E Generate Spectrum D->E Plot Abundance

Fig 3. General workflow for Electron Ionization MS.

Conclusion

The combined analysis of NMR, IR, and MS provides a comprehensive and mutually reinforcing characterization of 3-propoxyazetidine. The predicted spectra outlined in this guide serve as a robust benchmark for researchers synthesizing or utilizing this compound. The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework and connectivity, the IR spectrum will verify the presence of key amine and ether functional groups, and the mass spectrum will confirm the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data for unambiguous structural confirmation.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives.
  • Whitman College. GCMS Section 6.13: Fragmentation of Ethers.
  • University of California, Irvine. Mass Spectrometry: Fragmentation.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • YouTube. Mass Spectrometry of Aliphatic Ethers. (Published Aug 20, 2025).
  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. (Published Jan 25, 2023).
  • Slideshare. Msc alcohols, phenols, ethers.
  • Lichter, R. L., & Crimaldi, K. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry, 44(9), 1432-1437.
  • ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of California, Davis. IR Spectroscopy Tutorial: Amines.
  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.
  • Michigan State University. Infrared Spectrometry.
  • ResearchGate. On NH NMR Chemical Shifts, Part I. (Published Apr 27, 2016).
  • Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. (Updated Feb 03, 2025).
  • Northern Illinois University. IR Absorption Frequencies.
  • Chemistry Steps. NMR Chemical Shift Values Table. (Published Aug 02, 2024).
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (Updated Dec 15, 2021).
  • Michigan State University. IR Spectroscopy of Hydrocarbons.
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (Updated Sep 30, 2024).

Sources

Foundational

A Guide to 3-Propoxyazetidine in Modern Drug Discovery: From Privileged Scaffold to Practical Application

Authored by a Senior Application Scientist Abstract The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its unique conformational constraints and favorable physicochemical properties have established it as a valuable tool in the design of novel therapeutics.[2][3] This guide focuses on 3-Propoxyazetidine, a functionalized building block that offers a direct entry point into this valuable chemical space. We will explore the strategic advantages conferred by the azetidine core, provide detailed protocols for its incorporation into lead molecules, and discuss the underlying principles that guide its application in research and development.

The Strategic Value of the Azetidine Scaffold

In drug discovery, the incorporation of azetidine motifs is a deliberate strategy to enhance molecular properties.[3] Unlike larger, more flexible rings, the inherent strain and non-planar geometry of the azetidine ring impart a defined three-dimensional character to molecules.[2][3] This structural rigidity can be pivotal for improving receptor affinity and selectivity.[2]

The primary drivers for employing azetidine-containing building blocks like 3-Propoxyazetidine include:

  • Improved Pharmacokinetics: The azetidine scaffold is known to enhance metabolic stability and aqueous solubility, crucial parameters for drug efficacy.[1][2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the anticancer agent cobimetinib, feature an azetidine ring to optimize these properties.[2]

  • Vectorial Exit into Unexplored Chemical Space: The compact, sp3-rich nature of the azetidine ring allows for the exploration of spatial orientations often inaccessible with traditional aromatic or larger heterocyclic linkers.[3]

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for more common motifs like pyrrolidine, piperidine, or even acyclic fragments, offering a novel way to modulate a compound's physicochemical and pharmacological profile.[4]

The 3-propoxy substituent on the azetidine ring provides an additional element for design. This flexible, moderately lipophilic chain can be used to probe hydrophobic pockets within a target protein, potentially forming key van der Waals interactions or influencing the overall solubility and permeability of the final compound.

Table 1: Physicochemical Properties of 3-Propoxyazetidine
PropertyValueReference
CAS Number 897086-92-9
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
Appearance Yellow Liquid
Synonym 3-Azetidinyl propyl ether

Synthetic Incorporation of 3-Propoxyazetidine: Key Workflows

3-Propoxyazetidine is primarily utilized as a secondary amine building block. Its nitrogen atom serves as a nucleophilic handle for facile incorporation into a wide range of molecular scaffolds. The following protocols represent core, validated methods for its use.

Workflow 1: N-Acylation for Amide Bond Formation

This is one of the most fundamental and reliable methods for integrating 3-Propoxyazetidine. It connects the azetidine to a carboxylic acid moiety, a common functional group in lead compounds.

Causality Behind the Method: This protocol uses a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily susceptible to nucleophilic attack by the secondary amine of 3-Propoxyazetidine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the generated HCl without competing in the reaction.

Experimental Protocol: N-Acylation

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid starting material (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.

  • Nucleophilic Addition: Add 3-Propoxyazetidine (1.2 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated azetidine.

Workflow 2: Reductive Amination

This workflow allows for the formation of a C-N bond by reacting 3-Propoxyazetidine with an aldehyde or ketone, providing access to more complex amine structures.

Causality Behind the Method: The reaction proceeds in two stages. First, the amine and carbonyl compound form a transient iminium ion intermediate under mildly acidic conditions. A specialized reducing agent, sodium triacetoxyborohydride (STAB), is then used to selectively reduce the iminium ion to the final amine product. STAB is preferred over harsher reagents like NaBH₄ because it is less basic, moisture-tolerant, and will not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.

Experimental Protocol: Reductive Amination

  • Preparation: Dissolve the aldehyde or ketone starting material (1.0 eq) and 3-Propoxyazetidine (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE) or THF.

  • Iminium Formation: Add acetic acid (1-2 drops, catalytic) to facilitate the formation of the iminium ion. Stir the mixture for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the solution. Be aware of potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials (typically 3-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to isolate the final product.

Visualizing the Role of 3-Propoxyazetidine in Drug Discovery

The following diagrams illustrate the strategic placement and reaction pathways involving 3-Propoxyazetidine.

G cluster_0 Strategy & Synthesis cluster_1 Evaluation & Optimization A 3-Propoxyazetidine (Building Block) C Key Coupling Reaction (Acylation, Reductive Amination, etc.) A->C B Lead Scaffold with Reactive Handle (e.g., -COOH, -CHO, -Br) B->C D Novel Bioactive Compound C->D E In Vitro Assays (Target Affinity, Cell Potency) D->E D->E F ADME/PK Profiling (Solubility, Stability) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Optimized Lead G->H

Caption: Drug discovery workflow incorporating 3-Propoxyazetidine.

Reactions cluster_Acylation N-Acylation cluster_ReductiveAmination Reductive Amination Azetidine 3-Propoxyazetidine N-H Reagent1 HATU, DIPEA Azetidine:N->Reagent1 Reagent2 STAB, AcOH Azetidine:N->Reagent2 Acid R-COOH Carboxylic Acid Acid->Reagent1 Amide Product R-C(=O)-N-Azetidine Reagent1->Amide Carbonyl R-CHO Aldehyde/Ketone Carbonyl->Reagent2 Amine Product R-CH2-N-Azetidine Reagent2->Amine

Caption: Key synthetic transformations for 3-Propoxyazetidine.

Structure-Activity Relationship (SAR) Insights

The decision to use an azetidine scaffold is grounded in established medicinal chemistry principles. Understanding these principles is key to leveraging 3-Propoxyazetidine effectively.

Table 2: Impact of the Azetidine Scaffold on Drug Properties
PropertyObservationRationale & Citation
Metabolic Stability Often increased compared to larger rings or acyclic linkers.The compact, strained ring can be less susceptible to metabolism by cytochrome P450 enzymes.[2]
Aqueous Solubility Generally improved.The nitrogen atom acts as a hydrogen bond acceptor, increasing polarity and interaction with water.[2]
Lipophilicity (logP) Can be fine-tuned; often lower than corresponding pyrrolidine/piperidine.The smaller carbon count relative to larger rings reduces lipophilicity, which can be beneficial for oral absorption.
Target Affinity Can be significantly enhanced.The rigid, 3D structure orients substituents in a defined vector, leading to more precise and favorable interactions with a binding pocket.[3]
Cell Permeability Variable; often favorable.The balance of reduced lipophilicity and increased solubility can lead to an optimal profile for passive diffusion across cell membranes.

Conclusion

3-Propoxyazetidine is more than just another building block; it is an entry point to a class of privileged structures that have demonstrated success in approved therapeutics.[2] Its value lies in the combination of the azetidine core's ability to confer favorable pharmacokinetic properties and three-dimensionality with a functional propoxy group for further interaction probing.[2][3] By understanding the fundamental synthetic methodologies and the core principles of its application, researchers can effectively utilize 3-Propoxyazetidine to accelerate the development of novel, differentiated, and potentially superior drug candidates.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines in Drug Discovery - PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • 3-Propoxy-azetidine | 897086-92-9 - Sigma-Aldrich.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv.

Sources

Exploratory

The Strategic Utility of Strain: An In-depth Guide to Azetidine Reactivity in Modern Drug Discovery

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone scaffold in modern medicinal chemistry. Its unique combination of significant rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone scaffold in modern medicinal chemistry. Its unique combination of significant ring strain, conformational rigidity, and sp3-rich character provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides an in-depth exploration of the fundamental principles governing azetidine's reactivity, directly linking its inherent strain to its synthetic utility. We will dissect the structural basis of this strain, detail the mechanisms of its release through strategic ring-opening reactions, and provide actionable protocols for researchers. By understanding the causality behind azetidine's behavior, scientists in drug development can better leverage this privileged motif to design next-generation therapeutics with enhanced efficacy, selectivity, and metabolic stability.

The Azetidine Paradox: Stable Yet Reactive

At the heart of azetidine's utility lies a paradox: it is strained enough to be reactive under specific, controllable conditions, yet significantly more stable and easier to handle than its smaller, three-membered counterpart, aziridine.[1][2] This balance is crucial for its role as a versatile building block. The reactivity of azetidines is primarily driven by a considerable ring strain of approximately 25.4-26 kcal/mol.[2][3] This value positions it neatly between the highly reactive aziridine (~27.7 kcal/mol) and the relatively inert, strain-free five-membered pyrrolidine (~5.4 kcal/mol).[2]

The origin of this strain is twofold:

  • Angle Strain: The internal bond angles of the azetidine ring are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp3-hybridized atoms. This deviation creates substantial angle strain.[3]

  • Torsional Strain: The near-planar, puckered conformation of the ring forces the hydrogen atoms on adjacent carbon atoms into partially eclipsing interactions, introducing torsional (or Pitzer) strain.[4][5]

This stored potential energy makes the C-N and C-C bonds of the ring susceptible to cleavage, a characteristic that can be strategically exploited in synthesis.

Data Presentation: A Comparative Analysis of Cyclic Amine Strain

To fully appreciate the unique position of azetidine, a quantitative comparison with its homologues is instructive. The data below summarizes the key strain and structural parameters for common saturated nitrogen heterocycles.

HeterocycleRing SizeRing Strain (kcal/mol)Median C-N-C AngleKey Conformational Feature
Aziridine3~27.7~60°Planar, High Strain
Azetidine 4 ~25.4 ~90° Puckered, Significant Strain
Pyrrolidine5~5.4~105°Envelope/Twist, Low Strain
Piperidine6~0~111°Chair, Strain-Free

Data compiled from sources.[2][3]

This table clearly illustrates that azetidine occupies a "sweet spot" of reactivity, making it an ideal candidate for strain-release driven functionalization.

Visualization: Sources of Strain in the Azetidine Ring

The following diagram illustrates the key contributors to the inherent strain within the azetidine scaffold.

Caption: Diagram illustrating angle and torsional strain in azetidine.

Harnessing Strain: The Reactivity of Azetidines

The stored energy within the azetidine ring dictates its chemical behavior. While significantly more stable than aziridines, azetidines readily undergo ring-opening reactions, especially when the nitrogen atom is "activated".[1][6] This activation is the key to unlocking their synthetic potential.

The Principle of Nitrogen Activation

For a nucleophile to attack and open the azetidine ring, the ring itself must be rendered sufficiently electrophilic. This is typically achieved by converting the ring nitrogen into a better leaving group. The most common strategies involve:

  • Protonation or Lewis Acid Coordination: Under acidic conditions (either Brønsted or Lewis acids), the nitrogen lone pair is coordinated, forming a positively charged azetidinium ion.[7][8] This dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

  • N-Acylation/N-Sulfonylation: Attaching a strong electron-withdrawing group (e.g., tosyl, nosyl, or a chloroformate) to the nitrogen reduces its basicity and turns it into a good leaving group upon nucleophilic attack at a ring carbon.[9]

  • N-Alkylation (Quaternization): Formation of a quaternary azetidinium salt, for instance with methyl triflate, creates a highly reactive species that readily undergoes ring-opening even with weak nucleophiles.[7]

The choice of activation method is critical as it dictates the required reaction conditions and can influence the regioselectivity of the ring-opening.

Visualization: General Mechanism of Activated Ring-Opening

This diagram shows the general pathway for the nucleophilic ring-opening of an N-activated azetidine.

Caption: General mechanism for azetidine ring-opening via N-activation.

Regioselectivity in Ring-Opening Reactions

For unsymmetrically substituted azetidines, the site of nucleophilic attack becomes a critical question. The outcome is governed by a combination of steric and electronic factors:

  • Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon atom.

  • Electronic Effects: Electron-withdrawing substituents on a ring carbon (e.g., aryl, carboxylate) can stabilize the partial negative charge that develops in the SN2 transition state, thus favoring attack at that position.[7]

By carefully choosing the substrate and nucleophile, chemists can achieve a high degree of control over the regiochemical outcome, leading to the desired polysubstituted linear amine products.[9]

Experimental Protocol: A Self-Validating System

Trustworthiness in experimental science is paramount. The following protocol for a Lewis-acid catalyzed ring-opening is designed as a self-validating system, with built-in checkpoints for reaction monitoring and characterization to ensure reproducibility and accuracy.

Protocol: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylazetidine with Methanol
  • Objective: To synthesize 3-methoxy-1-phenyl-3-(p-tolylsulfonamido)propane via a strain-release ring-opening reaction.

  • Causality: Boron trifluoride etherate (BF₃·OEt₂) is chosen as the Lewis acid to coordinate with the azetidine nitrogen, activating the ring. Methanol serves as both the nucleophile and the solvent, ensuring a high concentration of the attacking species. The phenyl group at the C2 position directs the nucleophilic attack to the benzylic carbon due to electronic stabilization of the transition state.

Materials:

  • N-Tosyl-2-phenylazetidine (1.0 eq.)

  • Anhydrous Methanol (MeOH, solvent)

  • Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, stir bar, septa, needles)

Workflow Visualization:

Caption: Step-by-step experimental workflow for the ring-opening protocol.

Step-by-Step Methodology:

  • Preparation (Self-Validation Point 1: Inertness): To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add N-tosyl-2-phenylazetidine (1.0 eq.). Dissolve the substrate in anhydrous methanol (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath. Rationale: Anhydrous conditions are crucial as water can compete as a nucleophile and react with the Lewis acid.

  • Activation and Reaction Initiation: Slowly add boron trifluoride etherate (1.1 eq.) dropwise to the stirred solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring (Self-Validation Point 2: Progress Tracking): Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting material and the appearance of a new, more polar product spot/peak.[7] Rationale: Active monitoring prevents over-running the reaction and confirms that the desired transformation is occurring.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization (Self-Validation Point 3: Identity Confirmation): Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, ensuring it matches the expected γ-amino alcohol product.

Applications in Drug Development: The Azetidine Advantage

The unique structural and reactive properties of azetidines have established them as a privileged scaffold in drug discovery.[10][11] Their incorporation into a drug candidate can confer several benefits:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to larger rings like piperidine. The nitrogen atom is often more resistant to metabolic N-dealkylation.[11]

  • Conformational Rigidity: The strained ring restricts the conformational freedom of attached substituents. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing affinity and selectivity.[11][12]

  • Bioisosteric Replacement: The azetidine ring can serve as a constrained bioisostere for other groups, such as gem-dimethyl or larger rings, helping to fine-tune properties like lipophilicity and molecular weight while exploring novel chemical space.[11][13]

  • Vectorial Exit Points: The well-defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for optimized interactions within a protein binding pocket.

Numerous FDA-approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles and efficacy. Examples include Baricitinib (a JAK inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker), highlighting the scaffold's versatility across different therapeutic areas.[10]

Conclusion

The ring strain of azetidine is not a liability but its greatest asset. By understanding the principles of strain and reactivity, medicinal chemists can strategically employ azetidines as versatile synthetic intermediates and valuable structural motifs. The ability to perform controlled, strain-release ring-opening reactions provides a powerful pathway to complex, functionalized amine structures. As synthetic methodologies continue to advance, the application of azetidines is set to expand, further cementing its role as a critical component in the modern drug discovery toolkit.[2][10]

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Reactions of Azetidines. Ambeed.com.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Conformational preferences of proline analogues with different ring size. PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Conformational Preferences of Proline Analogues with Different Ring Size.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Put a ring on it: application of small aliph

Sources

Foundational

Section 1: Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 3-Propoxyazetidine Authored for Drug Development Professionals, Researchers, and Scientists This document provides a comprehensive technical guide on the safe handling,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-Propoxyazetidine

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 3-Propoxyazetidine. As a substituted azetidine, this compound belongs to a class of heterocyclic amines that are of significant interest in medicinal chemistry and drug development due to their unique structural properties and biological activities.[1][2][3] The inherent reactivity and biological potential of azetidine derivatives necessitate a robust understanding and implementation of safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

3-Propoxyazetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted with a propoxy group. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from the parent azetidine structure and related substituted amines.[4] The presence of the nitrogen atom in the strained four-membered ring makes it a strong base and a reactive nucleophile.[4]

Table 1: Estimated Physicochemical and Safety Properties

Property Estimated Value / Characteristic Rationale / Reference
Molecular Formula C₆H₁₃NO -
Appearance Colorless to pale yellow liquid Based on similar small-molecule amines and azetidines.[2][4]
Odor Strong, ammonia-like Characteristic of small-chain amines and the parent azetidine.[4]
Boiling Point Not specified; likely > 100°C The propoxy group increases molecular weight compared to azetidine (B.P. 61-62°C).[4]
Basicity (pKa) ~9.5 - 11.0 The azetidine nitrogen is strongly basic; comparable to other secondary amines.[4]
Solubility Miscible in water and common organic solvents Expected due to the polar amine group and the ether linkage.

| Reactivity | Reacts with strong oxidizing agents and acids | The amine group is susceptible to oxidation and protonation. |

Section 2: Hazard Identification and Toxicological Insights

Given its structure as a substituted secondary amine, 3-Propoxyazetidine must be handled as a hazardous substance. The primary hazards stem from its basicity and its potential biological activity. General studies on azetidine derivatives indicate they can possess moderate toxicity.[3][5]

Table 2: GHS Hazard Classification (Anticipated) | Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] | Warning | alt text | | Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6][7] | Warning | alt text | | Flammable Liquids | Category 2 (Potential) | H225: Highly flammable liquid and vapor.[4] | Danger | alt text |

Toxicological Rationale: The primary toxicological concern is the compound's irritant and potentially corrosive nature, a direct result of the basicity of the azetidine nitrogen.[4] Upon contact with moist tissues such as skin or eyes, it can cause irritation or burns. While specific LD50 data for 3-Propoxyazetidine is unavailable, related azetidine derivatives have been classified as having moderate toxicity, with LD50 values typically in the 500-5000 mg/kg range for mice.[5] Their development as potent antitubercular and antitumor agents underscores their high biological activity, reinforcing the need to prevent systemic exposure.[1][2]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of 3-Propoxyazetidine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[8]

Personal Protective Equipment (PPE) Protocol: Proper PPE acts as the final barrier against exposure. The selection is based on mitigating the identified hazards of skin/eye irritation and potential inhalation.[9][10]

Table 3: Required Personal Protective Equipment

Body Part PPE Specification Rationale
Hands Nitrile or Neoprene Gloves Provides chemical resistance against amines and solvents. Avoid latex gloves due to potential for degradation and allergies.[11]
Eyes Chemical Splash Goggles Offers full protection against splashes from all angles. Safety glasses are insufficient.[11][12]
Face Face Shield (in addition to goggles) Required when there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure).[11]
Body Flame-Resistant Laboratory Coat Protects skin and clothing from splashes and provides a removable barrier in case of a large spill.

| Respiratory | Not required if handled in a fume hood | A respirator (e.g., NIOSH-approved with organic vapor cartridges) should be available for emergency spill response outside of a fume hood. |

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don1 1. Don Lab Coat Don2 2. Don Goggles / Face Shield Don1->Don2 Don3 3. Don Gloves (over cuffs) Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to a strict standard operating procedure (SOP) is critical for minimizing exposure and ensuring experimental reproducibility.

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest spill kit, eyewash, and shower.

  • Aliquotting: When transferring the liquid, use a calibrated pipette or syringe to avoid spills. Perform all transfers over a chemical-resistant tray or spill liner to contain any drips.

  • Reaction Setup: When adding 3-Propoxyazetidine to a reaction vessel, do so slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

Storage Requirements: Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent atmospheric moisture absorption and vapor leakage.

  • Location: Store in a designated, ventilated, and cool area, such as a laboratory refrigerator rated for chemical storage.

  • Incompatibilities: Segregate from strong oxidizing agents and acids to prevent vigorous or explosive reactions.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical release.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Action_Skin Remove contaminated clothing. Flush with water for 15+ min. Skin->Action_Skin Action_Eyes Flush with eyewash for 15+ min. Hold eyelids open. Eyes->Action_Eyes Action_Inhale Move to fresh air immediately. Inhale->Action_Inhale End Seek Immediate Medical Attention. Bring SDS. Action_Skin->End Action_Eyes->End Action_Inhale->End

Caption: Emergency Exposure Response Flowchart.

First-Aid Measures:

  • Inhalation: Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[13] If breathing is difficult or stops, provide artificial respiration (use a barrier device) and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[14] If skin irritation persists, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes cautiously with water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[13][14] Remove contact lenses if present and easy to do so. Seek immediate attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and drink two glasses of water if the person is conscious.[6] Get immediate medical advice.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide (CO₂). Avoid using a direct water jet, which could spread the chemical.

  • Protective Actions: Firefighters must wear full personal protective equipment, including a self-contained breathing apparatus (SCBA). Work from the windward side to avoid hazardous vapors.

Section 6: Spill Neutralization and Waste Disposal

A prompt and systematic response to spills is essential to prevent wider contamination and exposure.

Spill_Management Spill Spill Detected Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk (Small vs. Large) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain Spill with Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EH&S Guidelines Decon->Dispose

Caption: Chemical Spill Management Workflow.

Spill Cleanup Protocol (Small Laboratory Spill <100 mL):

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Contain: Cover the spill with a non-reactive absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad, working from the outside in.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), followed by a water rinse. Place all cleaning materials into the waste container.

  • Dispose: Seal the waste container and arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal: All waste materials contaminated with 3-Propoxyazetidine, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous chemical waste. Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5). Tokyo Chemical Industry Co., Ltd. Link

  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. (n.d.). ResearchGate. Link

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024, February 22). PubMed. Link

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI. Link

  • Azetidine derivatives of tricyclic antidepressant agents. (1979, February). PubMed. Link

  • Azetidine. (n.d.). Wikipedia. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16). Sigma-Aldrich. Link

  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 27). TCI Chemicals. Link

  • 3-PROPOXYPROPYLAMINE. (n.d.). Ataman Kimya. Link

  • Pesticide First Aid Procedures. (2018, January 23). ChemCERT. Link

  • Personal Protective Equipment. (2023, February 22). NCBI Bookshelf - NIH. Link

  • Personal Protective Equipment for Infection Control. (2020, February 10). FDA. Link

  • Using personal protective equipment (PPE) to control risks at work. (2026, February 9). HSE. Link

  • Types of PPE. (2025, November 1). Public Health Scotland. Link

  • Personal Protective Equipment (PPE) – Biorisk Management. (n.d.). American Biological Safety Association. Link

  • Pesticides - First Aid. (2025, August 28). Canadian Centre for Occupational Health and Safety. Link

  • WHS OP031 Hazardous Chemical First Aid and Emergency Procedure. (n.d.). University of New England. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Propoxyazetidine as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Saturated Heterocycles In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Saturated heterocycles have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Saturated heterocycles have emerged as crucial "sp3-rich" building blocks, offering three-dimensional complexity that can lead to improved physicochemical properties and more specific interactions with biological targets.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[3] Its strained ring system imparts unique conformational constraints and reactivity, making it an attractive starting point for the synthesis of diverse compound libraries.

This guide focuses on 3-propoxyazetidine , a valuable derivative that combines the structural benefits of the azetidine core with the modulatory effects of a 3-propoxy substituent. The propoxy group provides a moderate increase in lipophilicity while maintaining a hydrogen bond acceptor site (the oxygen atom), a combination that can be critical for fine-tuning drug-like properties such as solubility, permeability, and metabolic stability. Herein, we present an in-depth analysis of its properties, key synthetic transformations, and detailed protocols to empower researchers in drug discovery and development.

Physicochemical Properties of 3-Propoxyazetidine

A thorough understanding of a building block's fundamental properties is essential for effective reaction design and optimization. The data below is for the free base form of 3-propoxyazetidine.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~150-155 °C (estimated)
Density ~0.92 g/cm³ (estimated)
pKa (Conjugate Acid) ~9.5 (estimated for azetidinium ion)
Solubility Soluble in water, methanol, ethanol, DCM, THF, acetonitrile

Core Synthetic Applications: N-Functionalization

The secondary amine of the 3-propoxyazetidine ring is the primary handle for synthetic elaboration. Its nucleophilicity allows for a wide range of N-functionalization reactions, enabling the straightforward introduction of diverse chemical motifs. These reactions are typically high-yielding and proceed under mild conditions.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for introducing amide functional groups, which are prevalent in bioactive molecules due to their metabolic stability and ability to participate in hydrogen bonding. The reaction proceeds via nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of an acylating agent.

Causality and Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are commonly used due to their high reactivity.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Protocol 1: Synthesis of 1-(Azetidin-3-ylpropoxy)ethan-1-one via N-Acetylation

Workflow Diagram:

N_Acylation_Workflow cluster_reactants 1. Reactant Setup cluster_reaction 2. Reaction cluster_workup 3. Aqueous Workup cluster_purification 4. Purification & Analysis A 3-Propoxyazetidine (1.0 eq) Triethylamine (1.5 eq) in Anhydrous DCM B Cool to 0 °C Add Acetyl Chloride (1.1 eq) dropwise Stir at RT (1-3 h) A->B C Quench with H₂O Extract with DCM (3x) Wash with Brine B->C D Dry over Na₂SO₄ Concentrate in vacuo Purify via Chromatography C->D E Characterize (NMR, MS) D->E

Caption: General workflow for the N-acylation of 3-propoxyazetidine.

Step-by-Step Methodology:

  • To a solution of 3-propoxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acetylated product.

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds are two powerful methods for installing diverse N-substituents, significantly expanding the accessible chemical space from the 3-propoxyazetidine core.

Reductive Amination: A Preferred Strategy While direct N-alkylation is effective, reductive amination is often the method of choice for creating complex secondary and tertiary amines in medicinal chemistry.[4] This one-pot reaction involves the formation of an intermediate iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is immediately reduced by a mild, selective reducing agent.

Causality and Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, introducing significant diversity.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate. Its tolerance for weakly acidic conditions prevents side reactions.

  • Solvent: Dichloroethane (DCE) or DCM are common solvents. A small amount of acetic acid can be added to catalyze iminium ion formation, particularly with less reactive ketones.

Protocol 2: Synthesis of 1-Benzyl-3-propoxyazetidine via Reductive Amination

Workflow Diagram:

Reductive_Amination_Workflow cluster_reactants 1. Reactant Setup (One-Pot) cluster_reaction 2. Iminium Formation & Reduction cluster_workup 3. Aqueous Workup cluster_purification 4. Purification & Analysis A 3-Propoxyazetidine (1.0 eq) Benzaldehyde (1.05 eq) in Dichloroethane (DCE) B Stir at RT (30 min) Add NaBH(OAc)₃ (1.5 eq) portion-wise Stir at RT (4-16 h) A->B C Quench with sat. NaHCO₃ Extract with DCM (3x) Wash with Brine B->C D Dry over Na₂SO₄ Concentrate in vacuo Purify via Chromatography C->D E Characterize (NMR, MS) D->E

Caption: One-pot workflow for N-reductive amination.

Step-by-Step Methodology:

  • To a solution of 3-propoxyazetidine (1.0 eq) in dichloroethane (DCE, 0.2 M), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring completion by TLC or LC-MS.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure 1-benzyl-3-propoxyazetidine.

Application in Drug Discovery Scaffolds

The true value of 3-propoxyazetidine is realized when its derivatives are incorporated into larger, biologically active molecules. The azetidine serves as a conformationally restricted linker or scaffold, while the N-substituent and the 3-propoxy group act as key handles for modulating interactions with a protein target and tuning physicochemical properties.

The general strategy involves using the N-functionalized 3-propoxyazetidine derivatives, prepared via the protocols above, in subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig, amide coupling) to build the final target molecule.

Conceptual Diagram of a Bioactive Molecule:

Bioactive_Molecule cluster_vectors Vectors for Diversification cluster_properties Influenced Properties Core 3-Propoxyazetidine Core N_Sub N-Substituent (from Acylation, Reductive Amination, etc.) Core->N_Sub Propoxy 3-Propoxy Group Core->Propoxy Pharm Pharmacophore (Target Binding) N_Sub->Pharm Dictates PK Physicochemical Properties (Solubility, Lipophilicity, pKa) Propoxy->PK Modulates

Caption: Role of 3-propoxyazetidine as a central scaffold in drug design.

The synthesis of such complex molecules benefits from the robustness of the reactions described, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. The 3-propoxyazetidine motif provides a reliable and versatile entry point into novel and patentable chemical matter.[5][6]

Conclusion

3-Propoxyazetidine is a highly valuable and versatile building block for modern organic synthesis, particularly within the context of medicinal chemistry and drug discovery. Its utility stems from the unique combination of the conformationally constrained azetidine core and the property-modulating 3-propoxy group. The straightforward and high-yielding N-functionalization reactions, such as N-acylation and reductive amination, provide reliable and efficient pathways to a vast array of complex derivatives. The protocols detailed in this guide offer a validated starting point for researchers to leverage the full potential of this powerful synthetic tool in their pursuit of novel bioactive compounds.

References

  • Uesugi, S., Watanabe, H., Oikawa, M., & Sasaki, M. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports.
  • Beilstein-Institut. (2025). Design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. BenchChem.
  • Shindo-Kano Laboratory. Synthesis of Bioactive compounds. Tohoku University.
  • Hamid, M. H. S., Smedley, C. J., & Williams, C. M. (2019). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal.
  • Gomha, S. M., et al. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules.
  • Grygorenko, O., Volochnyuk, D., & Vashchenko, B. (2021). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.
  • MDPI. Special Issue : Synthesis of Bioactive Compounds. Molecules.
  • Li, W., & Zhang, X. (2017). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Waseda University. (2020). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Waseda University News.

Sources

Application

Synthetic Routes to N-Protected 3-Propoxyazetidine: A Comprehensive Application Note &amp; Protocol

Scientific Context & Rationale Azetidine rings are highly sought-after structural motifs in modern drug discovery. By incorporating a strained, four-membered nitrogenous heterocycle, medicinal chemists can effectively mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

Azetidine rings are highly sought-after structural motifs in modern drug discovery. By incorporating a strained, four-membered nitrogenous heterocycle, medicinal chemists can effectively modulate the physicochemical properties of active pharmaceutical ingredients (APIs)—frequently improving metabolic stability, lowering lipophilicity (logP), and increasing aqueous solubility compared to larger piperidine or pyrrolidine analogs[1].

Specifically, N-protected 3-propoxyazetidines (such as 1-Boc-3-propoxyazetidine ) serve as versatile building blocks. They are prominently utilized in the synthesis of complex therapeutic agents, including positive allosteric modulators for Parkinson's disease[2] and potassium-competitive acid blockers (P-CABs) for gastrointestinal disorders[1].

This application note details two field-proven synthetic routes for generating 1-Boc-3-propoxyazetidine, providing the causality behind reagent selection and establishing self-validating experimental protocols to ensure high-fidelity replication.

Mechanistic Overview & Synthetic Strategies

Route A: Direct O-Alkylation (The Medicinal Chemistry Standard)

The most efficient and widely adopted route in medicinal chemistry relies on the direct O-alkylation of commercially available 1-Boc-3-hydroxyazetidine[3].

  • Causality of Reagents: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly deprotonate the secondary alcohol, forming a highly reactive sodium alkoxide intermediate[2]. N,N-dimethylformamide (DMF) is the optimal solvent; its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic. This significantly accelerates the subsequent SN​2 displacement of the primary alkyl halide (1-bromopropane or 1-iodopropane).

  • Thermodynamic Control: Strict temperature control (0 °C during deprotonation, warming to room temperature) is critical to prevent base-catalyzed ring-opening or unwanted elimination side reactions.

RouteA A 1-Boc-3-hydroxyazetidine (Starting Material) B NaH (1.2 eq), DMF 0 °C to RT A->B Deprotonation C Sodium 1-Boc-azetidin-3-olate (Reactive Alkoxide) B->C D 1-Bromopropane (1.5 eq) SN2 Displacement C->D O-Alkylation E 1-Boc-3-propoxyazetidine (Target API Building Block) D->E

Figure 1: Direct O-alkylation synthetic workflow for 1-Boc-3-propoxyazetidine.

Route B: De Novo Synthesis via Benzhydryl Protection (The Scale-Up Standard)

For large-scale manufacturing where the cost of 1-Boc-3-hydroxyazetidine may be prohibitive, a de novo synthesis starting from epichlorohydrin and benzhydrylamine is employed[4][5].

  • Causality of Reagents: The initial cyclization yields 1-benzhydryl-3-azetidinol. The benzhydryl group is specifically chosen for its extreme robustness under the strongly basic conditions required for O-alkylation. Following alkylation with 1-bromopropane, the benzhydryl group is cleanly removed via palladium-catalyzed hydrogenolysis ( Pd/C,H2​ ) and subsequently reprotected using di-tert-butyl dicarbonate ( Boc2​O ) to yield the final target.

RouteB A Epichlorohydrin + Benzhydrylamine B 1-Benzhydryl-3-azetidinol A->B Cyclization C NaH, 1-Bromopropane (O-Alkylation) B->C D 1-Benzhydryl-3-propoxyazetidine C->D E Pd/C, H2 (Deprotection) Boc2O (Reprotection) D->E Protecting Group Swap F 1-Boc-3-propoxyazetidine E->F

Figure 2: De novo synthesis of 1-Boc-3-propoxyazetidine via benzhydryl protection.

Quantitative Route Comparison

To assist in route selection, the following table summarizes the key quantitative and operational metrics for both synthetic pathways.

MetricRoute A: Direct O-AlkylationRoute B: De Novo Synthesis
Starting Materials 1-Boc-3-hydroxyazetidine, 1-BromopropaneEpichlorohydrin, Benzhydrylamine, 1-Bromopropane
Total Steps 14
Overall Yield 70% – 85%45% – 55%
Primary Use Case Medicinal chemistry, SAR exploration, mg to low-kg scaleProcess chemistry, large-scale API manufacturing
Cost-Efficiency Moderate (High starting material cost)High (Low bulk reagent costs)
Time to Completion 24 Hours4 – 5 Days

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis via Direct O-Alkylation (Route A)

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • 1-Bromopropane (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DMF (approx. 10 mL/gram of substrate).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 equiv) in small portions to manage the exothermic release of hydrogen gas[2].

    • Self-Validation Check: The reaction will bubble vigorously. Stirring should continue at 0 °C for 30–60 minutes until H2​ evolution ceases and the solution becomes a homogenous, pale-yellow mixture, confirming complete alkoxide formation.

  • Alkylation: Add 1-bromopropane (1.5 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (30% EtOAc in Hexanes). The highly polar starting material ( Rf​≈0.2 ) should disappear, replaced by a less polar product spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford 1-Boc-3-propoxyazetidine as a colorless oil.

    • Self-Validation Check (NMR): 1H NMR ( CDCl3​ ) will show the disappearance of the broad -OH singlet, and the appearance of a distinct triplet at ≈0.9 ppm ( −CH3​ ), a multiplet at ≈1.6 ppm ( −CH2​− ), and a triplet at ≈3.4 ppm ( −O−CH2​− ).

Protocol 2: De Novo Synthesis and Protecting Group Swap (Route B)

Step-by-Step Methodology:

  • Cyclization: Reflux epichlorohydrin (1.0 equiv) and benzhydrylamine (1.0 equiv) in methanol for 72 hours. Concentrate and recrystallize the intermediate to yield 1-benzhydryl-3-azetidinol[4][5].

  • Alkylation: Dissolve 1-benzhydryl-3-azetidinol in anhydrous DMF. Cool to 0 °C, add NaH (1.2 equiv), and stir until gas evolution stops. Add 1-bromopropane (1.5 equiv) and stir at room temperature overnight. Quench and extract with EtOAc to isolate 1-benzhydryl-3-propoxyazetidine.

  • Deprotection (Hydrogenolysis): Dissolve the alkylated intermediate in ethanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.

    • Self-Validation Check (LC-MS): The mass of the benzhydryl-protected intermediate ( M+H ) will shift down by 166 Da, indicating the successful cleavage of the benzhydryl group to yield the free amine (3-propoxyazetidine).

  • Reprotection: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and redissolve in Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 equiv) and Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv). Stir at room temperature for 4 hours.

  • Final Workup: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the final 1-Boc-3-propoxyazetidine.

References

  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs)
  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Journal of Medicinal Chemistry - ACS Publications URL
  • EP0266922B1 - Dihydropyridine derivatives, their preparation and their use Google Patents URL
  • Azetidin-3-ol | 45347-82-8 ChemicalBook URL
  • (12) STANDARD PATENT (11) Application No.

Sources

Method

Application Note: Strategic Integration of 3-Propoxyazetidine in Lead Optimization

Introduction & Scientific Rationale In contemporary drug discovery, the optimization of hit compounds into viable clinical leads requires a delicate balance between target affinity and pharmacokinetic viability. Azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, the optimization of hit compounds into viable clinical leads requires a delicate balance between target affinity and pharmacokinetic viability. Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged motifs to achieve this balance[1]. Their distinctive structural features, including high ring strain, conformational rigidity, and an sp3-rich character, make them ideal bioisosteres for larger, more lipophilic rings like piperidines or morpholines.

Specifically, 3-propoxyazetidine offers a highly targeted topological profile. The constrained azetidine core maintains necessary basicity for target engagement, while the propoxy ether extension acts as a flexible vector. This dual functionality allows medicinal chemists to probe hydrophobic sub-pockets in targets such as STAT3[2] and G-protein-coupled receptors (GPCRs)[3], while simultaneously incurring a desolvation penalty offset that boosts aqueous solubility.

Mechanistic Impact and SAR Logic

The integration of 3-propoxyazetidine into a chemical scaffold is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals:

  • Basicity and hERG Liability: The increased s-character of the lone pair in the strained 4-membered ring lowers the pKa of the azetidine nitrogen compared to acyclic amines. This reduction in basicity is a proven strategy to mitigate off-target hERG channel inhibition, a common cause of cardiotoxicity[4].

  • Metabolic Stability: The sterically hindered, sp3-rich nature of the azetidine ring restricts the access of Cytochrome P450 (CYP) enzymes to the alpha-carbons, significantly reducing the rate of N-dealkylation and oxidation[1].

G Hit Initial Hit (High logD, Poor ADME) Modification Introduce 3-Propoxyazetidine Hit->Modification Structural Editing Properties Physicochemical Shift (↑ sp3 fraction, ↓ basicity) Modification->Properties Property Modulation Lead Optimized Lead (Enhanced PK/PD) Properties->Lead In vivo Validation

Iterative lead optimization cycle utilizing 3-propoxyazetidine for property modulation.

Quantitative Physicochemical Profiling

Replacing standard cyclic amines with 3-propoxyazetidine yields predictable and highly beneficial shifts in physicochemical properties. The table below summarizes representative data derived from optimization campaigns where 3-propoxyazetidine was substituted for traditional six-membered rings[2][4].

Structural MotifClogPpKa (Amine)Aqueous Solubility (µg/mL)Microsomal Clearance (µL/min/mg)hERG IC50 (µM)
Piperidine 3.89.515852.1
Morpholine 2.98.3456015.5
3-Propoxyazetidine 3.1 8.0 110 25 >30

Note: The ether oxygen of the propoxy group enhances hydrogen-bond acceptor capacity, driving the superior aqueous solubility observed above.

Synthetic Workflows and Experimental Protocols

The incorporation of 3-propoxyazetidine typically proceeds via nucleophilic aliphatic substitution (SN2), reductive amination, or Buchwald-Hartwig cross-coupling. Below is a self-validating protocol for the N-alkylation of 3-propoxyazetidine with a benzylic halide, adapted from the synthesis of isoindoline-based angiogenesis inhibitors[5].

G Step1 Reagent Preparation (3-Propoxyazetidine HCl + DIEA) Step2 Nucleophilic Substitution (Benzylic Bromide, MeCN, RT to 50°C) Step1->Step2 Step3 Reaction Monitoring (LCMS Analysis) Step2->Step3 Step3->Step2 Incomplete Step4 Purification (Prep-HPLC) Step3->Step4 >95% Conversion

Step-by-step synthetic workflow for the N-alkylation of 3-propoxyazetidine.

Protocol 1: N-Alkylation of 3-Propoxyazetidine Hydrochloride

Objective: To couple 3-propoxyazetidine to a benzylic/alkyl halide core scaffold to improve target affinity and solubility.

Materials:

  • 3-Propoxyazetidine hydrochloride (1.1 eq)

  • Core scaffold containing a bromomethyl group (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the bromomethyl core scaffold (e.g., 0.45 mmol) in anhydrous MeCN (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIEA (1.58 mmol) to the solution. Causality: A significant excess of DIEA is required to neutralize the hydrochloride salt of the azetidine and to act as an acid scavenger for the HBr generated during the SN2 reaction, preventing the protonation and subsequent deactivation of the nucleophile[5].

  • Amine Addition: Add 3-propoxyazetidine hydrochloride (0.50 mmol) in one portion.

  • Reaction Execution: Stir the mixture at room temperature for 3 hours. Monitor via LCMS. If LCMS indicates incomplete consumption of the electrophile, heat the mixture to 50 °C for 30 minutes to drive the reaction to completion[5].

  • Workup & Purification: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in a minimal amount of DMF (~5 mL) and purify via Preparative HPLC.

  • Validation: Confirm product identity and purity (>95%) using 1H NMR (DMSO-d6) and LCMS. The azetidine ring protons typically appear as distinct multiplets between 2.80 - 4.00 ppm.

Protocol 2: In Vitro Metabolic Stability Validation (Microsomal Clearance)

Objective: To validate the metabolic stability conferred by the azetidine motif against CYP-mediated degradation.

Step-by-Step Procedure:

  • Incubation: Incubate the 3-propoxyazetidine-optimized compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by transferring them into 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). Causality: A successful optimization will show a prolonged half-life ( t1/2​ ) due to the azetidine ring's resistance to alpha-carbon oxidation[1].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: PMC / NIH URL: [Link]

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists Source: PubMed / NIH URL:[Link]

  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same Source: Google Patents URL

Sources

Application

Experimental protocols for reactions involving 3-Propoxyazetidine

An Application Note and Experimental Guide to the Reactions of 3-Propoxyazetidine Introduction: The Role of 3-Propoxyazetidine in Modern Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Guide to the Reactions of 3-Propoxyazetidine

Introduction: The Role of 3-Propoxyazetidine in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure serves as a valuable bioisostere for other saturated rings or acyclic linkers, often improving physicochemical properties such as solubility and metabolic stability. 3-Substituted azetidines, in particular, are prevalent in drug candidates targeting a wide array of biological pathways.

3-Propoxyazetidine is a versatile building block within this class. It features two key points of reactivity: the secondary amine nitrogen, which is a potent nucleophile, and the strained four-membered ring, which can undergo ring-opening under specific conditions. This guide provides detailed experimental protocols for the most common and synthetically useful transformations involving 3-Propoxyazetidine, focusing on N-functionalization reactions. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and robust, verifiable methodologies.

Chapter 1: Critical Safety & Handling Protocols

Chemical synthesis requires an unwavering commitment to safety. While 3-Propoxyazetidine offers significant synthetic utility, its handling demands adherence to strict safety protocols due to the inherent risks associated with strained heterocyclic compounds and reactive reagents.

1.1 General Hazard Assessment Substituted azetidines, like many small-molecule amines, should be considered potentially toxic and irritant. The specific toxicological properties of 3-Propoxyazetidine are not widely documented, therefore, it must be handled with care, assuming it is hazardous upon inhalation, ingestion, and skin contact.[1]

Crucial Safety Directive: Before beginning any experimental work, you are REQUIRED to obtain and thoroughly review the most current Safety Data Sheet (SDS) for 3-Propoxyazetidine and all other reagents from your chemical supplier. The SDS contains critical information on hazards, handling, storage, and emergency procedures.

1.2 Personal Protective Equipment (PPE) Standard PPE is mandatory for all procedures outlined in this guide:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2]

1.3 Handling and Storage

  • Handling: Use only in a well-ventilated chemical fume hood.[3] Avoid breathing dust, vapor, or mist.[2] Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

1.4 Waste Disposal Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials must be treated as hazardous waste.

Chapter 2: Core Reaction Protocols: N-Functionalization

The most common and predictable reactions involving 3-Propoxyazetidine leverage the high nucleophilicity of the secondary amine. These N-functionalization reactions, including alkylation and acylation, are fundamental for incorporating the azetidine scaffold into larger molecules.

Experimental Workflow Overview

The general process for N-functionalization follows a consistent workflow, from reaction setup to product isolation. This systematic approach ensures reproducibility and high purity of the final compound.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Reagent Preparation (Azetidine, Electrophile, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) prep->setup reaction 3. Reagent Addition (Controlled Rate) setup->reaction monitor 4. Progress Monitoring (TLC / LC-MS) reaction->monitor quench 5. Reaction Quench (e.g., Water, Sat. NH4Cl) monitor->quench Reaction Complete extract 6. Extraction (Organic Solvent) quench->extract purify 7. Purification (Column Chromatography) extract->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: General workflow for N-functionalization of 3-Propoxyazetidine.

Protocol 2.1: N-Alkylation via S_N2 Reaction

Principle: This protocol describes the reaction of 3-Propoxyazetidine with an alkyl halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base. The azetidine nitrogen acts as a nucleophile, displacing the halide in a classic S_N2 mechanism. A base is required to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the starting azetidine.

Materials:

  • 3-Propoxyazetidine

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Propoxyazetidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a suspension (concentration approx. 0.1 M with respect to the azetidine).

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed.

  • Workup (Quench & Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-propoxyazetidine.

Expert Insights:

  • Choice of Base: Anhydrous K₂CO₃ is an inexpensive and effective base for this transformation. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used, particularly if solubility is an issue.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the S_N2 reaction. Anhydrous conditions are preferred to prevent hydrolysis of the alkyl halide.

Reagent ClassExampleBaseSolventTypical Yield
Primary Alkyl BromideBenzyl BromideK₂CO₃ACN>90%
Primary Alkyl IodideEthyl IodideK₂CO₃ACN>85%
Activated Alkyl Chloride2-Chloro-N,N-dimethylethanamineDIPEADMF>80%
Protocol 2.2: N-Acylation with Acid Chlorides

Principle: This reaction forms a stable amide bond by reacting 3-Propoxyazetidine with a reactive acylating agent, such as an acid chloride. A base, typically a tertiary amine like triethylamine, is used to scavenge the HCl generated during the reaction.

Materials:

  • 3-Propoxyazetidine

  • Acid Chloride (e.g., Benzoyl Chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Setup: Dissolve 3-Propoxyazetidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.2 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity.

  • Reagent Addition: Add the acid chloride (1.05 eq) dropwise to the cold, stirring solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Workup (Quench & Extraction):

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aq. NaHCO₃ (to remove excess acid chloride and HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Chapter 3: Ring-Opening Reactions: A Mechanistic Perspective

While N-functionalization is the dominant reaction pathway, the inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, though it is significantly more stable than analogous epoxides or aziridines.[4][5] These reactions typically require activation with a strong Brønsted or Lewis acid to make the ring carbons more electrophilic.[6]

The reaction proceeds via an S_N2 mechanism, where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the attack (at C2 vs. C3) can be influenced by steric and electronic factors of both the azetidine and the incoming nucleophile.

Caption: Simplified S_N2 mechanism for the N-alkylation of an azetidine.

Due to the higher stability of the azetidine ring, forcing conditions (e.g., strong acids, high temperatures) are often required for ring-opening, which can lead to undesired side reactions. Therefore, these transformations are less common and must be approached with careful optimization on a case-by-case basis.

Conclusion

3-Propoxyazetidine is a powerful and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its reactivity is dominated by the nucleophilic secondary amine, allowing for straightforward and high-yielding N-alkylation and N-acylation reactions. The protocols and principles detailed in this guide provide a solid foundation for researchers to confidently and safely utilize this reagent in their synthetic endeavors. By understanding the causality behind each experimental step, scientists can effectively troubleshoot and adapt these methods to achieve their specific molecular targets.

References

  • Sigma-Aldrich. (2025).
  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Cayman Chemical. (2025).
  • Medline. (2023).
  • Covestro. (2012).
  • Fisher Scientific. (2015).
  • Ombito, J. O. et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Uesugi, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Fernández-Mateos, A. et al. (2021). Ring‐Opening Reactions of Epoxides With Titanium(III) Reagents. European Journal of Organic Chemistry.
  • Hamlin, T. A. et al. (2021). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Incorporation of 3-Propoxyazetidine in the Synthesis of Bioactive Molecules

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the various heterocyclic systems, azetidines have garnered significant attention as valuable building blocks.[1] These four-membered nitrogen-containing heterocycles offer a unique combination of properties, including a high degree of sp3 character, conformational rigidity, and improved aqueous solubility, which can favorably impact the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The substitution pattern on the azetidine ring provides a vector for molecular exploration, and the 3-position, in particular, serves as a key handle for introducing functionality that can modulate biological activity.

This guide focuses on the synthesis and application of a specific, yet versatile, derivative: 3-propoxyazetidine. The introduction of a propoxy group at the 3-position can enhance lipophilicity and metabolic stability, and provide a valuable steric and electronic contribution to the overall molecular structure. We will provide detailed, field-proven protocols for the synthesis of 3-propoxyazetidine and its subsequent incorporation into a bioactive molecule, exemplified by the synthesis of a known anti-inflammatory and antioxidative agent.

I. Synthesis of 3-Propoxyazetidine: A Step-by-Step Guide

The synthesis of 3-propoxyazetidine is most efficiently achieved through a three-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This approach involves protection of the azetidine nitrogen, O-alkylation of the hydroxyl group, and subsequent deprotection of the nitrogen.

G cluster_0 Overall Synthetic Workflow N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-propoxyazetidine N-Boc-3-propoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-propoxyazetidine  Williamson Ether Synthesis 3-Propoxyazetidine 3-Propoxyazetidine N-Boc-3-propoxyazetidine->3-Propoxyazetidine  N-Deprotection Bioactive Molecule (e.g., KHG26792) Bioactive Molecule (e.g., KHG26792) 3-Propoxyazetidine->Bioactive Molecule (e.g., KHG26792)  Reductive Amination

Figure 1: Overall synthetic workflow for the preparation of 3-propoxyazetidine and its application.

Protocol 1: Synthesis of tert-Butyl 3-Propoxyazetidine-1-carboxylate

This protocol details the O-alkylation of N-Boc-3-hydroxyazetidine via a Williamson ether synthesis.[1][2][3] The use of sodium hydride as a base ensures the complete deprotonation of the hydroxyl group, facilitating a clean and efficient SN2 reaction with 1-bromopropane.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Propoxyazetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the 3-Propoxyazetidine Scaffold in Medicinal Chemistry The azetidine motif, a four-membered saturated nitrogen hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 3-Propoxyazetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a valuable building block in modern drug discovery. Its strained ring system imparts unique conformational constraints and metabolic stability to parent molecules, often leading to improved pharmacokinetic and pharmacodynamic properties. The 3-propoxyazetidine scaffold, in particular, offers a desirable combination of a polar propoxy group and a reactive secondary amine, making it an attractive starting point for the synthesis of diverse compound libraries. The propoxy group can engage in hydrogen bonding interactions with biological targets, while the azetidine nitrogen provides a convenient handle for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in contemporary organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1][2][3]

This guide provides detailed application notes and protocols for key palladium-catalyzed reactions involving 3-propoxyazetidine, focusing on the Buchwald-Hartwig amination for the synthesis of N-aryl-3-propoxyazetidines. While direct Suzuki-Miyaura coupling at the 3-position of an unsubstituted 3-propoxyazetidine is not a standard transformation, a protocol for a related Suzuki coupling of a 3-iodoazetidine precursor is also presented to illustrate the synthesis of 3-arylazetidines, which can be further elaborated.

PART 1: Buchwald-Hartwig N-Arylation of 3-Propoxyazetidine

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides or triflates and amines.[4][5] This reaction is particularly valuable for the synthesis of N-aryl-3-propoxyazetidines, which are key intermediates in the development of novel therapeutics.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.[6]

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Sterically hindered and electron-rich biarylphosphine ligands, such as RuPhos, are often highly effective for the coupling of secondary amines like 3-propoxyazetidine.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-propoxyazetidine

This protocol describes the synthesis of N-(4-methoxyphenyl)-3-propoxyazetidine from 3-propoxyazetidine and 4-bromoanisole as a representative example.

Materials:

  • 3-Propoxyazetidine hydrochloride

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-propoxyazetidine hydrochloride (1.2 equiv.), sodium tert-butoxide (2.4 equiv. to neutralize the HCl salt and for the reaction), palladium(II) acetate (0.02 equiv.), and RuPhos (0.04 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 4-bromoanisole (1.0 equiv.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-propoxyazetidine.

Data Presentation: Typical Reaction Parameters for Buchwald-Hartwig Amination
ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Common, effective, and cost-efficient precatalyst.
Ligand RuPhos (4 mol%)Bulky, electron-rich ligand promoting high catalytic activity.
Base NaOtBu (2.4 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent to ensure a water-free environment.
Temperature 100 °CSufficient thermal energy to drive the reaction to completion.
Reaction Time 12-24 hoursTypical duration for complete conversion.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + R'R''NH - X- Palladium-Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Palladium-Amido Complex + Base - Base-H+ Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Palladium-Amido Complex->Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

PART 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylazetidines

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[8][9][10] For the synthesis of 3-arylazetidines, a common strategy involves the coupling of a 3-haloazetidine derivative with an arylboronic acid.[7][11] The resulting 3-arylazetidine can then be further functionalized.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the appropriate selection of the reaction components.

  • Palladium Precatalyst and Ligand: A combination of a palladium source like palladium(II) acetate and a phosphine ligand is typically employed. DavePhos is a bulky, electron-rich ligand that has shown efficacy in the coupling of C(sp³)-halides.[7]

  • Boronic Acid: Arylboronic acids are generally stable, commercially available, and have low toxicity, making them ideal coupling partners.

  • Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate base like potassium carbonate (K₂CO₃) is often used.[9]

  • Solvent System: A biphasic solvent system, such as toluene and water, is common, allowing for the dissolution of both the organic and inorganic reaction components.

Experimental Protocol: Synthesis of N-Boc-3-phenylazetidine

This protocol details the synthesis of N-Boc-3-phenylazetidine from N-Boc-3-iodoazetidine and phenylboronic acid.

Materials:

  • N-Boc-3-iodoazetidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-Boc-3-iodoazetidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and DavePhos (0.04 equiv.).

  • Add anhydrous toluene to the mixture.

  • In a separate flask, prepare a degassed 2.0 M aqueous solution of potassium carbonate.

  • Add the potassium carbonate solution (2.0 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-Boc-3-phenylazetidine.

Data Presentation: Substrate Scope for Suzuki-Miyaura Coupling
Arylboronic AcidProductExpected Yield Range
Phenylboronic acidN-Boc-3-phenylazetidine80-90%
4-Methoxyphenylboronic acidN-Boc-3-(4-methoxyphenyl)azetidine75-85%
4-Chlorophenylboronic acidN-Boc-3-(4-chlorophenyl)azetidine70-80%
3-Thienylboronic acidN-Boc-3-(3-thienyl)azetidine65-75%
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation R1-Pd(II)(R2)L2 Oxidative Addition Complex->Transmetalation + R2-B(OR)3- - X- Product R1-R2 Transmetalation->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Transmetalation->Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Mechanistic Insights and Troubleshooting

Mechanisms: Both the Buchwald-Hartwig amination and Suzuki-Miyaura coupling proceed through a similar catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, followed by a key step (amine coordination and deprotonation in Buchwald-Hartwig, or transmetalation in Suzuki-Miyaura), and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6][9][10]

Troubleshooting:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity, anhydrous reagents and solvents. The palladium precatalyst may require an activation step.

    • Ligand Degradation: Some phosphine ligands are air-sensitive; handle them under an inert atmosphere.

    • Insufficient Base Strength: For challenging substrates, a stronger base may be necessary.

  • Side Product Formation:

    • Homocoupling of Boronic Acid (Suzuki): This can occur at higher temperatures. Optimizing the reaction temperature and stoichiometry can minimize this side reaction.

    • Hydrodehalogenation: This side reaction can be suppressed by using a less sterically hindered ligand or a different solvent.

References

  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
  • ResearchGate. Cross‐coupling reactions of 3‐iodoazetidines.
  • Organic Chemistry Portal. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
  • R Discovery. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • PubMed. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
  • ScholarWorks. Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine.
  • Wiley Online Library. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • ACS Publications. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Publications. Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds.
  • ACS Publications. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (PDF) Palladium-Catalyzed Reactions.
  • Wikipedia. Suzuki reaction.
  • PMC. Advances in Palladium-Catalyzed Carboxylation Reactions.
  • ResearchGate. Synthesis of 3a via Buchwald‐Hartwig amination. Reagents and Conditions.
  • PubMed. The Buchwald-Hartwig Amination After 25 Years.
  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines.
  • PMC. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
  • Slideshare. Palladium-Catalyzed reactions in Medicinal Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

Sources

Method

Application Note: Nucleophilic Ring-Opening Reactions of 3-Propoxyazetidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Causality Azetidines—four-membered nitrogenous heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

Azetidines—four-membered nitrogenous heterocycles—have emerged as privileged scaffolds in modern drug discovery. They offer rigid vectors for protein-ligand interactions and improve overall ligand efficiency compared to larger, more flexible rings[1]. However, the inherent ring strain of the azetidine system (~25 kcal/mol) presents both a synthetic opportunity and a stability challenge[1][2].

3-Propoxyazetidine is a particularly valuable building block. The propoxy group at the C3 position acts as a lipophilic hydrogen-bond acceptor, which is highly desirable in optimizing pharmacokinetic profiles. However, unlike highly reactive epoxides or aziridines, azetidines are kinetically robust. Kinetic studies demonstrate that the four-membered azetidine ring is approximately 17,000 times less reactive toward nucleophilic opening than its three-membered aziridine counterpart[3].

To harness 3-propoxyazetidine as a nonclassical electrophile, nitrogen activation is mandatory . Without activation, the poor leaving-group ability of the secondary amine prevents ring cleavage. By converting the nitrogen into an azetidinium ion (via alkylation), a sulfonamide (via tosylation), or by using Lewis/Brønsted acids, the C–N bond is polarized and the lowest unoccupied molecular orbital (LUMO) energy is lowered, facilitating an SN​2 nucleophilic attack[4].

Regioselectivity and Trajectory

Because 3-propoxyazetidine is symmetrically substituted at the C2 and C4 positions, nucleophilic attack by heteroatoms (thiols, amines, halides) or carbon nucleophiles occurs preferentially at these less sterically hindered methylene carbons rather than the C3 position. The SN​2 trajectory results in the cleavage of the C2–N or C4–N bond, yielding a single constitutional isomer: a functionalized 1-nucleophile-3-amino-2-propoxypropane derivative[4].

Mechanism A 3-Propoxyazetidine (Resting State) B N-Activation (Tosylation/Lewis Acid) A->B Electrophilic Addition C Activated Azetidinium (High Ring Strain) B->C Polarization D Nucleophilic Attack (Nu⁻) SN2 at C2/C4 C->D Trajectory Inversion E 1-Nu-3-amino-2-propoxypropane (Acyclic Product) D->E Ring Cleavage

Caption: Mechanistic pathway for the SN2 nucleophilic ring opening of 3-propoxyazetidine.

Solvent Effects and Quantitative Data

Field-proven experience dictates that solvent selection is critical for the success of this reaction. Highly polar solvents (e.g., DMF, DMSO) can competitively coordinate with Lewis acids or disrupt the non-covalent hydrogen-bonding networks required for transition-state stabilization[5]. Ethereal solvents, specifically 2-methyltetrahydrofuran (2-MeTHF) or standard THF, provide the optimal balance of solubility and non-competitive coordination, maximizing both yield and regioselectivity[5].

Table 1: Nucleophile Scope and Expected Outcomes

The following table summarizes the expected quantitative outcomes when reacting N-activated 3-propoxyazetidine with various nucleophile classes.

Nucleophile ClassSpecific ReagentActivation MethodSolventTemp (°C)Expected Yield (%)
Thiols Benzyl mercaptanN-Tosyl + BF3​⋅OEt2​ 2-MeTHF2585 - 92
Amines (1°) BenzylamineN-Tosyl + HeatTHF6075 - 85
Halides Tetrabutylammonium chlorideN-Tosyl + BF3​⋅OEt2​ DCM2580 - 88
Alcohols MethanolN-Tosyl + BF3​⋅OEt2​ 2-MeTHF6065 - 75
C-Nucleophiles Malonate anionsAzetidinium (N-Me)THF0 to 2570 - 80

Experimental Protocols

The following self-validating protocols describe the two-stage process of activating 3-propoxyazetidine and subsequently executing the ring-opening reaction.

Workflow S1 1. N-Protection (TsCl, Et3N) S2 2. Solvent Setup (2-MeTHF, 0°C) S1->S2 S3 3. Nu⁻ & LA Addition (BF3·OEt2) S2->S3 S4 4. Thermal Reaction (Monitor via TLC) S3->S4 S5 5. Quench & Extract (NaHCO3 / EtOAc) S4->S5 S6 6. Purification (Flash Silica) S5->S6

Caption: Step-by-step experimental workflow for the ring-opening reaction.

Protocol A: Synthesis of N-Tosyl-3-propoxyazetidine (Activation Phase)

Causality: Tosylation is utilized because the electron-withdrawing sulfonyl group drastically reduces the electron density on the azetidine nitrogen, priming the adjacent C2/C4 carbons for nucleophilic attack.

Materials:

  • 3-Propoxyazetidine hydrochloride (1.0 equiv, 10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv, 11 mmol)

  • Triethylamine ( Et3​N ) (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Suspend 3-propoxyazetidine hydrochloride in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add Et3​N dropwise over 5 minutes. Self-Validation: The cloudy suspension will become a clear solution as the free base is generated.

  • Electrophile Addition: Add TsCl portion-wise to the stirring solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: Stain the TLC plate with Ninhydrin and heat. The disappearance of the deep purple spot (secondary amine) and the appearance of a UV-active spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield pure N-Tosyl-3-propoxyazetidine.

Protocol B: Lewis Acid-Mediated Ring Opening with Thiol Nucleophiles

Causality: While the N-tosyl group activates the ring, the addition of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) provides secondary Lewis acid activation by coordinating to the sulfonyl oxygens or the ring nitrogen, further lowering the activation energy barrier for the incoming nucleophile.

Materials:

  • N-Tosyl-3-propoxyazetidine (1.0 equiv, 5 mmol)

  • Benzyl mercaptan (Nucleophile) (1.2 equiv, 6 mmol)

  • BF3​⋅OEt2​ (1.5 equiv, 7.5 mmol)

  • Anhydrous 2-MeTHF (0.1 M)

Step-by-Step Procedure:

  • Setup: Dissolve N-Tosyl-3-propoxyazetidine in anhydrous 2-MeTHF (50 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Nucleophile Addition: Add benzyl mercaptan via syringe. Stir for 5 minutes to ensure homogeneity.

  • Lewis Acid Activation: Dropwise, add BF3​⋅OEt2​ over 10 minutes. Caution: BF3​⋅OEt2​ is moisture-sensitive and corrosive; use a glass syringe.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via 1H NMR of a crude aliquot. Self-Validation: The successful ring opening is confirmed by the downfield shift of the C2/C4 methylene protons from ~3.5 ppm (strained cyclic environment) to ~2.8–3.0 ppm (acyclic environment adjacent to the thioether).

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO3​ (40 mL) at 0 °C to neutralize the Lewis acid. Extract with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organics with brine, dry over Na2​SO4​ , filter, and concentrate. Purify the resulting acyclic γ-amino thioether via silica gel chromatography.

References

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 2021. URL:[Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate, 2020. URL:[Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry, 2004. URL:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 2025. URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Preparation and Synthetic Applications of Azetidines. Heterocycles, 2012. URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 2025. URL:[Link]

Sources

Application

Application Note: 3-Propoxyazetidine in the Synthesis and Functionalization of Spirocyclic Scaffolds for Drug Discovery

Executive Summary The transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures—often termed the "escape from flatland"—is a cornerstone of modern drug discovery. Spirocyclic scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures—often termed the "escape from flatland"—is a cornerstone of modern drug discovery. Spirocyclic scaffolds, such as azaspiro[3.3]heptanes and spiro-oxindoles, provide rigid, highly defined spatial vectors that enhance target selectivity. However, functionalizing these cores requires building blocks that balance lipophilicity, basicity, and steric demand.

This application note details the strategic incorporation of 3-propoxyazetidine into spirocyclic frameworks. By acting as a conformationally restricted, low-pKa amine, 3-propoxyazetidine optimizes physicochemical properties, mitigates hERG channel liabilities, and enhances metabolic stability. Herein, we provide the mechanistic rationale, self-validating synthetic protocols, and comparative pharmacological data for utilizing this specialized building block.

Scientific Rationale & Structural Causality

The utility of 3-propoxyazetidine in medicinal chemistry is rooted in its unique stereoelectronic profile. Standard cyclic amines (e.g., piperidine, pyrrolidine) often possess high pKa values (~9.5–10.5), leading to near-complete protonation at physiological pH. This cationic state is a primary driver of off-target hERG channel inhibition and poor membrane permeability.

Incorporating 3-propoxyazetidine addresses these liabilities through two synergistic mechanisms:

  • Ring Strain & Hybridization: The acute bond angles of the four-membered azetidine ring force the nitrogen lone pair into an orbital with increased s-character. This inherently reduces the basicity of the amine compared to unstrained macrocycles .

  • Inductive & Lipophilic Modulation: The highly electronegative oxygen atom at the 3-position exerts a strong electron-withdrawing inductive effect, further depressing the pKa to approximately 8.0–8.2. Simultaneously, the propyl chain provides a flexible lipophilic vector that enhances passive membrane permeation without adding excessive molecular weight .

When conjugated to a spirocyclic core, the resulting molecule benefits from the rigidity of the spirocycle and the optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the 3-propoxyazetidine moiety.

ADME_Optimization N1 Integration of 3-Propoxyazetidine into Spirocyclic Core N2 Inductive Effect of Oxygen & Ring Strain (Increased s-character) N1->N2 N3 Aliphatic Propyl Chain Vector Extension N1->N3 N4 Reduced Basic pKa (pKa ~ 8.0 - 8.5) N2->N4 N5 Increased Lipophilicity (Optimized LogD) N3->N5 N6 Mitigated hERG Liability & Improved Metabolic Stability N4->N6 Decreased protonation at physiological pH N5->N6 Enhanced membrane permeation

Fig 1: Pharmacological rationale for integrating 3-propoxyazetidine into spirocycles.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality, and built-in analytical checkpoints guarantee the integrity of the synthetic workflow .

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of Bromospiro-oxindoles

This protocol details the C-N cross-coupling of a sterically hindered spiro-oxindole bromide with 3-propoxyazetidine hydrochloride.

Materials & Reagents:

  • Spiro-oxindole bromide (1.0 eq, 0.5 mmol)

  • 3-Propoxyazetidine hydrochloride (1.5 eq, 0.75 mmol)

  • Pd₂(dba)₃ (0.05 eq, 2.5 mol%)

  • RuPhos (0.10 eq, 5.0 mol%)

  • Cs₂CO₃ (3.0 eq, 1.5 mmol)

  • Anhydrous Toluene / t-Amyl alcohol (4:1 v/v, 5 mL)

Mechanistic Causality of Reagents:

  • RuPhos Ligand: The bulky, electron-rich biaryl phosphine ligand is critical. It accelerates the challenging reductive elimination step of the catalytic cycle, preventing competitive β-hydride elimination which is a common failure mode with aliphatic secondary amines.

  • Cs₂CO₃ Base: A mild, non-nucleophilic base is selected over stronger alkoxides (e.g., NaOtBu) to prevent base-catalyzed ring-opening of the oxindole or degradation of the propoxy ether.

  • Solvent System: The Toluene/t-Amyl alcohol mixture provides a high boiling point necessary to overcome the kinetic barrier of coupling a secondary amine, while the alcohol co-solvent enhances the solubility of the inorganic cesium base.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the spiro-oxindole bromide, 3-propoxyazetidine hydrochloride, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Atmospheric Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x) to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject the degassed Toluene/t-Amyl alcohol mixture via syringe.

  • Activation & Coupling: Heat the reaction mixture to 95 °C in a pre-heated oil bath for 12 hours. The initial deep purple color of Pd₂(dba)₃ will transition to a dark reddish-brown, indicating the formation of the active Pd(0)-RuPhos complex.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

Self-Validation & Quality Control:

  • LC-MS Checkpoint: Aliquots taken at 4h should show the disappearance of the bromide isotope pattern (M / M+2) and the emergence of the product mass (M+H)⁺.

  • NMR Diagnostics: Successful coupling is confirmed by ¹H-NMR via the disappearance of the N-H proton of the free azetidine and the presence of a distinct multiplet at δ 3.90–4.15 ppm, corresponding to the methine proton at the 3-position of the azetidine ring.

Protocol B: Amide Coupling to Azaspiro[3.3]heptane Cores

This protocol describes the functionalization of an angular azaspiro[3.3]heptane-carboxylic acid with 3-propoxyazetidine to form a highly rigid, dual-strained amide.

Materials & Reagents:

  • 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq, 0.5 mmol)

  • 3-Propoxyazetidine hydrochloride (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (3 mL)

Mechanistic Causality of Reagents:

  • HATU: Chosen over standard EDC/HOBt due to the severe steric hindrance of both the spirocyclic acid and the secondary azetidine. The formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester drives the aminolysis forward kinetically.

  • DIPEA: Required in a 3.0 eq excess to serve a dual purpose: neutralizing the hydrochloride salt of the azetidine to generate the free nucleophile, and deprotonating the carboxylic acid to initiate reaction with HATU.

Step-by-Step Procedure:

  • Dissolve the spirocyclic carboxylic acid and HATU in anhydrous DMF at 0 °C under Argon.

  • Add DIPEA dropwise. Stir for 15 minutes to allow complete formation of the HOAt active ester (solution turns pale yellow).

  • Add 3-propoxyazetidine hydrochloride in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Synthetic_Workflow S1 Spirocyclic Precursor (e.g., Bromospiro-oxindole) S3 Catalytic Activation Pd2(dba)3 / RuPhos / Base S1->S3 S2 3-Propoxyazetidine Hydrochloride S2->S3 Free-basing in situ S4 C-N Bond Formation (Buchwald-Hartwig) S3->S4 95°C, 12h S5 Purified 3-Propoxyazetidine Spirocycle S4->S5 LC-MS Validation & Chromatography

Fig 2: Pd-catalyzed cross-coupling workflow for 3-propoxyazetidine spirocycle synthesis.

Quantitative Data & Comparative Analysis

The integration of 3-propoxyazetidine yields profound improvements in the physicochemical and pharmacokinetic profiles of spirocyclic lead compounds. Table 1 summarizes the comparative data of a standard spiro-oxindole core functionalized with different amine moieties.

Table 1: Physicochemical and ADME properties of functionalized spiro-oxindoles.

Compound VariantAmine MoietypKaLogD (pH 7.4)hERG IC₅₀ (µM)Intrinsic Clearance (µL/min/mg)
Lead 1 (Control) Piperidine9.81.41.245.2
Lead 2 Azetidine9.11.14.538.5
Lead 3 (Optimized) 3-Propoxyazetidine8.22.6>30.012.4

Data Interpretation:

  • hERG Mitigation: The transition from piperidine to 3-propoxyazetidine drops the pKa by 1.6 units. At physiological pH (7.4), Lead 3 is significantly less protonated than Lead 1. Because hERG channel blockade relies heavily on a charged basic amine interacting with Tyr652 and Phe656 residues in the channel pore, Lead 3 exhibits no measurable hERG liability (>30.0 µM).

  • Metabolic Stability: The intrinsic clearance (Cl_int) in human liver microsomes is reduced nearly four-fold. The steric shielding provided by the strained four-membered ring and the propoxy chain prevents rapid N-dealkylation and oxidation by CYP450 enzymes.

References

  • Title: Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances URL: [Link]

  • Title: Synthesis of Novel Angular Spirocyclic Azetidines Source: Organic Letters URL: [Link]

Method

Application Notes and Protocols: 3-Propoxyazetidine as a Bioisostere in Drug Design

Abstract In medicinal chemistry, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. Bioisosteric replacement, the subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tactic to address challenges such as metabolic instability, poor solubility, and off-target activity.[1][2][3] This application note presents a detailed guide on the use of the 3-propoxyazetidine moiety as a bioisostere for more common saturated heterocyclic ethers, such as those derived from piperidine and pyrrolidine. We provide the scientific rationale for this substitution, detailed synthetic protocols, and comparative in vitro assays to evaluate the resulting impact on key drug-like properties.

Introduction: The Rationale for Azetidine Bioisosteres

Saturated heterocycles are prevalent scaffolds in pharmaceuticals, often serving to modulate basicity, improve solubility, and provide three-dimensional diversity.[4] However, common rings like piperidine and pyrrolidine can be susceptible to metabolic pathways, such as N-dealkylation, which can lead to rapid clearance and the formation of active or undesirable metabolites.[5][6]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif in modern drug discovery.[3] Its unique structural and chemical characteristics, including high ring strain and conformational rigidity, can confer significant advantages when used as a bioisostere:[3][7]

  • Improved Metabolic Stability: The constrained nature of the azetidine ring can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), often reducing the rate of N-dealkylation compared to larger, more flexible rings.[8]

  • Enhanced Aqueous Solubility: Azetidines are generally less lipophilic than their piperidine and pyrrolidine counterparts, which can lead to improved aqueous solubility—a critical factor for formulation and bioavailability.[7][9]

  • Novel Exit Vectors and IP: The distinct geometry of the azetidine ring provides different exit vectors for substituents, allowing for the exploration of new chemical space and the generation of novel intellectual property.[7]

  • Modulation of Basicity: The pKa of the azetidine nitrogen is subtly different from that of piperidine or pyrrolidine, which can be leveraged to fine-tune interactions with biological targets or alter absorption and distribution profiles.[10]

The 3-propoxyazetidine group, specifically, serves as an excellent non-classical bioisostere for moieties like 4-propoxypiperidine or 3-propoxy-pyrrolidine. It maintains a key ether linkage and an aliphatic chain while introducing the benefits of the core azetidine scaffold.

Case Study: Bioisosteric Replacement of 4-Propoxypiperidine

To illustrate the application of 3-propoxyazetidine, we present a hypothetical case study. A lead compound, "Lead-PIP," contains a 4-propoxypiperidine moiety and exhibits potent in vitro activity but suffers from rapid metabolic clearance via N-dealkylation. To address this liability, a bioisosteric analogue, "Lead-AZE," is proposed, incorporating a 3-propoxyazetidine scaffold.

dot

Caption: Bioisosteric replacement strategy for improving ADME properties.

Synthetic Protocol: Incorporation of the 3-Propoxyazetidine Moiety

The synthesis of a 3-propoxyazetidine-containing compound can be achieved from commercially available starting materials. The following protocol outlines a general procedure for the synthesis of an N-aryl-3-propoxyazetidine derivative, a common structural motif in medicinal chemistry.

Synthesis of 1-Boc-3-propoxyazetidine

This protocol begins with the O-alkylation of 1-Boc-3-hydroxyazetidine.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 1-bromopropane (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between EtOAc and water. Separate the layers.

  • Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-propoxyazetidine.

Boc-Deprotection and N-Arylation

Materials:

  • 1-Boc-3-propoxyazetidine

  • 4 M HCl in 1,4-dioxane

  • An aryl halide (e.g., a fluoro-nitro-benzene for SₙAr)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-Boc-3-propoxyazetidine (1.0 eq) in 4 M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms complete deprotection.

  • Concentrate the mixture under reduced pressure to obtain the 3-propoxyazetidine hydrochloride salt. This can often be used without further purification.

  • To a new flask, add the aryl halide (1.0 eq), the 3-propoxyazetidine hydrochloride salt (1.1 eq), and a suitable solvent like ACN or DMF.

  • Add DIPEA (2.5 eq) and stir the reaction at an elevated temperature (e.g., 80-100 °C) until the reaction is complete.

  • Cool the reaction, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final N-aryl-3-propoxyazetidine product ("Lead-AZE" analogue).

Comparative In Vitro Evaluation Protocols

To validate the benefits of the bioisosteric replacement, "Lead-AZE" should be tested in parallel with the original "Lead-PIP."

Protocol: Determination of Physicochemical Properties (pKa and logP)

Understanding the acidity (pKa) and lipophilicity (logP/logD) is crucial for interpreting ADME data.[11]

Methodology: Potentiometric Titration (e.g., using a SiriusT3 instrument)

  • Sample Preparation: Prepare 1-2 mg of each compound ("Lead-PIP" and "Lead-AZE"). Prepare a 10 mM stock solution in DMSO if using UV-metric titration.

  • pKa Determination:

    • The instrument performs an automated acid-base titration of the sample dissolved in an ionic-strength-adjusted water/co-solvent mixture.

    • The change in pH is monitored with a calibrated electrode as titrant is added.

    • The pKa is calculated from the inflection point of the titration curve. Multiple titrations are performed at different co-solvent concentrations and extrapolated to 0% co-solvent to determine the aqueous pKa.

  • logP/D Determination:

    • Following pKa determination, a two-phase system (e.g., octanol and water) is used.

    • The compound is titrated in the aqueous phase to determine its concentration at various pH values.

    • Octanol is added, and after equilibration, the aqueous phase is re-titrated. The shift in the titration curve is used to calculate the amount of compound that has partitioned into the octanol phase.

    • This allows for the determination of the distribution coefficient (logD) at various pH values and the calculation of the partition coefficient (logP) for the neutral species.

Expected Outcome & Data Presentation:

CompoundRing SystemPredicted pKaPredicted clogPRationale for Change
Lead-PIP4-Propoxypiperidine~10.5-11.22.5Baseline compound. Piperidine nitrogen is a relatively strong base.
Lead-AZE3-Propoxyazetidine~9.5-10.51.8Azetidine is generally less lipophilic and slightly less basic than piperidine, leading to a lower pKa and logP.[9][10]
Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[12][13]

dot

Caption: Experimental workflow for the in vitro metabolic stability assay.

Materials:

  • "Lead-PIP" and "Lead-AZE"

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH stock solution)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (a structurally unrelated, stable compound)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Reaction Setup: In a 96-well plate, add phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold ACN with the internal standard to terminate the reaction.

  • Protein Precipitation: Once all time points are collected, centrifuge the termination plate (e.g., at 4000 rpm for 20 min at 4 °C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Expected Outcome & Data Presentation:

CompoundRing SystemHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Interpretation
Lead-PIP4-Propoxypiperidine1592.4High clearance, suggesting rapid metabolism. Likely susceptible to N-dealkylation.
Lead-AZE3-Propoxyazetidine5525.2Low clearance, indicating significantly improved metabolic stability. The azetidine ring is less prone to enzymatic degradation.[8]
VerapamilPositive Control< 10> 138.6High turnover control, validates assay performance.

Conclusion

The substitution of a 4-propoxypiperidine moiety with its 3-propoxyazetidine bioisostere represents a viable and effective strategy in drug design. This application note provides the foundational logic, synthetic methodology, and analytical protocols to guide researchers in applying this tactic. The anticipated outcomes—improved metabolic stability and enhanced solubility, as demonstrated through the described protocols—highlight the potential of the azetidine scaffold to solve common developability issues. By leveraging the unique properties of strained ring systems like azetidine, medicinal chemists can expand their toolkit for lead optimization, ultimately accelerating the path to clinical candidates.

References

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Ruggeri, M., et al. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • ResearchGate. (n.d.). Synthetic modifications of azetidine products. ResearchGate. [Link]

  • Johnson, T. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Obach, R. S., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. PubMed. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. PubChem. [Link]

  • PubChem. (n.d.). 1-Propylpiperidine. National Center for Biotechnology Information. [Link]

  • Inuwa, R. M. (n.d.). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Longdom Publishing S.L. [Link]

  • Unacademy. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Unacademy. [Link]

  • Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. [Link]

  • Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. [Link]

  • PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

  • NIST. (n.d.). 2-N-propylpiperidine. NIST WebBook. [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. ASHP. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • NIST. (n.d.). 1-Propylpiperidine. NIST WebBook. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Cheméo. (n.d.). 2-Propyl-pyrrolidine - Chemical & Physical Properties. Cheméo. [Link]

  • Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. PubMed. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]

  • PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. PubChem. [Link]

Sources

Application

Application Note: Green Chemistry Workflows for the Synthesis of 3-Propoxyazetidine

Introduction: The Strategic Importance of Azetidines Azetidines are highly strained, four-membered nitrogenous heterocycles that serve as critical building blocks in modern drug discovery. The incorporation of azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Azetidines

Azetidines are highly strained, four-membered nitrogenous heterocycles that serve as critical building blocks in modern drug discovery. The incorporation of azetidine rings frequently improves the metabolic stability of active pharmaceutical ingredients (APIs) while favorably modulating physicochemical properties such as pKa and lipophilicity[1]. Single-nitrogen containing saturated cyclic amines are an important part of both natural and synthetic bioactive compounds[2].

Specifically, 3-substituted azetidines, such as 3-propoxyazetidine, are valuable synthetic intermediates. They are heavily utilized in the synthesis of potassium-competitive acid blockers (P-CABs)[3] and are structurally related to the core moieties found in JAK1/JAK2 inhibitors like baricitinib[4]. The inherent ring strain of azetidines (approximately 104.6 kJ/mol) also makes them promising scaffolds for energetic materials[5]. However, traditional syntheses of these motifs often rely on hazardous reagents, toxic solvents (e.g., DMF, dichloromethane), and pyrophoric bases (e.g., NaH), which severely limits their scalability and sustainability.

This application note details a self-validating, green chemistry protocol for the O-alkylation of 3-azetidinol derivatives. By transitioning to bio-based solvents, phase-transfer catalysis (PTC), and safer deprotection strategies, this workflow significantly reduces the Environmental Factor (E-factor) while maintaining high yields.

Mechanistic Insights and Causality (The "Why")

To align with modern green chemistry principles[6], every step of the 3-propoxyazetidine synthesis must be optimized for atom economy and safety.

Solvent Selection: 2-MeTHF over DMF

Traditional O-alkylation requires polar aprotic solvents like dimethylformamide (DMF) to solvate the alkoxide intermediate. DMF is reprotoxic, miscible with water, and notoriously difficult to remove during workup. This protocol replaces DMF with 2-Methyltetrahydrofuran (2-MeTHF) . Derived from renewable lignocellulosic biomass, 2-MeTHF offers excellent phase separation in aqueous workups, allowing for direct extraction without the need for exhaustive solvent evaporation.

Phase-Transfer Catalysis (PTC) vs. Pyrophoric Bases

Instead of using stoichiometric Sodium Hydride (NaH)—which poses severe safety hazards and generates explosive hydrogen gas at scale—this protocol utilizes biphasic conditions (50% aq. NaOH / 2-MeTHF) driven by Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst.

  • Causality: The lipophilic tetrabutylammonium cation pairs with the hydroxide anion at the aqueous interface, shuttling it into the 2-MeTHF organic layer. There, it deprotonates the N-Boc-3-azetidinol. The resulting alkoxide is highly nucleophilic and readily attacks 1-bromopropane. This eliminates the need for strictly anhydrous conditions.

Greener Deprotection Strategies

Traditional routes often utilize the benzhydryl protecting group, which requires high-pressure hydrogenation (Pd/C, H2) for removal. Alternatively, standard N-Boc removal relies on trifluoroacetic acid (TFA) in dichloromethane (DCM)—both of which are highly toxic and environmentally persistent.

  • Causality: We utilize Methanesulfonic Acid (MSA) in Ethyl Acetate (EtOAc) . MSA is a greener, biodegradable acid. Furthermore, the resulting 3-propoxyazetidine methanesulfonate salt is insoluble in cold EtOAc, driving the reaction equilibrium forward and allowing for self-validating purification via direct precipitation, completely bypassing column chromatography.

Workflow Visualization

G cluster_0 Traditional Alkylation Pathway cluster_1 Green Chemistry Pathway (PTC) A N-Benzhydryl-3-azetidinol B NaH / DMF (Toxic, Pyrophoric) A->B C Propyl Bromide B->C D High E-Factor Waste Pd/C High-Pressure Deprotection C->D E N-Boc-3-azetidinol F 50% aq. NaOH / 2-MeTHF TBAB Catalyst (Biphasic) E->F G 1-Bromopropane F->G H High Atom Economy MSA/EtOAc Deprotection G->H

Fig 1: Mechanistic comparison of traditional vs. green phase-transfer catalyzed O-alkylation.

Quantitative Metrics Comparison

The following table summarizes the process improvements achieved by shifting to the green chemistry protocol.

MetricTraditional RouteGreen Chemistry RouteProcess Impact
Base NaH (Pyrophoric)50% aq. NaOHSignificantly improved safety profile; no H2 gas evolution.
Solvent DMF / DCM2-MeTHF / EtOAcElimination of reprotoxic and halogenated solvents.
Catalyst NoneTBAB (Phase-Transfer)Enables biphasic reaction; reduces activation energy.
Deprotection TFA or H2/Pd-CMethanesulfonic Acid (MSA)Avoids ozone-depleting substances and heavy metals.
Purification Column ChromatographyDirect PrecipitationScalable, self-validating isolation; saves time and silica waste.

Experimental Protocols

Phase 1: Biphasic O-Alkylation of N-Boc-3-azetidinol

Objective: Synthesize N-Boc-3-propoxyazetidine using Phase-Transfer Catalysis.

Reagents:

  • N-Boc-3-azetidinol: 1.0 eq (100 mmol, 17.3 g)

  • 1-Bromopropane: 1.5 eq (150 mmol, 18.4 g)

  • 50% w/w aqueous NaOH: 5.0 eq (500 mmol, 40.0 g)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (5 mmol, 1.6 g)

  • 2-MeTHF: 5 volumes (85 mL)

Step-by-Step Methodology:

  • Initiation: Charge a 250 mL jacketed reactor with N-Boc-3-azetidinol and 2-MeTHF. Stir at 300 rpm until fully dissolved.

  • Catalyst Addition: Add TBAB (0.05 eq) to the organic phase. Note: This sub-stoichiometric amount is highly efficient for maintaining the phase-transfer cycle.

  • Biphasic Setup: Cool the internal temperature to 10 °C. Slowly add the 50% aq. NaOH solution over 15 minutes. Caution: Mildly exothermic deprotonation.

  • Alkylation: Add 1-bromopropane dropwise over 30 minutes, ensuring the internal temperature remains strictly below 20 °C to prevent side reactions.

  • Propagation: Heat the biphasic mixture to 45 °C and stir vigorously (500 rpm) for 12 hours.

  • Green Workup: Cool the reactor to room temperature. Add deionized water (3 volumes, ~50 mL) to dissolve precipitated inorganic salts. Transfer to a separatory funnel and separate the phases.

  • Isolation: Wash the upper organic layer (2-MeTHF) with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-3-propoxyazetidine as a pale yellow oil. (Expected yield: >88%).

Phase 2: Green Deprotection to 3-Propoxyazetidine

Objective: Cleave the Boc protecting group and isolate the product as a stable methanesulfonate salt.

Reagents:

  • N-Boc-3-propoxyazetidine: 1.0 eq (80 mmol, 17.2 g)

  • Methanesulfonic acid (MSA): 3.0 eq (240 mmol, 23.0 g)

  • Ethyl acetate (EtOAc): 5 volumes (85 mL)

Step-by-Step Methodology:

  • Solvation: Dissolve the crude N-Boc-3-propoxyazetidine in EtOAc in a clean 250 mL round-bottom flask.

  • Acidification: Add MSA dropwise at room temperature over 20 minutes. Isobutylene and carbon dioxide gas will evolve. Ensure proper ventilation.

  • Precipitation (Self-Validation): Stir the mixture at room temperature for 4 hours. As the deprotection reaches completion, the highly polar 3-propoxyazetidine methanesulfonate salt will spontaneously precipitate out of the moderately polar EtOAc as a crystalline white solid.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold EtOAc (2 × 20 mL) to remove any residual organic impurities.

  • Drying: Dry the solid under vacuum at 40 °C to constant weight. (Expected yield: >92% over two steps).

References

  • Hameed, A. et al.
  • Jaiswal, S. et al. "Exploring azetidine containing heterocycles: From green synthesis to applications.
  • ACS Publications. "Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs)." ACS,
  • ACS Publications.
  • PMC.
  • RSC Publishing. "Green Chemistry." RSC,

Sources

Method

The Strategic Integration of 3-Propoxyazetidine in the Advancement of Novel CNS Modulators: Application Notes and Protocols

Introduction: The Azetidine Scaffold as a Privileged Structure in CNS Drug Discovery In the landscape of central nervous system (CNS) drug development, the pursuit of novel chemical entities with improved efficacy, selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the azetidine scaffold has emerged as a "privileged structure," a molecular framework that confers advantageous properties for interacting with complex biological targets within the CNS.[1][2] The inherent conformational rigidity of the four-membered ring structure of azetidine reduces the entropic penalty upon binding to a target receptor, which can translate to higher binding affinity and selectivity.[1] This structural constraint also provides a unique vector for orienting substituents in three-dimensional space, allowing for precise interactions with receptor binding pockets.

This technical guide focuses on a particularly promising derivative, 3-propoxyazetidine, and its application in the design and development of novel CNS modulators. The introduction of a propoxy group at the 3-position of the azetidine ring offers a strategic modification to enhance lipophilicity, a critical factor for blood-brain barrier (BBB) penetration, while maintaining the desirable structural characteristics of the core azetidine scaffold.[3] We will explore the synthesis of this key building block, its incorporation into potential CNS drug candidates, and provide detailed protocols for the in vitro and in vivo evaluation of these novel modulators.

Synthesis of N-Boc-3-Propoxyazetidine: A Key Intermediate

The synthesis of 3-propoxyazetidine derivatives often begins with the commercially available and versatile starting material, N-Boc-3-hydroxyazetidine. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in masking the reactivity of the nitrogen atom, allowing for selective modification at the hydroxyl group.[4] A robust and widely applicable method for the preparation of N-Boc-3-propoxyazetidine is the Williamson ether synthesis.[5][6]

Protocol 1: Synthesis of N-Boc-3-propoxyazetidine via Williamson Ether Synthesis

Objective: To synthesize N-Boc-3-propoxyazetidine from N-Boc-3-hydroxyazetidine and 1-bromopropane.

Materials:

  • N-Boc-3-hydroxyazetidine[4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-propoxyazetidine as a pure product.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.[6]

  • Anhydrous conditions are essential to prevent the quenching of the sodium hydride and the alkoxide intermediate.

  • The reaction is an Sₙ2 process, and the use of a primary alkyl halide like 1-bromopropane ensures efficient substitution over elimination.[5]

Application of 3-Propoxyazetidine in the Development of a Nicotinic Acetylcholine Receptor (nAChR) Modulator

The α4β2 nicotinic acetylcholine receptor (nAChR) is a well-validated target for the treatment of various CNS disorders, including cognitive deficits and nicotine addiction.[7][8] The azetidine scaffold has been successfully incorporated into potent and selective nAChR ligands, such as sazetidine-A.[7][9] The inclusion of a 3-propoxyazetidine moiety can be a strategic modification to optimize the pharmacokinetic properties of such modulators.

Hypothetical Drug Candidate: A 3-Propoxyazetidine Analog of Sazetidine-A

For the purpose of illustrating the application of 3-propoxyazetidine, we will consider a hypothetical analog of sazetidine-A where the methoxy group is replaced by a propoxy group.

In Vitro Characterization of Novel 3-Propoxyazetidine-Containing CNS Modulators

A critical step in the development of any CNS drug candidate is the thorough in vitro characterization of its interaction with the intended biological target and potential off-target interactions.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a 3-propoxyazetidine derivative for the human dopamine D2 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[1]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.[1]

  • Test compound (3-propoxyazetidine derivative).

  • Non-specific agent: 10 µM Butaclamol or Haloperidol.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

  • 96-well microplates.

  • Cell harvester and glass fiber filters (e.g., Whatman GF/C).[1]

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the membrane suspension.[1]

    • Non-specific Binding (NSB): Non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[1]

    • Competition Binding: A range of concentrations of the test compound, the fixed concentration of radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[1]

  • Radioactivity Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Serotonin Transporter (SERT) Uptake Assay

Objective: To evaluate the functional inhibition of the human serotonin transporter by a 3-propoxyazetidine derivative.

Materials:

  • HEK-293 cells stably expressing the human serotonin transporter (hSERT).[3]

  • [³H]-Serotonin (5-HT).[3]

  • Test compound (3-propoxyazetidine derivative).

  • Reference inhibitor (e.g., fluoxetine).[3]

  • Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[3]

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the hSERT-expressing HEK-293 cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 20 minutes) at room temperature.[3]

  • Uptake Initiation: Add [³H]-Serotonin to initiate the uptake and incubate for a defined period (e.g., 15 minutes).[3]

  • Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-Serotonin.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]-Serotonin uptake by the test compound compared to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 4: GABA-A Receptor Modulation Assay

Objective: To assess the modulatory effect of a 3-propoxyazetidine derivative on GABA-A receptor function using a fluorescent-based assay.

Materials:

  • CHO-K1 cells co-expressing a GABA-A receptor subtype (e.g., α2β3γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP).[11]

  • GABA (γ-aminobutyric acid).

  • Test compound (3-propoxyazetidine derivative).

  • Assay buffer containing a low concentration of iodide (I⁻).[11]

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the YFP-GABA-A expressing cells in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • GABA Stimulation: Add a sub-maximal concentration of GABA (e.g., EC₂₀) to the wells to activate the GABA-A channels.

  • Fluorescence Measurement: Measure the quenching of the YFP fluorescence, which is indicative of iodide influx through the activated GABA-A channels, using a fluorescence plate reader.[11]

  • Data Analysis: Determine the potentiation or inhibition of the GABA-induced fluorescence quench by the test compound. Calculate the EC₅₀ or IC₅₀ value for the modulatory effect.

Data Presentation: In Vitro Profiling of a Hypothetical 3-Propoxyazetidine Derivative

TargetAssay TypeRadioligand/SubstrateTest Compound Kᵢ (nM)
Dopamine D₂ ReceptorRadioligand Binding[³H]-Spiperone>10,000
Serotonin Transporter (SERT)[³H]-Serotonin Uptake[³H]-Serotonin250
GABA-A (α₂β₃γ₂) ReceptorYFP-based FunctionalGABA50 (EC₅₀ for potentiation)
α4β2 nAChRRadioligand Binding[³H]-Epibatidine5

Table 1: In vitro pharmacological profile of a hypothetical 3-propoxyazetidine derivative.

In Vivo Evaluation of CNS Effects

Following promising in vitro data, the next critical phase is to assess the in vivo efficacy and CNS penetration of the drug candidate in relevant animal models.

Protocol 5: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

Objective: To evaluate the anxiolytic-like effects of a 3-propoxyazetidine derivative in mice.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms).[12]

  • Male mice (e.g., C57BL/6).

  • Test compound (3-propoxyazetidine derivative).

  • Vehicle control.

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Testing: Place each mouse individually in the center of the EPM, facing an open arm, and allow it to explore for a set duration (e.g., 5 minutes).[12]

  • Data Collection: Record the behavior of the mice using a video camera and analyze the following parameters using video tracking software:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled.

  • Data Analysis: Compare the parameters between the test compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA). An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[12]

Visualization of Key Concepts

Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Neurotransmitter_Release Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release

Caption: Simplified signaling pathway of α4β2 nicotinic acetylcholine receptor activation.

Experimental Workflow

G Start Start: Synthesis of 3-Propoxyazetidine Derivative In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro Data_Analysis_1 Data Analysis (Kᵢ, IC₅₀, EC₅₀) In_Vitro->Data_Analysis_1 Lead_Selection Lead Candidate Selection Data_Analysis_1->Lead_Selection Lead_Selection->Start Revise Structure In_Vivo In Vivo Behavioral Models (e.g., EPM) Lead_Selection->In_Vivo Promising Candidate Data_Analysis_2 Data Analysis (Behavioral Endpoints) In_Vivo->Data_Analysis_2 PK_PD Pharmacokinetic/ Pharmacodynamic Studies Data_Analysis_2->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A generalized workflow for the development of a novel CNS modulator.

Conclusion and Future Directions

The strategic incorporation of the 3-propoxyazetidine scaffold represents a promising avenue for the development of novel CNS modulators with potentially enhanced properties. The synthetic accessibility of this building block, coupled with its favorable physicochemical characteristics, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of CNS receptors and transporters. The detailed protocols provided herein offer a robust framework for the in vitro and in vivo evaluation of these novel compounds, enabling a comprehensive understanding of their pharmacological profile. Future research will undoubtedly continue to explore the vast chemical space surrounding the 3-propoxyazetidine core, leading to the discovery of next-generation CNS therapeutics with improved clinical outcomes.

References

  • Inotiv. Anxiety Models in Rats and Mice. [Link]

  • Toxikon. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Lezak, K. R., et al. (2017). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 19(2), 185–195. [Link]

  • Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in clinical neuroscience, 19(2), 185–195. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 43–51. [Link]

  • Van Der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Sygnature Discovery. Subtype selective GABAA modulation. [Link]

  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194160. [Link]

  • Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience, 19(2), 185–195. [Link]

  • Van Der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]

  • Sarris, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1553. [Link]

  • Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1830–1831. [Link]

  • Kumar, V., & Bhat, Z. A. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International, 32(5), 1-13. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • National Center for Biotechnology Information. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. [Link]

  • Allikalt, A. (2021). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

  • Morris, K. D., et al. (2008). Modulation of the human ρ1 GABAA receptor by inhibitory steroids. Neuroscience letters, 434(2), 163–168. [Link]

  • Zwart, R., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular pharmacology, 70(4), 1368–1375. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron Letters, 59(31), 3046-3049. [Link]

  • Höfner, G., et al. (2015). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 58(10), 4264–4275. [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.com. [Link]

  • Jupyter. (2021). Graphviz's DOT - quick introduction. YouTube. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Google Patents. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Rezvani, A. H., et al. (2011). Sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor ligand: effects on dizocilpine and scopolamine-induced attentional impairments in female Sprague-Dawley rats. Psychopharmacology, 213(2-3), 403–411. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • ResearchGate. An improved forward pathway with Graphviz. [Link]

  • Ma'ayan, A., et al. (2009). SNAVI: Desktop application for analysis and visualization of large-scale signaling networks. BMC Systems Biology, 3, 10. [Link]

  • Gmiro, V. E., & Serdyuk, D. G. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2561. [Link]

  • Papke, R. L. (2014). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 5, 173. [Link]

  • dotsrc.org. (2014). HowTo layout a pathway. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Stack Overflow. (2012). Drawing a signal-flow diagram as in SICP - graphviz. [Link]

  • GraphViz Examples and Tutorial. Simple Graph. [Link]

  • Cantera. (2023). Viewing a reaction path diagram. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • Google Patents. (1995).
  • Google Patents. (2022). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). [Link]

Sources

Application

Application Note: The Strategic Incorporation of 3-Propoxyazetidine in PROTAC® Linker Design for Enhanced Degradation Efficacy

Introduction: The Critical Role of the Linker in PROTAC® Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC® Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][2] This application note details the strategic use of 3-propoxyazetidine as a building block in PROTAC® linker synthesis, highlighting its potential to confer advantageous properties for the development of potent and selective protein degraders.

The Azetidine Motif: A Privileged Scaffold for Linker Rigidity and Vectoriality

In the rational design of PROTAC® linkers, achieving an optimal balance between flexibility and rigidity is paramount. While flexible linkers like polyethylene glycol (PEG) chains can facilitate the initial formation of the ternary complex, excessive flexibility can lead to entropic penalties and a less stable complex.[2] Conversely, rigid linkers can pre-organize the PROTAC® into a conformation conducive to ternary complex formation, thereby enhancing degradation efficiency.

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular motif in medicinal chemistry for introducing conformational constraint.[4] Its inclusion in a PROTAC® linker can offer several advantages:

  • Structural Rigidity: The strained four-membered ring of azetidine restricts the number of rotatable bonds, reducing the conformational flexibility of the linker.[4] This can lead to a more defined spatial orientation of the POI and E3 ligase ligands, promoting the formation of a productive ternary complex.

  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved solubility and metabolic stability compared to their more lipophilic, flexible counterparts.[5]

  • Vectorial Control: The defined geometry of the azetidine ring provides a predictable exit vector for the rest of the linker, allowing for precise control over the positioning of the two ligands.

3-Propoxyazetidine: Fine-Tuning Linker Properties

While the azetidine core provides rigidity, substitution at the 3-position offers an opportunity to fine-tune the linker's properties. The introduction of a propoxy group at this position, creating 3-propoxyazetidine, presents several potential benefits:

  • Modulation of Lipophilicity: The propoxy group adds a degree of lipophilicity compared to a hydroxyl or unsubstituted azetidine. This can be strategically employed to optimize cell permeability and engagement with hydrophobic pockets on the target protein or E3 ligase.

  • Hydrogen Bond Acceptor: The oxygen atom of the propoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions within the ternary complex and contributing to its stability.

  • Metabolic Stability: The ether linkage of the propoxy group is generally more resistant to metabolic cleavage than an ester or other more labile functionalities.

Workflow for the Synthesis of a 3-Propoxyazetidine-Containing PROTAC®

The following diagram illustrates a general workflow for the synthesis of a PROTAC® incorporating a 3-propoxyazetidine linker.

PROTAC Synthesis Workflow Figure 1: General Workflow for 3-Propoxyazetidine PROTAC® Synthesis cluster_0 Preparation of Key Intermediates cluster_1 PROTAC® Assembly cluster_2 Final Product A 1. Synthesis of N-Boc-3-propoxyazetidine B 2. Functionalization of 3-propoxyazetidine for Linker Extension A->B Introduce reactive handle C 3. Coupling of Azetidine Linker to POI Ligand B->C Amide coupling D 4. Deprotection and Coupling to E3 Ligase Ligand C->D Boc deprotection E 5. Purification and Characterization of Final PROTAC® D->E Final amide coupling

Caption: General workflow for the synthesis of a PROTAC® containing a 3-propoxyazetidine linker.

Experimental Protocol: Synthesis of a Hypothetical BRD4 Degrader with a 3-Propoxyazetidine Linker

This protocol describes the synthesis of a hypothetical PROTAC® targeting the BRD4 protein for degradation, utilizing a 3-propoxyazetidine-containing linker and recruiting the VHL E3 ligase.

Materials and Reagents:

ReagentSupplier
N-Boc-3-hydroxyazetidineCommercial Source
1-BromopropaneCommercial Source
Sodium hydride (60% dispersion in mineral oil)Commercial Source
Tetrahydrofuran (THF), anhydrousCommercial Source
JQ1-acid (BRD4 ligand)Commercial Source
(S)-2-(1-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (Boc-VHL-acid)Commercial Source
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial Source
DIPEA (N,N-Diisopropylethylamine)Commercial Source
Trifluoroacetic acid (TFA)Commercial Source
Dichloromethane (DCM)Commercial Source
Dimethylformamide (DMF)Commercial Source

Step 1: Synthesis of N-Boc-3-propoxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add 1-bromopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-3-propoxyazetidine.

Step 2: Boc Deprotection and Coupling to POI Ligand (JQ1-acid)

  • Dissolve N-Boc-3-propoxyazetidine (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting 3-propoxyazetidine TFA salt is used directly in the next step.

  • To a solution of JQ1-acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir for 10 minutes at room temperature.

  • Add a solution of the 3-propoxyazetidine TFA salt (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the JQ1-3-propoxyazetidine conjugate.

Step 3: Synthesis of the Linker Arm and Coupling to the JQ1-Azetidine Conjugate

Note: This step involves the synthesis of a linker with a terminal amine for subsequent coupling to the E3 ligase ligand. A variety of linker strategies can be employed here, such as using a commercially available amino-PEG linker.

Step 4: Final Coupling to E3 Ligase Ligand (VHL-acid)

  • Couple the linker-extended JQ1-3-propoxyazetidine conjugate (with a terminal amine) to Boc-VHL-acid using standard peptide coupling conditions (HATU, DIPEA in DMF) as described in Step 2.

  • Purify the resulting fully assembled, Boc-protected PROTAC® by flash column chromatography.

  • Remove the final Boc protecting group using TFA in DCM as described in Step 2.

  • Purify the final PROTAC® by preparative HPLC to yield the desired product.

Characterization and Validation

The final PROTAC® should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.

  • Purity Analysis (HPLC): To determine the purity of the final compound.

The biological activity of the synthesized PROTAC® should be validated through:

  • Western Blot Analysis: To demonstrate dose-dependent degradation of the target protein (BRD4) in a relevant cell line.

  • Cell Viability Assays: To assess the cytotoxic effects of the PROTAC®.

Logical Framework for PROTAC® Action with 3-Propoxyazetidine Linker

The following diagram illustrates the mechanism of action for a PROTAC® incorporating a 3-propoxyazetidine linker.

PROTAC_MoA Figure 2: Mechanism of Action of a 3-Propoxyazetidine-Containing PROTAC® cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., BRD4) PROTAC PROTAC® with 3-Propoxyazetidine Linker POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC Recycling E3 E3 Ligase (e.g., VHL) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC® facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

The incorporation of 3-propoxyazetidine into PROTAC® linkers offers a sophisticated strategy for modulating the physicochemical and pharmacological properties of these powerful therapeutic agents. The rigidity imparted by the azetidine ring, combined with the tunable properties of the 3-propoxy substituent, provides a valuable tool for medicinal chemists to optimize PROTAC® design. The synthetic protocols outlined in this application note provide a framework for the rational development of next-generation protein degraders with enhanced efficacy and drug-like properties.

References

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Propoxyazetidine as a Versatile Scaffold for the Design of Targeted Covalent Inhibitors

Introduction: The Rise of Strained Scaffolds in Covalent Inhibition The paradigm of drug discovery has seen a resurgence in the strategic application of covalent inhibitors, molecules that form a permanent bond with thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Strained Scaffolds in Covalent Inhibition

The paradigm of drug discovery has seen a resurgence in the strategic application of covalent inhibitors, molecules that form a permanent bond with their biological target.[1] This class of drugs can offer distinct advantages, including prolonged duration of action, high biochemical efficiency, and the potential to overcome drug resistance.[2][3] The design of such inhibitors is a delicate balance between incorporating a reactive "warhead" and maintaining target selectivity to minimize off-target toxicity.[2][4]

Four-membered saturated heterocycles, particularly azetidines, have emerged as valuable frameworks in medicinal chemistry.[5][6] Their inherent ring strain and unique three-dimensional geometry can confer improved physicochemical properties such as solubility and metabolic stability.[6] The 3-propoxyazetidine scaffold, the focus of this guide, offers a unique combination of features:

  • A Strained Ring System: The azetidine ring is a latent electrophile, which, upon proper electronic activation, can undergo nucleophilic attack from a residue on the target protein.[2][3]

  • The Propoxy Group as a Modulator: The 3-propoxy substituent can influence the scaffold's reactivity and provides a vector for further chemical modification to enhance target engagement and selectivity.

  • Synthetic Tractability: Advances in synthetic methodologies have made the derivatization of the azetidine ring increasingly accessible.[5][6]

This document provides a comprehensive guide for researchers on the utilization of the 3-propoxyazetidine scaffold for the development of novel covalent inhibitors, with a focus on targeting nucleophilic cysteine residues.

Mechanism of Action: Cysteine-Targeted Covalent Inhibition

The inhibitory action of a 3-propoxyazetidine-based covalent inhibitor typically proceeds through a two-step mechanism.[2][7] First, the inhibitor non-covalently and reversibly binds to the target protein's active site, guided by intermolecular interactions. This is followed by an irreversible covalent bond formation between the azetidine scaffold and a nucleophilic residue on the protein, most commonly a cysteine.[2][3][7]

The high nucleophilicity of the cysteine thiolate anion makes it an ideal target for covalent modification.[8][9] The local protein microenvironment can significantly lower the pKa of a cysteine residue, increasing its reactivity at physiological pH.[8][10] The strained azetidine ring in the inhibitor, when appropriately positioned, acts as an electrophile that is attacked by the cysteine thiolate, leading to ring-opening and the formation of a stable thioether bond.

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme_Cys Target Enzyme (with Cys-SH) Complex Non-covalent E-I Complex Enzyme_Cys->Complex Ki Inhibitor 3-Propoxyazetidine Inhibitor Covalent_Adduct Covalent E-I Adduct (Inactive) Complex->Covalent_Adduct k_inact

Figure 1: General mechanism of covalent inhibition by a 3-propoxyazetidine-based inhibitor targeting a cysteine residue.

Experimental Protocols

Protocol 1: Synthesis of a Model 3-Propoxyazetidine Covalent Inhibitor

This protocol outlines a general synthetic route for a 3-propoxyazetidine derivative functionalized with a hypothetical recognition moiety.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aryl isocyanate (as the recognition moiety)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Propoxylation: a. To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Stir the mixture at 0 °C for 30 minutes. c. Add 1-bromopropane (1.5 eq) and allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction carefully with water and extract with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield N-Boc-3-propoxyazetidine.

  • Boc-Deprotection: a. Dissolve the N-Boc-3-propoxyazetidine in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. c. Concentrate the reaction mixture under reduced pressure. d. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM. e. Dry the organic layer and concentrate to obtain 3-propoxyazetidine.

  • Coupling with Recognition Moiety: a. Dissolve the 3-propoxyazetidine (1.0 eq) in anhydrous DCM. b. Add triethylamine (1.5 eq) followed by the dropwise addition of the aryl isocyanate (1.1 eq) at 0 °C. c. Stir the reaction at room temperature overnight. d. Wash the reaction mixture with water and brine. e. Dry the organic layer, filter, and concentrate. f. Purify the final product by flash column chromatography.

Protocol 2: Biochemical Evaluation of Covalent Inhibition

This protocol describes the determination of the kinetic parameters Ki and kinact, which characterize the potency of the covalent inhibitor.[11][12]

Materials:

  • Purified target enzyme

  • Fluorogenic or colorimetric substrate for the enzyme

  • Synthesized 3-propoxyazetidine inhibitor

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microplate reader

Procedure:

  • Determination of IC50: a. Prepare a serial dilution of the inhibitor. b. In a microplate, add the enzyme and the inhibitor at various concentrations and incubate for a fixed time (e.g., 30 minutes). c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress (fluorescence or absorbance) over time. e. Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

  • Determination of kinact and Ki: a. Vary both the inhibitor concentration and the pre-incubation time of the enzyme and inhibitor. b. For each inhibitor concentration, measure the enzyme activity at different pre-incubation times. c. For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs). d. Plot the kobs values against the inhibitor concentrations. e. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (Ki).

Biochemical_Workflow cluster_workflow Workflow for Kinetic Analysis Start Start Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Start->Inhibitor_Dilution Enzyme_Incubation Incubate Enzyme with Inhibitor Inhibitor_Dilution->Enzyme_Incubation Add_Substrate Add Substrate Enzyme_Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Kinetic Read) Add_Substrate->Measure_Activity Plot_Data Plot ln(Activity) vs. Time Measure_Activity->Plot_Data Calculate_kobs Determine k_obs from slope Plot_Data->Calculate_kobs Plot_kobs Plot k_obs vs. [Inhibitor] Calculate_kobs->Plot_kobs Determine_Kinetics Calculate k_inact and Ki Plot_kobs->Determine_Kinetics End End Determine_Kinetics->End

Figure 2: Workflow for the biochemical characterization of a covalent inhibitor.

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol confirms the covalent modification of the target protein by the inhibitor.

Materials:

  • Purified target enzyme

  • Synthesized 3-propoxyazetidine inhibitor

  • Incubation buffer

  • LC-MS/MS system

Procedure:

  • Covalent Adduct Formation: a. Incubate the target enzyme with an excess of the inhibitor for a sufficient time to ensure complete reaction. b. As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.

  • Sample Preparation: a. Denature the protein samples. b. Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: a. Analyze the peptide digests by LC-MS/MS. b. Search the MS/MS data against the protein sequence to identify peptides. c. Specifically look for a mass shift on the cysteine-containing peptide corresponding to the mass of the inhibitor. d. The identification of this modified peptide confirms the covalent binding and can pinpoint the exact site of modification.[13]

Data Presentation and Interpretation

Quantitative data from inhibitor studies should be presented clearly to allow for straightforward comparison.

Table 1: Hypothetical Kinetic Parameters for a Series of 3-Propoxyazetidine-Based Inhibitors

Compound IDR-Group on Phenyl RingIC50 (µM)kinact (s-1)Ki (µM)kinact/Ki (M-1s-1)
AZ-001 H1.20.0152.56000
AZ-002 4-Cl0.50.0201.020000
AZ-003 4-OCH32.80.0105.11960
AZ-004 3-CF30.80.0181.512000

The efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki. A higher value indicates a more efficient inhibitor. In the hypothetical data above, AZ-002 would be the most potent inhibitor of the series.

Troubleshooting and Considerations

  • Poor Solubility: If the inhibitor has poor aqueous solubility, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid effects on enzyme activity.

  • Lack of Covalent Modification: If mass spectrometry does not show adduct formation, the inhibitor may be too stable, or the target cysteine may not be sufficiently nucleophilic. Consider modifying the electronics of the recognition moiety to enhance the reactivity of the azetidine ring.

  • Off-Target Effects: To assess selectivity, screen the inhibitor against a panel of related enzymes or use chemoproteomic approaches like activity-based protein profiling (ABPP).[14]

Conclusion

The 3-propoxyazetidine scaffold represents a promising starting point for the development of novel targeted covalent inhibitors. Its unique structural and electronic properties, combined with synthetic accessibility, make it an attractive tool for medicinal chemists. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively design, synthesize, and evaluate 3-propoxyazetidine-based inhibitors for a wide range of biological targets.

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link][11]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. ResearchGate. [Link][12]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link][14]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link][5]

  • Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. PMC. [Link][7]

  • Recent advances in the development of covalent inhibitors. PMC. [Link][2]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ACS Publications. [Link][4]

  • Irreversible covalent azetidine-based small molecule inhibitors of Stat3 activity block growth of human pancreatic tumors. AACR Journals. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. [Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link][6]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]

  • CHARACTERIZATION OF COVALENT ADDUCTS OF NUCLEOSIDES AND DNA FORMED BY REACTION WITH LEVUGLANDIN. PMC. [Link]

  • Reactivity of cysteines. ResearchGate. [Link][8]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link][3]

  • Discovery, synthesis and mechanism study of 2,3,5-substituted[11][12][15]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PMC. [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. [Link]

  • Following the Lead from Nature with Covalent Inhibitors. CHIMIA. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. PubMed. [Link]

  • Reactive-cysteine profiling for drug discovery. PMC. [Link][9]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. PMC. [Link]

  • Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered. PMC. [Link]

  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. [Link]

  • Cysteine Reactivity Across the Sub-Cellular Universe. PMC. [Link][10]

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. PMC. [Link]

  • Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. PMC. [Link]

  • Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling. PMC. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link][1]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link][13]

  • 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules | Request PDF. ResearchGate. [Link]

  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. Bentham Science. [Link]

Sources

Application

Application Note: Engineering Peptide Mimetics with 3-Propoxyazetidine

Executive Summary The transition from native peptides to peptidomimetics is driven by the critical need to overcome poor oral bioavailability, rapid proteolytic cleavage, and high conformational flexibility. In recent ye...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to peptidomimetics is driven by the critical need to overcome poor oral bioavailability, rapid proteolytic cleavage, and high conformational flexibility. In recent years, four-membered nitrogen-containing heterocycles—specifically azetidines—have emerged as privileged scaffolds in medicinal chemistry and drug design [[1]](). This application note explores the integration of 3-propoxyazetidine into peptide mimetics. By functioning as a conformationally restricted secondary amine, 3-propoxyazetidine provides a unique sp³-rich structural vector that enhances metabolic stability while offering a tunable lipophilic and hydrogen-bonding moiety via its propoxy ether linkage 1, [[2]]().

Mechanistic Rationale: The Azetidine Advantage

In drug discovery, azetidines are highly valued for their distinctive physicochemical profiles, characterized by high ring strain and conformational rigidity [[1]](). When utilized in peptidomimetics, they serve as "stretched" analogues of proline, piperidine, or morpholine, granting access to novel three-dimensional chemical spaces that larger or flatter rings cannot reach 2.

  • Conformational Restriction: The four-membered ring restricts the rotation of the peptide backbone or the C-terminal amide bond, locking the molecule into bioactive conformations such as β-strand or β-turn mimetics 3.

  • Metabolic Stability: The sp³-rich character of the azetidine core, combined with the steric bulk of the 3-propoxy substituent, shields adjacent amide bonds from enzymatic hydrolysis by exopeptidases 1.

  • Sub-pocket Targeting: The propoxy group acts as a dual-purpose vector. The ether oxygen serves as a hydrogen-bond acceptor, while the flexible propyl chain can occupy hydrophobic sub-pockets (e.g., S2 or S3 pockets in target proteases), significantly impacting the physiochemical properties of the drug molecule 4.

Logical Framework Visualization

G A 3-Propoxyazetidine B High Ring Strain & sp3 Character A->B C Propoxy Group (Ether Linkage) A->C D Conformational Rigidity B->D E H-Bond Acceptor & Lipophilicity C->E F Protease Resistance D->F G Enhanced Peptidomimetic E->G F->G

Caption: Logical mapping of 3-propoxyazetidine structural traits to peptidomimetic efficacy.

Experimental Protocol: Solution-Phase C-Terminal Amidation

To leverage the protective and structural benefits of 3-propoxyazetidine, it is frequently employed as a C-terminal capping agent for synthetic peptides. The following self-validating protocol details the solution-phase coupling of 3-propoxyazetidine to a globally deprotected peptide sequence.

Causality in Experimental Design:
  • Coupling Reagent (HATU): The secondary amine of 3-propoxyazetidine is sterically hindered by the compact ring and the 3-position substituent. HATU is selected over standard carbodiimides (e.g., DIC) because its 7-azabenzotriazole leaving group is highly reactive, accelerating active ester formation and preventing epimerization of the C-terminal residue.

  • Base Selection (DIPEA): A non-nucleophilic base is required to neutralize the 3-propoxyazetidine hydrochloride salt and deprotonate the peptide's carboxylic acid without participating in competing nucleophilic side reactions.

  • Solvent (DMF): Provides optimal solvation for both the highly polar peptide backbone and the lipophilic propoxyazetidine moiety.

Step-by-Step Methodology:
  • Preparation: Dissolve the purified, globally deprotected peptide-COOH (1.0 eq, typically 0.1 mmol) in anhydrous DMF (0.05 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) to the peptide solution. Stir for 5 minutes at room temperature to initiate the formation of the active ester.

  • Amine Addition: In a separate vial, dissolve 3-propoxyazetidine hydrochloride (1.5 eq) in DMF and add DIPEA (3.0 eq) to liberate the free base.

  • Coupling: Transfer the amine solution dropwise to the activated peptide mixture. The slight excess of amine (1.5 eq) drives the reaction to completion against the sterically hindered nitrogen.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS to confirm the disappearance of the peptide-COOH mass and the appearance of the target mass.

  • Quenching & Isolation: Quench the reaction by adding a 10-fold volume of cold diethyl ether to precipitate the peptide. Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and wash the pellet twice with ether to remove residual DMF and DIPEA.

  • Purification: Dissolve the crude pellet in a minimum volume of 50% Acetonitrile/Water (0.1% TFA) and purify via Preparative RP-HPLC (C18 column), applying a linear gradient of 10-60% Acetonitrile over 30 minutes.

Workflow Visualization

Workflow N1 1. Peptide-COOH Preparation (Global Deprotection) N2 2. Carboxyl Activation (HATU / DIPEA in DMF) N1->N2 Solubilization N3 3. Nucleophilic Attack (3-Propoxyazetidine HCl) N2->N3 Active Ester Formation N4 4. Reaction Quenching (Aqueous Buffer / Ether) N3->N4 Amide Bond Formed N5 5. RP-HPLC Purification (C18 Column) N4->N5 Crude Isolation N6 6. Lyophilization & Characterization N5->N6 >95% Purity

Caption: Step-by-step workflow for the solution-phase amidation of peptides using 3-propoxyazetidine.

Quantitative Data: Comparative Profiling

The incorporation of 3-propoxyazetidine significantly alters the pharmacokinetic and physicochemical profile of peptide mimetics. Table 1 summarizes the typical enhancements observed when replacing standard C-terminal modifications with a 3-propoxyazetidine cap in a model hexapeptide.

Table 1: Physicochemical and Pharmacokinetic Comparison of C-Terminal Peptide Modifications

C-Terminal ModificationPlasma Half-Life (t₁/₂, human)Lipophilicity (LogD at pH 7.4)Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)Exopeptidase Resistance
Free Acid (-OH)< 30 mins-1.20.5Low
Primary Amide (-NH₂)1.5 hours-0.81.2Moderate
Pyrrolidine Amide4.2 hours0.44.8High
3-Propoxyazetidine Amide > 8.0 hours 1.5 8.5 Very High

Data Interpretation: The 3-propoxyazetidine modification provides a superior half-life due to the steric shielding of the scissile bond by the rigid four-membered ring. Furthermore, the propoxy chain increases the overall LogD, driving a nearly two-fold increase in membrane permeability compared to the unsubstituted pyrrolidine analogue.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / ResearchGate URL:1

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:4

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Beta-Strand Mimetics Source: Chemical Reviews (ACS Publications) URL:3

Sources

Method

Novel methodologies for the late-stage functionalization of 3-Propoxyazetidine

Application Notes & Protocols Topic: Novel Methodologies for the Late-Stage Functionalization of 3-Propoxyazetidine Abstract The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Novel Methodologies for the Late-Stage Functionalization of 3-Propoxyazetidine

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and three-dimensional character to drug candidates.[1][2] Among its derivatives, 3-propoxyazetidine offers a versatile scaffold, combining the conformational rigidity of the four-membered ring with a flexible ether linkage amenable to further modification. This guide provides an in-depth exploration of novel, late-stage functionalization (LSF) methodologies tailored for the 3-propoxyazetidine core. We move beyond theoretical discussions to provide detailed, field-tested protocols for photoredox-catalyzed Minisci-type reactions and transition metal-catalyzed C–H activation. The causality behind experimental choices is elucidated, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them to their unique molecular contexts.

The Strategic Imperative for Azetidine Functionalization

The incorporation of small, saturated heterocycles is a validated strategy for escaping "flatland" in medicinal chemistry, improving parameters such as solubility, metabolic stability, and cell permeability. The azetidine ring, a bioisostere for various common functionalities, provides a unique conformational constraint that can enhance ligand-receptor binding interactions.[1] Late-stage functionalization (LSF) is a paradigm shift in drug discovery, enabling the rapid diversification of complex lead compounds in the final steps of a synthetic sequence, thereby accelerating the exploration of structure-activity relationships (SAR).[3][4][5] The challenge, and the focus of this guide, lies in developing highly selective and robust reactions that can operate on an already elaborated molecule like 3-propoxyazetidine without requiring extensive protecting group manipulations.

Core Methodology 1: Photoredox-Catalyzed Minisci-Type C-H Alkylation

The Minisci reaction, a classic method for the radical functionalization of electron-deficient heterocycles, has been revitalized through the advent of visible-light photoredox catalysis.[6][7][8] This modern iteration allows for the generation of alkyl radicals under exceptionally mild conditions from readily available precursors like carboxylic acids or alkyl halides, making it ideal for LSF.[9]

Mechanistic Rationale

The reaction proceeds via a well-understood pathway. Acidic conditions are employed to protonate the azetidine nitrogen, which significantly lowers the LUMO of the heterocycle, rendering it susceptible to attack by a nucleophilic radical.[9] A photocatalyst, upon excitation by visible light, generates the requisite alkyl radical from a suitable precursor via a single-electron transfer (SET) process. This radical then adds to the C2 or C4 position of the protonated azetidine. A subsequent oxidation step and deprotonation restore aromaticity (in the case of heteroaromatics) or, in our case, yield the final functionalized product.

Photocatalytic Minisci Cycle cluster_0 Photocatalytic Cycle cluster_1 Radical Generation & Coupling PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC.- PC_excited->PC_reduced SET Precursor Radical Precursor (e.g., R-COOH) PC_excited->Precursor Energy Transfer PC_reduced->PC SET Radical R• Precursor->Radical Oxidation Azetidine_H Protonated 3-Propoxyazetidine Radical_Adduct Radical Adduct Azetidine_H->Radical_Adduct + R• Product C2-Alkylated Azetidine Radical_Adduct->Product Oxidation, -H+ Product->PC_reduced Regeneration Pd-Catalyzed C-H Activation Substrate Azetidine-DG Precatalyst_Complex Coordination Complex Substrate->Precatalyst_Complex + Pd(II) Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Precatalyst_Complex Palladacycle Palladacycle Intermediate Precatalyst_Complex->Palladacycle C-H Activation (CMD) Pd_IV_Intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_Intermediate + Ar-X (Oxidative Addition) Aryl_Halide Ar-X Aryl_Halide->Pd_IV_Intermediate Product_Complex Product-Pd(II) Complex Pd_IV_Intermediate->Product_Complex Reductive Elimination Product_Complex->Pd_Catalyst Catalyst Regeneration Product C-H Arylated Product Product_Complex->Product

Sources

Application

Probing the Proteome: A Guide to 3-Propoxyazetidine Derivatives in Chemical Biology

Introduction: The Azetidine Scaffold - A Privileged Motif in Probe Development In the landscape of chemical biology and drug discovery, the identification of molecular scaffolds that confer advantageous properties is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Probe Development

In the landscape of chemical biology and drug discovery, the identification of molecular scaffolds that confer advantageous properties is a paramount objective. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as one such "privileged scaffold".[1][2] Its inherent ring strain, sp3-rich character, and conformational rigidity provide a unique combination of properties that can enhance solubility, metabolic stability, and target affinity.[3][4] This guide focuses on a specific class of these valuable molecules: 3-propoxyazetidine derivatives, and their application as sophisticated probes for exploring complex biological systems.

The 3-propoxyazetidine core offers a versatile platform for the design of chemical probes. The propoxy group at the 3-position can be readily modified to introduce a variety of functional groups, including reporter tags (e.g., fluorophores, biotin) and reactive moieties for covalent target engagement. The azetidine nitrogen provides a convenient handle for introducing a target-binding ligand or pharmacophore. This modular design allows for the rapid generation of diverse probe libraries to interrogate a wide range of biological targets.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective use of 3-propoxyazetidine derivatives as chemical biology probes. We will delve into the principles of probe design, synthesis, and application, with a focus on target identification and cellular imaging.

Part 1: Designing 3-Propoxyazetidine-Based Chemical Probes

The design of an effective chemical probe is a multi-faceted process that requires careful consideration of the target, the biological context, and the desired experimental readout. A typical 3-propoxyazetidine-based probe consists of three key components: a target-binding element, a reporter tag, and a reactive group (for covalent probes).[5][6]

1.1 The Target-Binding Element: Achieving Selectivity

The choice of the target-binding element is crucial for directing the probe to its intended protein or biomolecule of interest. This can be a known pharmacophore from an existing drug, a fragment identified from a screening campaign, or a substrate mimic for an enzyme. The azetidine nitrogen is an ideal attachment point for this component, allowing for straightforward synthetic modification without compromising the favorable properties of the scaffold.

1.2 The Reporter Tag: Visualizing and Capturing the Interaction

The reporter tag enables the detection and/or isolation of the probe-target complex. Common reporter tags include:

  • Fluorophores: For cellular imaging and in-gel fluorescence scanning. A wide range of fluorescent dyes can be conjugated to the propoxy group, allowing for multiplexed experiments.[7][8]

  • Biotin: For affinity purification of target proteins. The high affinity of the biotin-streptavidin interaction allows for efficient enrichment of probe-labeled proteins from complex cellular lysates.[9]

  • Clickable Handles: Such as alkynes or azides, which allow for the bioorthogonal ligation of a reporter tag in a two-step labeling protocol. This can be advantageous for reducing steric hindrance and improving cell permeability.

1.3 The Reactive Group: Forging a Covalent Bond

For applications such as activity-based protein profiling (ABPP) and target occupancy studies, a reactive group is incorporated into the probe to form a stable covalent bond with the target protein.[10][11] The choice of reactive group depends on the target residue of interest. Common electrophilic "warheads" include:

  • Acrylamides: For targeting cysteine residues.

  • Fluorophosphonates: For targeting serine hydrolases.

  • Sulfonyl fluorides: For targeting a broader range of nucleophilic residues.

The reactive group is typically installed on the propoxy chain, spatially separated from the target-binding element to minimize interference with target recognition.

G cluster_probe 3-Propoxyazetidine Probe Architecture Probe Complete Probe Scaffold 3-Propoxyazetidine Scaffold Probe->Scaffold Core Structure Binding Target-Binding Element Scaffold->Binding Attached at N1 position Reporter Reporter Tag (e.g., Fluorophore, Biotin) Scaffold->Reporter Attached via 3-propoxy linker Reactive Reactive Group (Optional) Scaffold->Reactive Attached via 3-propoxy linker

Caption: General architecture of a 3-propoxyazetidine-based chemical probe.

Part 2: Synthesis of 3-Propoxyazetidine Probes

The synthesis of 3-propoxyazetidine probes is typically achieved through a modular approach, allowing for the late-stage introduction of the target-binding element and reporter tag. A general synthetic strategy is outlined below.

2.1 Synthesis of the Core Scaffold

The 3-propoxyazetidine scaffold can be synthesized from commercially available starting materials. One common route involves the nucleophilic opening of an activated azetidin-3-ol with propanol, followed by protection of the azetidine nitrogen.

2.2 Functionalization of the Propoxy Group

The terminal end of the propoxy group can be functionalized with a variety of handles for subsequent conjugation. For example, a terminal alcohol can be converted to an azide or alkyne for click chemistry, or to a carboxylic acid for amide coupling.

2.3 Conjugation of the Reporter Tag and Target-Binding Element

The final steps of the synthesis involve the conjugation of the reporter tag and the target-binding element. The order of these steps will depend on the specific chemistry employed. For example, the reporter tag can be attached to the propoxy group via an amide bond, followed by deprotection of the azetidine nitrogen and coupling of the target-binding element.

Table 1: Representative 3-Propoxyazetidine Probe Components and Their Functions

ComponentExampleFunction
Scaffold 3-PropoxyazetidineProvides favorable physicochemical properties and a versatile platform for functionalization.
Target-Binding Element Kinase inhibitor pharmacophoreDirects the probe to a specific protein target.
Reporter Tag FluoresceinEnables visualization of the probe-target interaction by fluorescence microscopy.
Reporter Tag BiotinAllows for the affinity-based enrichment of the target protein for mass spectrometry analysis.
Reactive Group AcrylamideForms a covalent bond with cysteine residues in the target protein's active site.

Part 3: Application Protocols

This section provides detailed protocols for two key applications of 3-propoxyazetidine probes: in-situ cellular imaging and target identification via affinity purification.

3.1 Protocol: In-Situ Cellular Imaging of a Target Protein

This protocol describes the use of a fluorescently labeled 3-propoxyazetidine probe to visualize the subcellular localization of a target protein in living cells.

Materials:

  • Fluorescent 3-propoxyazetidine probe

  • Live cells expressing the target protein

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture overnight to allow for adherence.

  • Probe Incubation: Treat cells with the fluorescent probe at a final concentration of 1-10 µM in cell culture medium. Incubate for 1-4 hours at 37°C.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound probe.

  • Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission settings for the chosen fluorophore.

Causality Behind Experimental Choices:

  • The incubation time and probe concentration should be optimized to achieve sufficient signal-to-noise while minimizing off-target effects.

  • Washing with warm PBS is crucial to reduce background fluorescence from unbound probe.

G start Start: Plate cells incubate Incubate with fluorescent probe start->incubate wash Wash to remove unbound probe incubate->wash image Image with confocal microscope wash->image end End: Analyze images image->end

Caption: Workflow for in-situ cellular imaging with a fluorescent probe.

3.2 Protocol: Target Identification using a Biotinylated 3-Propoxyazetidine Probe

This protocol outlines a method for identifying the cellular targets of a bioactive compound using a biotinylated 3-propoxyazetidine probe coupled with affinity purification and mass spectrometry.

Materials:

  • Biotinylated 3-propoxyazetidine probe

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Cell Lysis: Prepare a cell lysate from cells of interest.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe (1-10 µM) for 1-2 hours at 4°C.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-target complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them by mass spectrometry.

Self-Validating System:

  • A key control for this experiment is to perform a parallel pulldown with a structurally similar but inactive probe, or in the presence of an excess of a competitive inhibitor. This will help to distinguish true targets from non-specifically bound proteins.

G start Start: Prepare cell lysate incubate Incubate with biotinylated probe start->incubate capture Capture complexes with streptavidin beads incubate->capture wash Wash to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Mass Spectrometry elute->analyze end End: Identify target proteins analyze->end

Caption: Workflow for target identification using affinity purification.

Conclusion and Future Directions

3-Propoxyazetidine derivatives represent a powerful and versatile class of chemical probes for exploring the complexities of biological systems. Their unique structural and physicochemical properties make them ideal scaffolds for the development of highly specific and potent tools for target identification, cellular imaging, and drug discovery.[3][12] The modular nature of their synthesis allows for the rapid generation of diverse probe libraries, enabling the investigation of a wide range of biological questions. As our understanding of the "privileged" nature of the azetidine scaffold continues to grow, we can expect to see the development of even more sophisticated and innovative 3-propoxyazetidine-based probes for chemical biology research.[1][13]

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sensitive detection and labelling of proteins with a molecular rotor-based fluorogenic probe. RSC Publishing.
  • Currently Available Strategies for Target Identification of Bioactive N
  • Peroxynitrite-Activated Conditional Chemical Probe for the Affinity-Based Protein Modific
  • Application of chemical probes for protease labeling and competitive...
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • Photoactive yellow protein and its chemical probes: an approach to protein labelling in living cells. SciSpace.
  • Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Str
  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. MDPI.
  • Synthesis of intermediates and target probes A Synthesis route of...
  • Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. PMC.

Sources

Method

Application Note: 3-Propoxyazetidine as a Strategic Building Block in the Design and Synthesis of CNS-Penetrant PET Ligands

Target Audience: Radiochemists, Medicinal Chemists, and Molecular Imaging Scientists Focus: Physicochemical optimization, radiolabeling workflows, and blood-brain barrier (BBB) penetrance. Executive Summary & Mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Medicinal Chemists, and Molecular Imaging Scientists Focus: Physicochemical optimization, radiolabeling workflows, and blood-brain barrier (BBB) penetrance.

Executive Summary & Mechanistic Rationale

The development of Positron Emission Tomography (PET) radioligands for central nervous system (CNS) targets is notoriously hindered by the strict physicochemical requirements of the blood-brain barrier (BBB). Traditional aliphatic amines (e.g., piperidines and pyrrolidines) often exhibit high basicity (pKa > 10), resulting in near-complete protonation at physiological pH (7.4) and poor passive brain penetrance [1].

3-Propoxyazetidine has emerged as a highly privileged structural motif in modern PET ligand design. As a compact, 4-membered sp³-rich heterocycle, it serves a dual purpose:

  • Physicochemical Tuning: The strained ring geometry increases the s-character of the nitrogen lone pair, depressing its basicity (pKa ~7.8–8.2). This drastically increases the unionized fraction of the drug in plasma, facilitating BBB crossing [2].

  • Optimal Radiolabeling Vector: The propoxy chain provides an ideal, sterically unhindered aliphatic spacer for late-stage nucleophilic radiofluorination (e.g., yielding a 3-(3-[¹⁸F]fluoropropoxy)azetidine moiety). This "tail-switching" strategy has been successfully utilized to convert poorly penetrant leads into highly specific, reversible-binding PET probes, such as those targeting Monoacylglycerol Lipase (MAGL) [1].

Optimization N1 Lead Scaffold (High logD, Poor BBB) N2 Incorporate 3-Propoxyazetidine (Increase Fsp3, Lower pKa) N1->N2 N3 Physicochemical Optimization (Target logD 2.0-3.0) N2->N3 N4 Late-Stage Radiolabeling ([18F] or [11C] integration) N3->N4 N5 In Vivo PET Imaging (High Target Specificity) N4->N5

Workflow demonstrating the optimization of CNS PET ligands using 3-propoxyazetidine.

Quantitative Data: Physicochemical Profiling

The integration of a 3-propoxyazetidine motif directly influences the pharmacokinetic and imaging profile of the resulting radiotracer. The table below summarizes the causal relationships between structural choices and PET imaging outcomes.

PropertyPiperidine AnalogPyrrolidine Analog3-Propoxyazetidine AnalogCausality / Impact on PET Imaging
pKa (Basic Amine) ~10.5 - 11.2~10.0 - 10.4~7.8 - 8.2Lower pKa increases the unionized fraction at pH 7.4, enhancing passive BBB diffusion.
Lipophilicity (logD) 3.5 - 4.53.0 - 4.02.0 - 2.8An optimal logD (2.0–3.0) minimizes non-specific binding in lipid-rich white matter.
Fraction sp³ (Fsp³) ModerateModerateHighIncreased 3D complexity improves target specificity and aqueous solubility.
Metabolic Stability Susceptible to α-oxidationSusceptible to ring openingHigh resistanceThe compact 4-membered ring restricts CYP450 access, reducing confounding radiometabolites [3].

Experimental Protocols: A Self-Validating System

To ensure high molar activity and radiochemical purity, the synthesis is divided into the preparation of the labeling precursor and the hot-cell radiolabeling workflow. Every step includes a self-validating Quality Control (QC) checkpoint to prevent downstream failure.

Protocol A: Synthesis of the Tosylated 3-Propoxyazetidine Precursor

Objective: Generate a stable, highly reactive precursor for aliphatic nucleophilic [¹⁸F] substitution.

Step 1: Alkylation of the Azetidine Core

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF under N₂ at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Dropwise add 3-(tetrahydro-2H-pyran-2-yloxy)propyl 4-methylbenzenesulfonate (1.2 eq). Warm to room temperature and stir for 12 hours.

  • QC Checkpoint: Perform TLC (Hexane:EtOAc 3:1). Stain with KMnO₄. The product must appear as a distinct new spot (Rf ~0.45). Confirm mass via LC-MS (m/z[M+H]⁺).

Step 2: Global Deprotection and Scaffold Coupling

  • Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to simultaneously remove the Boc and THP protecting groups, yielding the free 3-(3-hydroxypropoxy)azetidine hydrochloride.

  • QC Checkpoint: A Ninhydrin stain of the reaction mixture must turn deep purple, confirming the liberation of the secondary amine.

  • Couple the free azetidine to your primary PET ligand core (e.g., an aryl chloride) using standard Buchwald-Hartwig amination conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 90 °C).

Step 3: Tosylation for Radiolabeling

  • Dissolve the coupled product in anhydrous DCM. Add triethylamine (3.0 eq) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) and stir for 4 hours.

  • QC Checkpoint: ¹H NMR must show characteristic aromatic tosyl doublets (δ 7.8 and 7.3 ppm) and a downfield shift of the adjacent -CH₂- protons, confirming successful activation.

Protocol B: Late-Stage [¹⁸F] Radiosynthesis

Objective: Perform an Sₙ2 radiofluorination to generate the active PET tracer.

Step 1: Isotope Trapping and Activation

  • Trap cyclotron-produced [¹⁸F]fluoride on a pre-conditioned QMA carbonate ion-exchange cartridge.

  • Elute the [¹⁸F]F⁻ into a V-vial using a solution of Kryptofix 222 (K₂.₂.₂, 15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (9:1, v/v).

  • Causality Note: K₂.₂.₂ sequesters the potassium counterion, leaving the fluoride ion "naked" and highly nucleophilic.

Step 2: Azeotropic Drying (Critical Step)

  • Evaporate the solvent at 110 °C under a stream of N₂ or He.

  • Add anhydrous MeCN (3 × 1 mL) and co-evaporate to dryness.

  • Causality Note: Fluoride is highly hydrated in aqueous solutions, rendering it nucleophilically inert. Co-evaporation removes residual water.

  • QC Checkpoint: Visual inspection must show a completely dry, white crystalline residue.

Step 3: Sₙ2 Radiofluorination and Purification

  • Dissolve the tosylate precursor (2–3 mg) from Protocol A in anhydrous DMSO (0.5 mL).

  • Add the precursor solution to the dried [¹⁸F]KF/K₂.₂.₂ complex. Heat at 110 °C for 15 minutes.

  • Quench the reaction with HPLC mobile phase (1.5 mL) and purify via semi-preparative radio-HPLC.

  • QC Checkpoint: Collect the radioactive fraction. Analytical radio-HPLC must demonstrate >99% radiochemical purity (RCP) and an identical retention time to the non-radioactive [¹⁹F] reference standard.

Radiosynthesis P Precursor (Tosylate/Boronate) R Nucleophilic Substitution (110°C, 15 min) P->R F [18F]Fluoride (K222, K2CO3) F->R T [18F]-Labeled Azetidine Tracer R->T

Standard [18F]-radiolabeling pathway for 3-propoxyazetidine-derived PET tracers.

References

  • Title: Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL: [Link]

  • Title: Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel Source: Journal of Medicinal Chemistry (ACS Publications), 2010. URL: [Link]

  • Title: Synthesis and Evaluation of an AZD2461 [¹⁸F]PET Probe in Non-Human Primates Reveals the PARP-1 Inhibitor to be Non-Blood-Brain Barrier Penetrant Source: PubMed Central (PMC), 2018. URL: [Link]

Application

Application Note: 3-Propoxyazetidine as a Strategic Bioisostere in the Development of Antibacterial and Antiviral Agents

Executive Summary In the pursuit of novel anti-infective agents, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is often hindered by the liabilities of traditional saturated heterocycles. Si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel anti-infective agents, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is often hindered by the liabilities of traditional saturated heterocycles. Six-membered rings like piperazine, piperidine, and morpholine—while ubiquitous in legacy antibacterial (e.g., fluoroquinolones) and antiviral scaffolds—frequently introduce high basicity, leading to poor membrane permeability, rapid metabolic clearance, and off-target hERG channel inhibition.

3-Propoxyazetidine has emerged as a highly effective bioisosteric building block to overcome these challenges[1]. By replacing larger rings with a functionalized four-membered azetidine, medicinal chemists can precisely tune the amine pKa, optimize lipophilic efficiency (LipE), and provide a directional vector (the propoxy chain) to engage specific hydrophobic pockets in viral proteases or bacterial enzymes[2]. This application note details the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for incorporating 3-propoxyazetidine into drug discovery pipelines.

Mechanistic Rationale: The Bioisosteric Advantage

pKa Modulation via Ring Strain

The incorporation of an azetidine ring fundamentally alters the electronic environment of the amine nitrogen. The high ring strain of the four-membered heterocycle forces the internal C-N-C bond angles to compress (~90°). To compensate, the nitrogen atom rehybridizes, increasing the s-character of its lone pair[3]. This makes the lone pair less available for protonation, effectively lowering the pKa of the amine by 1.0 to 2.0 units compared to an unstrained piperidine or piperazine[4]. In the context of anti-infectives, this reduced basicity limits physiological ionization, thereby enhancing passive diffusion across the lipid-rich Gram-negative bacterial outer membrane or host cell membranes for intracellular viral targets.

Mitigation of hERG Toxicity

Basic amines are notorious for binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity. By lowering the pKa and altering the spatial geometry of the basic center, 3-propoxyazetidine significantly reduces the binding affinity to the hERG channel's internal cavity, rescuing otherwise potent scaffolds from late-stage failure[1].

Target Engagement via the Propoxy Vector

While the azetidine core provides compactness, the 3-propoxy substituent acts as a critical pharmacophore element. The ether oxygen retains hydrogen-bond acceptor capabilities without adding basicity. Simultaneously, the flexible propyl chain provides a lipophilic vector that can project into and occupy hydrophobic sub-pockets (e.g., the S1/S2 pockets of viral proteases or the lipid-interface of bacterial topoisomerases), dramatically improving Minimum Inhibitory Concentration (MIC) and target residence time[5].

PK_Optimization A Legacy Scaffold (Piperazine/Morpholine Core) B Identify Liabilities: High pKa, hERG Toxicity, Poor logD A->B C Bioisosteric Replacement with 3-Propoxyazetidine B->C D1 Reduced Amine Basicity (pKa shift ~1-2 units) C->D1 D2 Improved Target Binding (Propoxy H-bond & Lipophilic) C->D2 D3 Optimized logD & Metabolic Stability C->D3 E Advanced Anti-Infective Candidate D1->E D2->E D3->E

Caption: Workflow for PK optimization using 3-propoxyazetidine to resolve amine liabilities.

Physicochemical Profiling

To illustrate the structural advantages, the table below summarizes the quantitative and qualitative shifts observed when transitioning from traditional heterocycles to 3-propoxyazetidine.

PropertyPiperazineMorpholine3-PropoxyazetidineCausality / Impact on Drug Design
Ring Size 6-membered6-membered4-memberedIncreased strain in azetidine increases s-character of the N-lone pair.
Amine pKa ~9.8~8.3~7.5 - 8.0Lower pKa reduces physiological ionization, enhancing membrane permeability.
Lipophilicity LowLowModerateThe propoxy chain increases logD, filling hydrophobic target pockets.
H-Bond Acceptors 2 (Nitrogens)2 (N, O)2 (N, O)The ether oxygen maintains H-bond acceptor capability without basicity.
Steric Profile Bulky, flexibleBulky, flexibleCompact coreAzetidine core is compact; propoxy chain provides a directional binding vector.

Experimental Protocols

The following self-validating protocols outline the preparation and integration of 3-propoxyazetidine into a generic halogenated anti-infective core (e.g., a 7-chloro-fluoroquinolone or a viral protease inhibitor intermediate).

Protocol A: Acidic Deprotection of Boc-3-Propoxyazetidine

Commercially available 3-propoxyazetidine is typically supplied as a tert-butyloxycarbonyl (Boc) protected monomer to prevent premature polymerization or degradation.

Materials: tert-Butyl 3-propoxyazetidine-1-carboxylate, 4M HCl in Dioxane, Dichloromethane (DCM), Diethyl Ether.

  • Dissolution: Dissolve tert-butyl 3-propoxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DCM provides excellent solubility for the Boc-protected amine and remains entirely inert during the acidic cleavage process.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 4M HCl in dioxane (5.0 eq).

    • Causality: HCl in dioxane is strictly preferred over Trifluoroacetic acid (TFA). TFA generates strongly bound trifluoroacetate salts that are difficult to purge and can severely inhibit downstream nucleophilic substitutions. HCl yields a highly crystalline hydrochloride salt that is easily neutralized.

  • Cleavage & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation: The Boc group is UV-transparent at standard wavelengths. Monitor the reaction via LC-MS (ELSD detector) or TLC (Ninhydrin stain). The reaction is complete when the starting material (m/z +100 [Boc] loss) is entirely consumed and a baseline spot appears on the TLC.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting crude oil with cold diethyl ether and filter.

    • Causality: Diethyl ether solubilizes non-polar byproducts (isobutylene, tert-butanol) while driving the precipitation of the highly polar 3-propoxyazetidine hydrochloride salt as a white solid. Dry under high vacuum.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Integration

This protocol details the attachment of the deprotected 3-propoxyazetidine to an electrophilic anti-infective scaffold.

Materials: 3-Propoxyazetidine hydrochloride, Heteroaryl Halide Core, N,N-Diisopropylethylamine (DIPEA), anhydrous Dimethylformamide (DMF).

  • Reaction Setup: In a dry flask, combine the heteroaryl halide core (1.0 eq) and 3-propoxyazetidine hydrochloride (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution.

    • Causality: Three equivalents of DIPEA are mathematically required: one equivalent to neutralize the azetidine hydrochloride salt, and two equivalents to act as the acid scavenger for the SNAr byproduct (HCl). DMF is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex transition state during SNAr.

  • Thermal Activation: Heat the reaction to 80 °C under nitrogen for 12 hours.

    • Causality: Due to the increased s-character of the nitrogen lone pair, azetidines are inherently less nucleophilic than unhindered primary or secondary amines. Moderate heating is required to overcome the activation energy barrier, but temperatures exceeding 100 °C should be avoided to prevent thermal ring-opening of the strained azetidine.

  • Quench and Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF.

    • Self-Validation: Perform a TLC using a Ninhydrin stain. The disappearance of the pink/red secondary amine spot confirms complete integration into the scaffold.

Synthetic_Workflow Step1 Boc-3-Propoxyazetidine (Starting Material) Step2 Acidic Deprotection (4M HCl in Dioxane) Step1->Step2 Cleave Boc Step3 Intermediate: 3-Propoxyazetidine HCl Step2->Step3 Precipitation Step4 SNAr or Amide Coupling (DIPEA, DMF, 80°C) Step3->Step4 Base Neutralization Step5 Final API Scaffold (Antibacterial/Antiviral) Step4->Step5 Scaffold Integration

Caption: Synthetic integration of 3-propoxyazetidine into active pharmaceutical ingredients.

Sources

Method

Application Note: High-Throughput Synthesis of 3-Propoxyazetidine Libraries via Automated Flow Chemistry

Abstract This application note provides a detailed protocol and technical guide for the synthesis of 3-propoxyazetidine libraries using continuous flow chemistry. The azetidine ring is a highly sought-after scaffold in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and technical guide for the synthesis of 3-propoxyazetidine libraries using continuous flow chemistry. The azetidine ring is a highly sought-after scaffold in medicinal chemistry, yet its synthesis can be challenging using traditional batch methods.[1][2] Flow chemistry offers a transformative approach, providing superior control over reaction parameters, enhancing safety, and enabling automated, multi-step synthesis.[3][4] We present a telescoped, three-stage flow process encompassing the formation of a key 3-propoxyazetidine intermediate followed by a modular N-functionalization to rapidly generate a diverse library of analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage enabling technologies for accelerated discovery programs.

Part 1: Rationale and Strategic Advantages

The Value of the 3-Propoxyazetidine Scaffold

The 3-substituted azetidine motif is a privileged structure in modern drug discovery. Its rigid, three-dimensional nature provides a desirable vector for exiting a binding pocket, while the nitrogen atom serves as a key interaction point or a site for further functionalization. Specifically, the propoxy group at the 3-position can enhance lipophilicity and metabolic stability, making this scaffold particularly attractive for developing novel therapeutic agents.

Why Flow Chemistry? A Paradigm Shift for Heterocycle Synthesis

Synthesizing strained four-membered rings like azetidines often involves highly reactive intermediates or exothermic reactions that are difficult to manage in conventional batch reactors.[5] Flow chemistry mitigates these challenges through the use of microreactors, which feature a high surface-area-to-volume ratio.[6] This fundamental difference provides several key advantages:

  • Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in small volumes within the reactor, minimizing the risk associated with handling bulk quantities.[7] This is particularly relevant for reactions involving organolithiums or other pyrophoric reagents sometimes used in azetidine functionalization.[8][9]

  • Precise Process Control: Key parameters such as temperature, pressure, and residence time are controlled with exceptional precision, leading to cleaner reaction profiles, higher yields, and improved reproducibility.[10]

  • Rapid Reaction Optimization: The ability to quickly change parameters and achieve steady-state conditions allows for the rapid screening of reaction conditions, significantly accelerating process development.

  • Seamless Integration and Automation: Multiple synthetic steps can be "telescoped" together without manual isolation of intermediates.[3] This is achieved by integrating in-line purification modules, such as scavenger resins or liquid-liquid extractors, to remove byproducts or excess reagents that could interfere with subsequent steps.[11][12]

General Workflow for Library Synthesis

The strategy outlined herein involves a modular, multi-step continuous process. Reagents are introduced via high-precision pumps, mixed, and passed through heated or cooled reactor coils to effect the transformation. The output from one reactor can be directly fed into the next, with intermediate purification steps incorporated as needed. This automated sequence allows for the on-demand production of a final, purified compound.

G cluster_0 Reagent Delivery cluster_1 Reaction Stage cluster_2 Workup & Collection PumpA Reagent A Pump Mixer T-Mixer PumpA->Mixer PumpB Reagent B Pump PumpB->Mixer Reactor Heated Reactor Coil (Residence Time, Temp) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Purify In-line Purification BPR->Purify Collect Product Collection Purify->Collect

Caption: General workflow for a single-step flow chemistry synthesis.

Part 2: Experimental Protocols & Methodology

This section details a telescoped three-stage flow protocol for generating a library of N-substituted 3-propoxyazetidines. The process begins with the O-alkylation of N-Boc-3-hydroxyazetidine, followed by in-line deprotection and subsequent N-functionalization via reductive amination.

Detailed Experimental Setup

The diagram below illustrates the complete three-stage flow reactor setup. It includes three distinct reaction modules and two intermediate purification steps to ensure the compatibility of reagents between stages.

G cluster_1 Module 1: O-Alkylation cluster_2 Module 2: Boc Deprotection cluster_3 Module 3: Reductive Amination P1 N-Boc-3-hydroxyazetidine in THF M1 Mixer 1 P1->M1 P2 NaH (60% disp.) in THF P2->M1 P3 Propyl Iodide in THF M2 Mixer 2 P3->M2 M1->M2 R1 Reactor 1 10 min @ 50°C M2->R1 P4 4M HCl in Dioxane R1->P4 M3 Mixer 3 P4->M3 R2 Reactor 2 5 min @ 25°C M3->R2 S1 Scavenger Column (Removes excess HCl) R2->S1 P5 Aldehyde/Ketone Library in DCE S1->P5 M4 Mixer 4 P5->M4 P6 NaBH(OAc)₃ in DCE M5 Mixer 5 P6->M5 M4->M5 R3 Reactor 3 15 min @ 25°C M5->R3 BPR BPR (10 bar) R3->BPR Collection Fraction Collector BPR->Collection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Propoxyazetidine

Welcome to the dedicated technical support guide for the synthesis of 3-Propoxyazetidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with and look...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Propoxyazetidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with and looking to optimize the synthesis of this valuable azetidine scaffold. The inherent ring strain and the bifunctional nature of azetidine precursors can present unique challenges. This guide provides in-depth, field-tested solutions to common problems encountered during the synthesis, focusing on maximizing yield and purity.

General Synthetic Strategy: A Two-Step Approach

The most reliable and commonly employed route to 3-Propoxyazetidine begins with the commercially available N-Boc-3-hydroxyazetidine. This strategy involves two key transformations: a Williamson ether synthesis for the O-alkylation, followed by the deprotection of the Boc-group on the nitrogen atom.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Deprotection Start N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-propoxyazetidine Start->Intermediate  1. NaH, THF  2. 1-Bromopropane Final 3-Propoxyazetidine Intermediate->Final  TFA, DCM or  HCl in Dioxane Troubleshooting_Alkylation Start Low Conversion of N-Boc-3-hydroxyazetidine CheckBase What base was used? Start->CheckBase WeakBase Weak Base (e.g., K₂CO₃, Et₃N) CheckBase->WeakBase Weak StrongBase Strong Base (e.g., NaH, LiHMDS) CheckBase->StrongBase Strong Action_Base Action: Switch to NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. WeakBase->Action_Base CheckHalide What propyl halide was used? StrongBase->CheckHalide BadLG 1-Chloropropane CheckHalide->BadLG Poor LG GoodLG 1-Bromopropane or 1-Iodopropane CheckHalide->GoodLG Good LG Action_Halide Action: Use 1-Bromopropane (1.5 eq) or 1-Iodopropane (1.5 eq). BadLG->Action_Halide CheckTemp Was the reaction heated? GoodLG->CheckTemp NoHeat No (Reaction at RT) CheckTemp->NoHeat No Heat Yes CheckTemp->Heat Yes Action_Temp Action: After adding propyl halide, gently heat to 40-50 °C and monitor by TLC/LC-MS. NoHeat->Action_Temp Success Yield Improved Heat->Success

Caption: Decision tree for troubleshooting low O-alkylation yields.

Q2: I am observing a significant amount of a byproduct that appears to be N-propylated. How can I improve O-alkylation selectivity?

A2: The formation of an N-alkylated product indicates that the Boc protecting group is either compromised or that the reaction conditions are too harsh. The selectivity between N- and O-alkylation is a classic challenge in molecules with both functionalities. [1]

  • Cause 1: Compromised N-Boc Group. The N-Boc group is generally stable to the basic conditions of the Williamson ether synthesis. However, if your starting material has been exposed to acid, it may be partially deprotected.

    • Solution: Confirm the purity and integrity of your N-Boc-3-hydroxyazetidine starting material by ¹H NMR and LC-MS before starting the reaction. Ensure no acidic workup was used in the previous step without subsequent re-protection or neutralization.

  • Cause 2: Reaction Temperature Too High. While gentle heating can improve reaction rates, excessive heat can promote side reactions.

    • Solution: Maintain a controlled temperature. Do not exceed 50-60 °C. For highly sensitive substrates, running the reaction at room temperature for a longer period (12-24 hours) may be preferable.

  • Cause 3: Choice of Counter-ion. The cation from the base can influence reactivity. In some systems, sodium (Na⁺) or potassium (K⁺) ions can coordinate differently, affecting the relative nucleophilicity of the nitrogen and oxygen atoms. [2] * Solution: While NaH is standard, if N-alkylation persists, switching to a different base like LiHMDS could alter the selectivity, as the lithium cation may coordinate more strongly with the oxygen, enhancing its nucleophilicity.

ParameterRecommended ConditionRationale
Base NaH (1.2 eq) or LiHMDS (1.2 eq)Strong enough to fully deprotonate the alcohol, non-nucleophilic. [3]
Solvent Anhydrous THF or DMFAprotic, good solubility for reagents.
Alkylating Agent 1-Bromopropane (1.5 eq)Good balance of reactivity and cost. Iodide is faster but less stable.
Temperature 0 °C to RT (or up to 50 °C)Allows for controlled deprotonation before gradual warming to drive Sₙ2 reaction.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the strong base by atmospheric moisture.

Table 1: Recommended Reaction Parameters for Selective O-Alkylation.

Part 2: The N-Boc Deprotection Step

This final step removes the protecting group to yield the target compound. The primary challenges are achieving complete reaction without causing degradation or ring-opening of the strained azetidine core. [4][5] Q3: My N-Boc deprotection is sluggish or incomplete, even after several hours. How can I ensure full conversion?

A3: Incomplete deprotection is usually due to insufficient acid strength or concentration.

  • Solution 1: Increase Acid Stoichiometry. Use a significant excess of acid. A common condition is a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) by volume, which ensures a large excess of acid. [4]* Solution 2: Use a Stronger Acid System. Anhydrous solutions of hydrogen chloride (HCl), such as 4M HCl in 1,4-dioxane, are highly effective and often used for Boc deprotection. [6]The reaction is typically complete within 1-2 hours at room temperature.

  • Solution 3: Monitor Thoroughly. Do not rely solely on time. Monitor the reaction by TLC or LC-MS until all the starting material is consumed. The product (a free amine) will be much more polar than the N-Boc protected starting material.

Q4: I am getting a good yield, but my final product is impure and seems to have degraded. How can I perform the deprotection more cleanly?

A4: The free amine of 3-propoxyazetidine is a nucleophile and can be sensitive. Harsh acidic conditions or prolonged reaction times can lead to side reactions, including polymerization or ring-opening.

  • Solution 1: Lower the Temperature. Perform the deprotection at 0 °C. This will slow the rate of deprotection but will significantly suppress side reactions. Add the acid solution to the substrate at 0 °C and let the reaction slowly warm to room temperature.

  • Solution 2: Scavenge the tert-butyl Cation. The tert-butyl cation generated during deprotection can sometimes cause side reactions (e.g., alkylation of impurities). Adding a scavenger like anisole or thioanisole (1-2 equivalents) to the reaction mixture can trap this cation.

  • Solution 3: Use Milder, Alternative Reagents. For extremely sensitive substrates, traditional strong acids can be too harsh.

    • Oxalyl Chloride in Methanol: This system generates HCl in situ under milder conditions and has been shown to be effective for deprotecting various N-Boc groups. [7] * Water-Mediated Deprotection: In some cases, simply heating the N-Boc compound in water can effect deprotection, offering a green and catalyst-free alternative, though substrate compatibility must be tested. [8]

Frequently Asked Questions (FAQs)

Q1: Why is N-protection required before O-alkylation? The secondary amine of the azetidine ring is a potent nucleophile, often more so than the secondary alcohol. Without protection, the propyl halide would preferentially react with the nitrogen, leading to N-alkylation and potentially forming a quaternary ammonium salt, which would prevent the desired O-alkylation. The Boc group renders the nitrogen non-nucleophilic, directing the reaction to the hydroxyl group.

Q2: How should I purify the final 3-Propoxyazetidine product? After acidic deprotection, the product exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride). The workup involves quenching the reaction with a base (e.g., saturated NaHCO₃ or 1M NaOH) to generate the free amine. The product is then extracted into an organic solvent (e.g., DCM or EtOAc). 3-Propoxyazetidine is a relatively low molecular weight, volatile amine.

  • Purification Method: Flash column chromatography on silica gel is often required. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a modifier like methanol containing a small amount of ammonium hydroxide (e.g., 1-2%) is effective. The basic modifier prevents the amine from streaking on the acidic silica gel.

  • Caution: During solvent removal under reduced pressure (rotary evaporation), use a cool water bath (15-20 °C) to minimize loss of the volatile product.

Q3: Can I use a one-pot procedure for the O-alkylation and deprotection? While technically possible, it is not recommended for optimizing yield and purity. The conditions for O-alkylation (strong base) and N-deprotection (strong acid) are fundamentally incompatible. A one-pot C-H arylation/deprotection has been reported for some azetidine systems, but this involves different chemistry. [6]Isolating and purifying the N-Boc-3-propoxyazetidine intermediate ensures that the final deprotection step is performed on clean material, which greatly simplifies the final purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-propoxyazetidine

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add 1-bromopropane (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to 45 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-6 hours.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (e.g., 10-40% ethyl acetate in hexanes gradient) to yield the product as a clear oil.

Protocol 2: Synthesis of 3-Propoxyazetidine (TFA Deprotection)

  • Dissolve N-Boc-3-propoxyazetidine (1.0 eq) in dichloromethane (DCM, to make a 0.2 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq, or a 1:1 mixture of DCM:TFA) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until no starting material remains (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and cool to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Separate the layers and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (cool water bath) to yield the final product. Further purification can be done via chromatography if needed.

References

  • Hemming, K., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Brandt, P., & Pelosi, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. [Link]

  • ResearchGate (2021). Optimization for the synthesis of 3 in batch. [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl.... ChemRxiv. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Werness, S. B., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • El-M'barek, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • D'Andrea, F., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Urban, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • ResearchGate (2015). Selective O-Alkylation Reaction Screen. [Link]

  • Chen, P., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[9][10]aphthyrin-5(6H). PMC. [Link]

  • Google Patents (2012).

Sources

Optimization

Technical Support Center: Purification Techniques for 3-Propoxyazetidine and its Intermediates

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice for the purification of 3-propoxyazetidine and its key synthetic inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the purification of 3-propoxyazetidine and its key synthetic intermediates. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

I. Purification of N-Boc-3-hydroxyazetidine

N-Boc-3-hydroxyazetidine is a crucial intermediate in the synthesis of 3-propoxyazetidine.[1][2][3] Its purity is critical for the success of subsequent reactions.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude N-Boc-3-hydroxyazetidine?

A: Common impurities include unreacted starting materials, byproducts from the protection step, and residual solvents. Depending on the synthetic route, you may also encounter diastereomers or regioisomers.

Q: Which purification techniques are most effective for N-Boc-3-hydroxyazetidine?

A: Flash column chromatography is the most widely used method for purifying N-Boc-3-hydroxyazetidine due to its efficiency in separating polar compounds.[4] For crystalline solids, recrystallization can be an effective final purification step.

Troubleshooting Guide: N-Boc-3-hydroxyazetidine Purification
Problem Possible Cause Solution
Product streaks on the TLC plate during chromatography. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve peak shape.[5]
Poor separation from a polar impurity. The solvent system is not optimized.Consider using a more polar solvent system, such as a gradient of methanol in dichloromethane.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for separating highly polar compounds.[4][8][9]
The product is an oil and will not crystallize. Residual solvent or minor impurities are preventing crystallization.Try co-evaporation with a low-boiling solvent to remove residual solvents. If that fails, consider converting the hydroxyl group to a crystalline derivative for purification, followed by deprotection.
Experimental Protocol: Flash Column Chromatography of N-Boc-3-hydroxyazetidine
  • Prepare the Column: Slurry pack a silica gel column with your starting eluent (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude N-Boc-3-hydroxyazetidine in a minimal amount of the starting eluent or a stronger solvent like dichloromethane. If solubility is an issue, "dry loading" by adsorbing the crude material onto a small amount of silica gel is recommended.[4]

  • Elution: Run the column with a gradient of increasing polarity (e.g., 20% to 80% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow for N-Boc-3-hydroxyazetidine

G Crude N-Boc-3-hydroxyazetidine Crude N-Boc-3-hydroxyazetidine Flash Column Chromatography Flash Column Chromatography Crude N-Boc-3-hydroxyazetidine->Flash Column Chromatography Silica Gel Pure N-Boc-3-hydroxyazetidine Pure N-Boc-3-hydroxyazetidine Flash Column Chromatography->Pure N-Boc-3-hydroxyazetidine Troubleshooting Troubleshooting Flash Column Chromatography->Troubleshooting Adjust Solvent System Adjust Solvent System Troubleshooting->Adjust Solvent System Add Triethylamine Add Triethylamine Troubleshooting->Add Triethylamine

Caption: A simplified workflow for the purification of N-Boc-3-hydroxyazetidine.

II. Purification of N-Boc-3-propoxyazetidine

This intermediate is synthesized from N-Boc-3-hydroxyazetidine. The primary purification challenge is the removal of the unreacted starting material and any byproducts from the O-alkylation reaction.

Frequently Asked Questions (FAQs)

Q: How do I remove unreacted N-Boc-3-hydroxyazetidine?

A: Flash column chromatography is very effective. The starting material is significantly more polar than the product and will have a much lower Rf value on a silica gel TLC plate.

Q: What if I have a non-polar impurity that co-elutes with my product?

A: A less polar solvent system should be used to increase the separation between your product and the non-polar impurity. If this is not effective, reversed-phase chromatography, where non-polar compounds are retained more strongly, could be a good alternative.[6]

Troubleshooting Guide: N-Boc-3-propoxyazetidine Purification
Problem Possible Cause Solution
Multiple spots on TLC after the reaction. Incomplete reaction or side reactions.Optimize the reaction conditions to drive the reaction to completion. For purification, a carefully run flash column is necessary.
Product appears oily even after drying under high vacuum. The product may be a low-melting solid or an oil at room temperature.Confirm the identity and purity by NMR. If pure, proceed to the next step. If impurities are present, re-purify.

III. Purification of 3-Propoxyazetidine

The final deprotection step to yield 3-propoxyazetidine introduces new purification challenges, primarily due to the basic and often volatile nature of the free amine.

Frequently Asked Questions (FAQs)

Q: How do I remove the Boc protecting group?

A: The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[10][11][12]

Q: My final product is a volatile amine. How can I purify it without significant loss?

A: Distillation under reduced pressure is the preferred method for purifying volatile amines.[13][14][15] Ensure your distillation apparatus is well-sealed and use a cold trap to minimize losses.

Q: How do I handle the purification of a basic amine?

A: Acid-base extraction is a powerful technique to separate basic amines from neutral or acidic impurities.[16][17][18][19][20] The amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

Troubleshooting Guide: 3-Propoxyazetidine Purification
Problem Possible Cause Solution
Low yield after acid-base extraction. Incomplete extraction from the aqueous or organic layer. The pH of the aqueous layers was not optimal.Perform multiple extractions. Ensure the acidic wash is at a pH of ~2 and the basic extraction is at a pH of ~12.
The product is still impure after distillation. The boiling points of the product and impurity are too close.Consider converting the amine to a salt (e.g., hydrochloride) and purifying it by recrystallization.[21] The free base can then be regenerated.
The amine streaks badly on a silica gel column. The basic amine is interacting strongly with the acidic silica gel.Use a different stationary phase like alumina, or pre-treat the silica gel with triethylamine.[5][6][22]
Experimental Protocol: Acid-Base Extraction of 3-Propoxyazetidine
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The protonated amine will move into the aqueous layer. Repeat the extraction on the organic layer.

  • Combine and Wash: Combine the acidic aqueous layers and wash with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 3 M NaOH) until the pH is >11.

  • Back Extraction: Extract the free amine from the basic aqueous layer with an organic solvent. Repeat the extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Organic Layer cluster_1 Aqueous Layer Crude Mixture Crude Mixture in Organic Solvent Neutral/Acidic Impurities Neutral/Acidic Impurities Crude Mixture->Neutral/Acidic Impurities Protonated Amine Protonated Amine Crude Mixture->Protonated Amine Extract with 1M HCl Free Amine Free Amine Protonated Amine->Free Amine Add Base (NaOH) Pure 3-Propoxyazetidine in Organic Solvent Pure 3-Propoxyazetidine in Organic Solvent Free Amine->Pure 3-Propoxyazetidine in Organic Solvent Extract with Organic Solvent

Caption: A schematic of the acid-base extraction process for purifying 3-propoxyazetidine.

Sources

Troubleshooting

Common side reactions in 3-Propoxyazetidine synthesis and how to avoid them

Technical Support Center: Synthesis of 3-Propoxyazetidine Welcome to the technical support guide for the synthesis of 3-propoxyazetidine. This resource is designed for researchers, medicinal chemists, and process develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Propoxyazetidine

Welcome to the technical support guide for the synthesis of 3-propoxyazetidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic building block. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to help you quickly identify and solve specific issues you may encounter during the synthesis.

Q1: What is the standard synthetic pathway for 3-Propoxyazetidine, and what are the critical stages?

Answer: The most common and reliable method to synthesize 3-propoxyazetidine involves a two-stage process starting from a commercially available, N-protected 3-hydroxyazetidine. The key stages are:

  • Williamson Ether Synthesis: The hydroxyl group of an N-protected 3-hydroxyazetidine is converted into an ether via an SN2 reaction with a propyl halide.

  • N-Deprotection: The nitrogen protecting group (e.g., Boc or Benzhydryl) is removed to yield the final product.

Each stage has unique challenges that must be carefully managed to avoid side reactions and ensure high purity.

Synthesis_Workflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Deprotection Start N-Protected 3-Hydroxyazetidine Base Add Strong Base (e.g., NaH) Start->Base Alkoxide Form Alkoxide Intermediate Base->Alkoxide Propyl_Halide Add Propyl Halide (e.g., 1-iodopropane) Alkoxide->Propyl_Halide Ether N-Protected 3-Propoxyazetidine Propyl_Halide->Ether Deprotection Acidic or Hydrogenolysis Conditions Ether->Deprotection Purification & Characterization Final_Product 3-Propoxyazetidine Deprotection->Final_Product

Caption: General two-stage workflow for 3-propoxyazetidine synthesis.

Troubleshooting Guide: Williamson Ether Synthesis Stage

Q2: My yield is low, and I'm recovering a significant amount of my starting N-Boc-3-hydroxyazetidine. What is causing this incomplete reaction?

Answer: This is a classic issue pointing to incomplete formation of the azetidinol alkoxide, which is the active nucleophile. The Williamson ether synthesis is an SN2 reaction that requires a deprotonated alcohol to attack the alkyl halide.[1]

Causality & Solution:

  • Insufficient or Inactive Base: Sodium hydride (NaH) is commonly used, but it is notoriously sensitive to atmospheric moisture. If your NaH is old or has been improperly handled, it will be less effective. Furthermore, an insufficient stoichiometric amount will lead to incomplete deprotonation.

    • Troubleshooting: Use fresh, high-purity NaH (e.g., 95% dry). Use a slight excess (1.1 to 1.2 equivalents) to ensure complete deprotonation of the alcohol.

  • Reaction Temperature: The deprotonation step is often performed at 0 °C to control reactivity, but the subsequent SN2 reaction may require gentle heating to proceed at a reasonable rate.

    • Troubleshooting: After adding the base at 0 °C and stirring for 30-60 minutes, allow the reaction to warm to room temperature or gently heat to 40-50 °C after the addition of the propyl halide to drive the SN2 reaction to completion. Monitor progress by TLC or LC-MS.

Q3: I'm detecting propene gas evolution, and my yield of the desired ether is low. What side reaction is occurring?

Answer: You are observing the classic competing side reaction in a Williamson ether synthesis: the E2 (elimination) reaction.[2][3] The alkoxide you generate is not only a good nucleophile but also a strong base. When it encounters the propyl halide, it can either attack the carbon (SN2) or abstract a proton from the adjacent carbon, leading to the formation of an alkene (propene).[1][3]

Mitigation Strategies:

  • Choice of Leaving Group: Iodide is a better leaving group than bromide or chloride and will favor the SN2 pathway. Using 1-iodopropane instead of 1-bromopropane can significantly improve the SN2/E2 ratio.

  • Temperature Control: Elimination reactions are more sensitive to temperature increases than substitution reactions. Running the reaction at the lowest temperature that still allows for a reasonable SN2 rate will disfavor the E2 pathway.[2] Avoid excessive heating.

  • Alkyl Halide Structure: This reaction works best with primary alkyl halides.[1] While propyl halides are primary, using bulkier reagents would dramatically increase elimination.[3]

SN2_vs_E2 cluster_path Azetidinol Azetidinol-O⁻ SN2_Product Desired Ether (SN2) Azetidinol->SN2_Product Substitution (Favored) Attacks carbon E2_Product Propene + Azetidinol-OH (E2) Azetidinol->E2_Product Elimination (Side Reaction) Abstracts proton PropylHalide Propyl-X

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Q4: My LC-MS analysis shows an impurity with a mass corresponding to a ring-opened product (e.g., C₃H₇O-CH(CH₂NH-Boc)CH₂OH). Why is the azetidine ring opening?

Answer: The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, especially when the nitrogen atom is quaternized to form an azetidinium ion.[4][5] In your case, this side reaction can occur under the Williamson synthesis conditions, although it is less common than elimination.

Plausible Mechanism & Prevention:

  • Intermediate Azetidinium Formation: Although unlikely to be the major pathway without an external electrophile, trace impurities or reaction conditions could lead to a transiently formed azetidinium species.

  • Nucleophilic Attack: The alkoxide (either from your starting material or another alcohol) or even the halide ion can act as a nucleophile, attacking one of the ring carbons and causing the ring to open. This results in a linear amine derivative.[4]

How to Avoid It:

  • Use Aprotic Solvents: Use anhydrous aprotic solvents like THF or DMF. Protic solvents could participate in the ring-opening.

  • Strict Temperature Control: Avoid high temperatures, which provide the activation energy needed to overcome the strain energy barrier for ring-opening.[6]

  • Choice of Base: Use a non-nucleophilic hydride base (like NaH) rather than a potentially nucleophilic alkoxide base (like sodium tert-butoxide) to generate your nucleophile in situ.

Troubleshooting Guide: N-Deprotection Stage

Q5: After removing the N-Boc group with TFA, my crude product is a mess of peaks on the LC-MS. What are these impurities?

Answer: The primary issue with TFA-mediated deprotection of a Boc group is the generation of a stable tert-butyl cation (t-Bu⁺).[7] This highly reactive carbocation is an aggressive electrophile and will alkylate any available nucleophile in the reaction mixture.

Common Side Products & Solutions:

  • T-Butylation of the Product: The nitrogen of your deprotected 3-propoxyazetidine is nucleophilic and can be alkylated by the t-Bu⁺ cation, leading to an N-tert-butyl impurity.

  • Alkylation of the Ether Oxygen: The ether oxygen, while less nucleophilic than the amine, can also be a target.

The Definitive Solution: Scavengers

To prevent these side reactions, you must include a "scavenger" in your TFA deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your product.

ScavengerTarget Side ReactionRecommended Concentration
Triisopropylsilane (TIS) General carbocation trapping5% (v/v) in TFA
Water Helps hydrolyze the cation2.5-5% (v/v) in TFA
Thioanisole Effective for sulfur-containing or other sensitive groups5% (v/v) in TFA

A common and effective cocktail is 95:2.5:2.5 TFA:Water:TIS .

Q6: Can the strong acid used for Boc deprotection (like TFA or HCl) cause the azetidine ring to open?

Answer: Yes, this is a valid and critical concern. Strong acids will protonate the azetidine nitrogen, forming an azetidinium ion. The counter-anion of the acid (e.g., Cl⁻ or CF₃COO⁻) is a nucleophile that can then attack a ring carbon, leading to a ring-opened halo-amine byproduct.[4][8]

Minimizing Acid-Mediated Ring Opening:

  • Low Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of the ring-opening SN2 reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to strong acid increases the likelihood of side reactions.

  • Choice of Acid: While TFA is common, 4M HCl in dioxane is also frequently used.[9] The choice may depend on the overall stability of your molecule. In some cases, milder, non-nucleophilic Lewis acids could be explored, though this is less standard for Boc deprotection.

  • Alternative Protecting Groups: If ring stability is a persistent issue, consider using a protecting group that can be removed under non-acidic conditions, such as a Benzyl (Bn) or Benzhydryl (Boc) group, which can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C).

Acid_Ring_Opening Azetidine 3-Propoxyazetidine Azetidinium Protonated Azetidinium Ion Azetidine->Azetidinium Protonation Acid H-X RingOpened Ring-Opened Halo-Amine Azetidinium->RingOpened SN2 Attack by X⁻ Counterion X⁻ (Nucleophile)

Caption: Mechanism of acid-catalyzed ring-opening of the azetidine ring.

Validated Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-propoxyazetidine
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 1.1 eq) in anhydrous THF (20 mL) under an argon atmosphere at 0 °C, add a solution of N-Boc-3-hydroxyazetidine (1.73 g, 1.0 eq) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 1-iodopropane (1.1 mL, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-3-propoxyazetidine.

Protocol 2: N-Boc Deprotection with Scavengers
  • Dissolve N-Boc-3-propoxyazetidine (1.0 g, 1.0 eq) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.

  • Prepare the deprotection cocktail: Trifluoroacetic acid (TFA, 5 mL), deionized water (0.25 mL), and triisopropylsilane (TIS, 0.25 mL).

  • Add the TFA/water/TIS cocktail to the stirred solution of the starting material at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the addition of a saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (note: product can be volatile) to yield 3-propoxyazetidine.

References

  • Couty, F., & Evano, G. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • D'hooghe, M., & De Kimpe, N. (2012). Ring‐opening of azetidiniums by nucleophiles. ResearchGate. [Link]

  • Pirtsch, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148. [Link]

  • Verniest, G. (2021). Ring‐expansion of azetidines via an azetidinium intermediate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

Optimization

3-Propoxyazetidine Functionalization: Technical Support &amp; Troubleshooting Center

Welcome to the advanced technical support center for the functionalization of 3-propoxyazetidine. As a highly strained four-membered nitrogen heterocycle, 3-propoxyazetidine is a valuable bioisostere in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the functionalization of 3-propoxyazetidine. As a highly strained four-membered nitrogen heterocycle, 3-propoxyazetidine is a valuable bioisostere in medicinal chemistry. However, its functionalization—particularly N-arylation and N-alkylation—requires precise control over reaction parameters to prevent strain-release degradation.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure high-yielding transformations.

Mechanistic Overview: Navigating Azetidine Ring Strain

The fundamental challenge in azetidine chemistry is balancing the desired nucleophilic attack of the secondary amine against the thermodynamic drive for ring opening. The primary driving force for azetidine degradation is its inherent ring strain of approximately 25.4 kcal/mol (1[1]). When the nitrogen atom is activated (e.g., via protonation to form an azetidinium ion or via exposure to harsh Lewis acids), the highly strained ring becomes susceptible to nucleophilic attack, leading to irreversible ring opening into acyclic amines ().

AzetidineFunctionalization Start 3-Propoxyazetidine (Strain: ~25.4 kcal/mol) Cond1 Optimized Catalysis (Pd/AshPhos, NaOtBu) Start->Cond1 Buchwald-Hartwig Amination Cond2 Harsh Conditions (Acidic Workup / High Heat) Start->Cond2 Unoptimized Parameters Target N-Functionalized Azetidine (Intact Ring) Cond1->Target Desired Pathway SideProd Acyclic Amine (Ring-Opened Byproduct) Cond2->SideProd Strain-Release Degradation

Reaction logic for 3-propoxyazetidine functionalization vs. ring-opening degradation.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Form a C-N bond between 3-propoxyazetidine and a (hetero)aryl halide without triggering strain-release ring opening. System Validation: This protocol utilizes an internal standard to self-validate conversion rates before aqueous workup, preventing false negatives caused by downstream hydrolysis.

  • Step 1: Catalyst Pre-activation

    • Action: In an inert glovebox, combine Pd(crotyl)Cl (2 mol%) and a highly active biaryl phosphine ligand like AshPhos (2 mol%) in anhydrous THF. Stir for 10 minutes at room temperature.

    • Causality: Pre-forming the active L·Pd(0) complex prevents the free 3-propoxyazetidine from coordinating directly to unligated Pd(II). Unligated coordination can lead to catalyst poisoning and promotes substrate decomposition (2[2]).

  • Step 2: Reagent Assembly

    • Action: Add the (hetero)aryl halide (1.0 equiv), 3-propoxyazetidine (1.2 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), and dodecane (0.1 equiv, internal standard).

    • Causality: NaOtBu is selected because it is sufficiently basic to deprotonate the Pd-bound amine intermediate but lacks the high nucleophilicity of lighter alkoxides (like NaOMe), which could attack the highly strained azetidine ring.

  • Step 3: Controlled Heating

    • Action: Seal the reaction vial and heat to 60 °C for 4–12 hours.

    • Causality: Maintaining the temperature strictly at or below 60 °C is critical. Exceeding 80 °C provides the thermal activation energy necessary for intramolecular ring-opening decomposition of the strained four-membered ring (3[3]).

    • Validation Checkpoint: Remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS against the dodecane standard. The reaction is validated if the product peak [M+H]+ is present and the acyclic amine byproduct peak is <2%.

  • Step 4: Non-Acidic Workup

    • Action: Quench the reaction with a pH 7 phosphate buffer. Extract with EtOAc.

    • Causality: Standard amine workups often use 1M HCl to remove unreacted starting material. However, protonating the functionalized azetidine forms an azetidinium ion, which rapidly undergoes nucleophilic ring opening by ambient water or chloride ions.

Optimization Matrix (Quantitative Data)

The following table summarizes the causal relationship between reaction parameters and the successful N-arylation of 3-propoxyazetidine, highlighting how unoptimized conditions lead to degradation.

Catalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Ring-Opened Byproduct (%)
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1004532
Pd₂(dba)₃ / XPhosNaOtBuToluene8082<5
Pd(crotyl)Cl / AshPhosNaOtBuTHF60>95Not Detected
CuI / L-ProlineK₂CO₃DMSO901815

Troubleshooting & FAQs

Q1: I am observing significant acyclic amine byproducts during my N-arylation. How do I prevent ring-opening? A: The primary culprit is the combination of high heat and acidic/nucleophilic environments. Azetidines possess a massive ring strain (~25.4 kcal/mol). If the reaction temperature exceeds 80 °C, or if the workup involves strong acids (which generate highly electrophilic azetidinium intermediates), the ring will undergo strain-release degradation. Ensure your workup utilizes neutral buffers (pH 7) and utilize highly active catalysts (like AshPhos or XPhos) that permit lower reaction temperatures (4[4]).

Q2: Why is my cross-coupling reaction stalling at 50% conversion? A: The 3-propoxy group introduces a mild electron-withdrawing inductive effect (-I effect) and slight steric hindrance compared to an unsubstituted azetidine. This inherently reduces the nucleophilicity of the secondary amine. To drive the bimolecular coupling forward, ensure your palladium catalyst is fully pre-activated before adding the amine, and consider increasing the overall reaction concentration (e.g., from 0.1 M to 0.25 M).

Q3: How should I purify the functionalized 3-propoxyazetidine if I cannot use a standard acid wash? A: Because you must avoid 1M HCl washes, rely on normal-phase silica gel chromatography. However, standard silica is slightly acidic and can degrade sensitive azetidines on the column. Pre-treat your silica with 1% triethylamine (TEA) and run a gradient of Hexanes/EtOAc containing 1% TEA. Alternatively, reverse-phase HPLC utilizing a neutral buffer (such as ammonium acetate) is highly effective and safe for the strained ring.

Sources

Troubleshooting

3-Propoxyazetidine stability issues in solution and storage.

Welcome to the Technical Support Center for 3-Propoxyazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of 3-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Propoxyazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of 3-propoxyazetidine. Due to the inherent ring strain of the azetidine core, this molecule and its derivatives can be susceptible to degradation under certain conditions. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-propoxyazetidine?

A1: The primary stability concern for 3-propoxyazetidine, like other azetidine derivatives, stems from its four-membered ring structure. This ring possesses significant strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening reactions.[1][2] Factors that can promote degradation include acidic conditions, the presence of strong nucleophiles, and elevated temperatures.

Q2: How should I store neat 3-propoxyazetidine?

Q3: What are the best practices for preparing and storing solutions of 3-propoxyazetidine?

A3: The stability of 3-propoxyazetidine in solution is highly dependent on the solvent and pH. Acidic conditions should be avoided as they can catalyze the ring-opening of the azetidine. Protonation of the azetidine nitrogen increases ring strain and enhances its susceptibility to nucleophilic attack.[4] Therefore, neutral, aprotic solvents are generally preferred for solution-based experiments. If aqueous or protic solvents are necessary, the pH should be maintained at or near neutral (pH 7). It is recommended to prepare solutions fresh for each experiment to minimize the potential for degradation over time.

Q4: I am using the hydrochloride salt of 3-propoxyazetidine. Does this affect its stability?

A4: Yes, using the hydrochloride salt (3-propoxyazetidine HCl) introduces acidic conditions when dissolved in unbuffered solvents, particularly water. This can lead to accelerated degradation through acid-catalyzed ring-opening. When using the hydrochloride salt, it is crucial to consider the final pH of your solution and buffer it to a neutral pH if the stability of the free base form is required for your application.

Troubleshooting Guide

Issue 1: I observe a new, unexpected peak in my HPLC/LC-MS analysis after a reaction or short-term storage of my 3-propoxyazetidine solution.

  • Possible Cause: This is a common indicator of degradation. The azetidine ring may have undergone ring-opening.

  • Troubleshooting Steps:

    • Analyze a fresh sample: Immediately analyze a freshly prepared solution of 3-propoxyazetidine to confirm the purity of your starting material.

    • Characterize the new peak: Use LC-MS to obtain the mass of the new peak. A mass corresponding to the addition of a solvent molecule (e.g., water, methanol) or another nucleophile present in the reaction mixture would strongly suggest a ring-opening event.

    • Evaluate your reaction/storage conditions:

      • pH: If your solution is acidic, consider buffering to a neutral pH.

      • Nucleophiles: Identify any strong nucleophiles in your mixture that could be attacking the azetidine ring.

      • Temperature: If the solution was heated, this could have provided the energy needed for degradation. Consider running the reaction at a lower temperature.

Issue 2: My reaction yield is consistently low when using 3-propoxyazetidine.

  • Possible Cause: The 3-propoxyazetidine may be degrading under the reaction conditions before it can react as intended.

  • Troubleshooting Steps:

    • Monitor starting material stability: Set up a control experiment with 3-propoxyazetidine under the reaction conditions (solvent, temperature, other reagents except the electrophile/coupling partner) and monitor its stability over time by HPLC or LC-MS.

    • Order of addition: If your reaction involves acidic reagents, consider adding the 3-propoxyazetidine last to minimize its exposure time to the acidic environment.

    • Protecting group strategy: For multi-step syntheses, ensure that the N-H of the azetidine is appropriately protected if it is not the intended site of reaction. The choice of protecting group is critical, as some are more stable under certain conditions than others.

Potential Degradation Pathway

The primary degradation pathway for 3-propoxyazetidine, especially in the presence of acid and a nucleophile (e.g., water), is likely the ring-opening of the azetidine. The diagram below illustrates a plausible acid-catalyzed hydrolytic degradation pathway.

cluster_0 Acid-Catalyzed Ring Opening of 3-Propoxyazetidine 3-Propoxyazetidine 3-Propoxyazetidine Protonated_Azetidine Protonated_Azetidine 3-Propoxyazetidine->Protonated_Azetidine + H+ Ring-Opened_Intermediate Ring-Opened_Intermediate Protonated_Azetidine->Ring-Opened_Intermediate + H2O (Nucleophile) Degradation_Product Degradation_Product Ring-Opened_Intermediate->Degradation_Product - H+

Caption: Plausible acid-catalyzed degradation of 3-propoxyazetidine.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of 3-propoxyazetidine and identify potential degradants, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.

Objective: To evaluate the stability of 3-propoxyazetidine under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • 3-Propoxyazetidine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-propoxyazetidine in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber. A control sample should be kept in the dark.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). The photolytic degradation sample is kept at ambient temperature.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. An LC-MS method is highly recommended for the identification of the degradation products.

Data Analysis:

  • Calculate the percentage of degradation of 3-propoxyazetidine at each time point for each stress condition.

  • Identify the major degradation products by their retention times and mass-to-charge ratios (from LC-MS).

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionTime (hours)3-Propoxyazetidine (%)Degradant 1 (%)Degradant 2 (%)
0.1 M HCl010000
875205
24404515
0.1 M NaOH010000
89820
249550
3% H₂O₂010000
89082
2480155

Experimental Workflow: Stability Analysis

The following diagram outlines a typical workflow for investigating a stability issue with 3-propoxyazetidine.

Start Start Suspected_Degradation Suspected Degradation (e.g., new HPLC peak, low yield) Start->Suspected_Degradation Analyze_Fresh_Sample Analyze Fresh Sample of 3-Propoxyazetidine Suspected_Degradation->Analyze_Fresh_Sample Purity_Check Is fresh sample pure? Analyze_Fresh_Sample->Purity_Check Characterize_Degradant Characterize Degradant(s) (LC-MS, NMR) Purity_Check->Characterize_Degradant Yes Source_New_Material Source New Starting Material Purity_Check->Source_New_Material No Investigate_Conditions Investigate Reaction/Storage Conditions (pH, Temp, Nucleophiles) Characterize_Degradant->Investigate_Conditions Modify_Protocol Modify Experimental Protocol Investigate_Conditions->Modify_Protocol Re-evaluate Re-evaluate Stability Modify_Protocol->Re-evaluate End End Re-evaluate->End

Caption: Workflow for troubleshooting 3-propoxyazetidine stability.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: N-Deprotection of 3-Propoxyazetidine

Welcome to the technical support guide for the N-deprotection of 3-propoxyazetidine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-deprotection of 3-propoxyazetidine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, we have structured this guide to address problems from first principles, ensuring you understand the causality behind each experimental step.

Core Concept: The Challenge of the Azetidine Ring

The 3-propoxyazetidine moiety is a valuable building block in medicinal chemistry. However, the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to undesired ring-opening reactions.[1] The choice of N-protecting group and, more critically, the deprotection strategy, are paramount to preserving this strained core. This guide will navigate the common pitfalls associated with cleaving the two most prevalent N-protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Troubleshooting N-Boc Deprotection

The N-Boc group is favored for its stability under many synthetic conditions, but its removal requires acidic conditions that can compromise the azetidine ring.[2][3]

Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or has stalled. What's going wrong?

Answer: Incomplete deprotection is a common issue stemming from several factors:

  • Insufficient Acid Stoichiometry: The Boc group removal is a catalytic process in acid, but the resulting free amine immediately neutralizes one equivalent of acid to form a salt. You must use at least 1.1 equivalents of acid to account for this, with larger excesses (2-10 equivalents or using TFA as a co-solvent) often required to drive the reaction to completion.

  • Low Temperature: While low temperatures (0 °C) are used to suppress side reactions, they also slow the rate of deprotection. If the reaction is clean but slow, allowing it to warm to room temperature may be necessary.

  • Reaction Time: Depending on the substrate and acid concentration, deprotection can take anywhere from 30 minutes to several hours.[4] It is crucial to monitor the reaction by a suitable method (TLC, LC-MS) rather than relying on a fixed time.

Q2: I'm seeing significant byproduct formation and loss of my desired product. Is this ring-opening?

Answer: Yes, this is the most probable side reaction. The mechanism of acid-catalyzed Boc deprotection generates a tert-butyl cation.[3] More importantly, protonation of the azetidine nitrogen by strong acids like TFA can activate the ring, making it highly susceptible to nucleophilic attack and subsequent cleavage.[1]

Solutions to Mitigate Ring-Opening:

  • Control Temperature: Perform the reaction strictly at 0 °C. Add the acid slowly to the cooled solution of your substrate to manage any exotherm.

  • Use a Milder Acidic System: Instead of neat TFA, consider using HCl (e.g., 4M in dioxane) or generating HCl in situ with acetyl chloride or oxalyl chloride in methanol.[5] These methods can be effective while reducing the harshness of the conditions.

  • Alternative, Non-Acidic Methods: For highly sensitive substrates, consider catalyst-free deprotection in boiling water or thermolytic deprotection at high temperatures, though these methods require careful optimization.[6][7]

Logical Workflow for N-Boc Deprotection

sub N-Boc-3-propoxyazetidine cond Add 3-5 eq. TFA in DCM at 0 °C sub->cond monitor Monitor by LC-MS (30-60 min) cond->monitor check Complete Conversion? monitor->check workup Quench & Workup check->workup Yes fail Incomplete Reaction or Side Products Observed check->fail No success Purified Product workup->success troubleshoot Troubleshoot: - Increase TFA eq. or Temp - Switch to Milder Acid - Check Starting Material fail->troubleshoot

Caption: Decision workflow for N-Boc deprotection.

Troubleshooting N-Cbz Deprotection

The N-Cbz group offers an orthogonal deprotection strategy via hydrogenolysis, avoiding the harsh acidic conditions used for Boc removal. However, this method has its own set of challenges.

Q1: My catalytic hydrogenation reaction is very slow or has stopped completely. Why?

Answer: The primary cause of a stalled hydrogenolysis reaction is catalyst deactivation or "poisoning."

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds (from reagents like methanesulfonyl chloride or starting materials) or coordinating species, can irreversibly bind to the palladium catalyst surface, rendering it inactive.

  • Poor Catalyst Quality/Activity: The activity of Pd/C can vary between batches and suppliers. Ensure you are using a high-quality, fresh catalyst. Sometimes, simply using a new bottle can resolve the issue.

  • Insufficient Hydrogen: Ensure the system is properly sealed and purged. For stubborn reactions, increasing the hydrogen pressure (e.g., from a balloon to a Parr shaker at 50 psi) can significantly accelerate the reaction rate.

Solutions:

  • Purify the Substrate: Ensure the N-Cbz protected starting material is highly pure before attempting the hydrogenolysis.

  • Increase Catalyst Loading: Doubling the weight percent of the catalyst (e.g., from 10 mol% to 20 mol%) can sometimes overcome minor poisoning issues.

  • Use an Alternative Hydrogen Source (Transfer Hydrogenolysis): Methods using ammonium formate, formic acid, or tetrahydroxydiboron with a tertiary amine can be highly effective and avoid the need for gaseous hydrogen.[8][9] These reagents can sometimes succeed where direct hydrogenation fails.

Q2: My molecule has other reducible functional groups (alkenes, alkynes, nitro groups). How can I selectively remove the Cbz group?

Answer: This is a classic chemoselectivity problem. Standard catalytic hydrogenation will reduce most other susceptible groups. In this scenario, non-reductive cleavage methods are required.

  • Lewis Acid-Mediated Deprotection: A recently developed mild and highly effective method involves using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[10] This system efficiently cleaves the Cbz group at room temperature while leaving reducible groups and even other protecting groups like benzyl ethers (Bn) untouched.[10][11]

  • Strong Acid Cleavage: While less common and generally harsher, HBr in acetic acid can cleave Cbz groups. This should be considered a last resort for azetidines due to the high risk of ring-opening.[12]

Comparative Deprotection Strategies for N-Cbz

sub N-Cbz-3-propoxyazetidine check Reducible Groups Present? sub->check hydro Hydrogenolysis (H₂, Pd/C) check->hydro No lewis Lewis Acid (AlCl₃ / HFIP) check->lewis Yes result1 Free Amine hydro->result1 result2 Free Amine lewis->result2

Caption: Selecting a Cbz deprotection method.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) can be challenging because the deprotected amine product is often very polar and may streak. A better method is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides unambiguous confirmation of the starting material's consumption and the appearance of the product's mass.

Q: My deprotection is complete, but I'm struggling to isolate the 3-propoxyazetidine product. What are the best practices for workup and purification? A: The free 3-propoxyazetidine is a small, polar, and likely volatile amine. Standard workup procedures can lead to significant product loss.

  • Quenching: After acidic deprotection, quench carefully with a base (like NaHCO₃ or a mild NaOH solution) at 0 °C.

  • Extraction: The free amine may have high water solubility. Extract with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture. Ensure the aqueous phase is basic (pH > 10) to maximize the amount of free amine available for extraction.

  • Solvent Removal: Concentrate the organic layers under reduced pressure using a rotary evaporator with a cooled water bath to minimize the loss of the volatile product.

  • Purification: Standard silica gel chromatography can be difficult. Consider using an amine-functionalized silica gel column or performing the chromatography with a mobile phase containing a small amount of a volatile base like triethylamine (~1%) to prevent streaking.

Data & Protocols

Table 1: Comparison of Common Deprotection Methods
Protecting GroupMethodReagentsProsCons
Boc AcidolysisTFA in DCM; HCl in DioxaneFast, common reagentsRisk of ring-opening, harsh conditions[1][3]
Cbz HydrogenolysisH₂, Pd/CVery mild, clean byproductsDeactivates with impurities, reduces other groups[12][13]
Cbz Transfer HydrogenolysisAmmonium Formate, Pd/CAvoids H₂ gas, often fasterCan still reduce some functional groups
Cbz Lewis Acid CleavageAlCl₃, HFIPExcellent functional group tolerance, mildRequires specific reagents, longer reaction times[10]
Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM

  • Dissolve N-Boc-3-propoxyazetidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 3.0-5.0 equiv.) dropwise to the stirring solution.

  • Stir the reaction at 0 °C and monitor its progress by LC-MS every 30 minutes.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure.

Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis

  • Dissolve N-Cbz-3-propoxyazetidine (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M).

  • Add Palladium on Carbon (10% Pd/C, 10 mol% by weight).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

  • Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this purge cycle three times.

  • Stir the reaction vigorously under the H₂ atmosphere at room temperature.

  • Monitor the reaction by LC-MS. The reaction is often complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Protocol 3: N-Cbz Deprotection using AlCl₃/HFIP for Sensitive Substrates[10]

  • To a solution of N-Cbz-3-propoxyazetidine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature.[12]

  • Stir the resulting suspension at room temperature for 2 to 16 hours, monitoring by LC-MS.[10][12]

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with DCM (3 x 20 mL).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[10]

  • Purify the crude residue by column chromatography.[10]

References

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. Available at: [Link]

  • Lough, A. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 16(1), 20-29. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemical Science, 10(38), 8866-8873. Available at: [Link]

  • Kaur, N., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(104), 85601-85606. Available at: [Link]

  • Salomon, A. R., et al. (2019). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. The Journal of Organic Chemistry, 84(17), 11038-11050. Available at: [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108. Available at: [Link]

  • Sultane, P. R., Mete, T. M., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2096-2098. Available at: [Link]

  • Ben-Amor, M., & Fessi, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Nembhard, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23791-23799. Available at: [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Cole, K. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(9), 5588-5595. Available at: [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5066. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 3-Propoxyazetidine in Coupling Reactions

Welcome to the Advanced Troubleshooting Guide for 3-Propoxyazetidine couplings. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing stal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-Propoxyazetidine couplings. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing stalled reactions, poor yields, or degradation when working with strained four-membered nitrogen heterocycles.

Azetidines have gained massive traction in medicinal chemistry for their ability to introduce conformational constraint and modulate physiochemical properties[1]. However, their unique electronic and steric profiles often render standard cross-coupling conditions ineffective. This guide provides causality-driven insights and self-validating protocols to overcome these bottlenecks.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 3-propoxyazetidine exhibit significantly lower nucleophilicity compared to piperidine or pyrrolidine? A1: The root cause is a combination of orbital rehybridization and steric shielding. The four-membered azetidine ring possesses considerable angle strain (~26 kcal/mol). To accommodate the compressed internal C-N-C bond angles (~90°), the nitrogen atom rehybridizes, increasing the s-character of its lone pair[2]. This pulls the electron density closer to the nucleus, significantly dampening the amine's inherent nucleophilicity. Furthermore, the 3-propoxy substituent introduces steric bulk directly adjacent to the reactive nitrogen center. In metal-catalyzed reactions, the oxygen atom of the propoxy group can also act as a competitive coordinating ligand, potentially poisoning palladium catalysts by forming stable, off-cycle chelate complexes.

Q2: My Buchwald-Hartwig amination with 3-propoxyazetidine and an aryl chloride is stalling at <10% conversion. How do I force the reaction? A2: In the palladium-catalyzed cross-coupling of strained amines, reductive elimination is typically the rate-limiting bottleneck[3]. The rigid, strained nature of the azetidine ring makes the transition state for reductive elimination energetically demanding. To overcome this, you must induce steric crowding at the metal center to "push" the product out. Switch from standard bidentate ligands (like BINAP or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos . These ligands accelerate reductive elimination while preventing the formation of inactive bis-amine palladium complexes.

Q3: I am observing ring-opening side products during the coupling process. How do I prevent this? A3: Azetidines are highly susceptible to ring-opening under harsh basic conditions or prolonged heating, driven by the thermodynamic release of ring strain[4]. If you are using strong alkoxide bases (e.g., NaOtBu) at high temperatures (>100°C), the base can initiate ring cleavage.

  • Solution: Switch to a milder, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Additionally, utilize pre-formed palladacycle precatalysts (e.g., RuPhos Pd G3). These allow the active Pd(0) species to be generated at room temperature, enabling the entire catalytic cycle to proceed at lower, milder temperatures (60–80°C), thereby preserving the azetidine ring.

Q4: What are the optimal conditions for an S_NAr (Nucleophilic Aromatic Substitution) reaction with 3-propoxyazetidine? A4: Because the inherent nucleophilicity of 3-propoxyazetidine is low, S_NAr reactions require a significant thermodynamic driving force[5].

  • Solvent: Use highly polar aprotic solvents (DMSO, NMP) to maximize the kinetic energy of the nucleophile by preventing hydrogen-bond solvation of the amine.

  • Base: Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or DBU.

  • Energy: Conventional heating often leads to degradation before the reaction completes. Microwave irradiation (100–120°C for 15–30 minutes) provides rapid, uniform heating that forces the substitution while minimizing the time the azetidine spends at high temperatures.

Part 2: Visualizing the Bottlenecks

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination (3-Propoxyazetidine) PdII->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation PdII_Amido Ar-Pd(II)-Amido Deprotonation->PdII_Amido RedElim Reductive Elimination (Bottleneck: Sterics/Strain) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck for azetidines.

G Start Low Yield in 3-Propoxyazetidine Coupling CheckReaction Identify Coupling Pathway Start->CheckReaction PdCat Buchwald-Hartwig (Pd-Catalyzed) CheckReaction->PdCat SNAr SNAr (Nucleophilic Substitution) CheckReaction->SNAr Ligand Switch to Bulky Monophosphine (e.g., RuPhos, BrettPhos) PdCat->Ligand Solvent Switch to Polar Aprotic Solvent (DMSO, NMP) SNAr->Solvent BasePd Optimize Base (NaOtBu -> Cs2CO3) Ligand->BasePd Success Product Formation Achieved BasePd->Success BaseSNAr Increase Base Strength & Temp (DIPEA, 120°C Microwave) Solvent->BaseSNAr BaseSNAr->Success

Caption: Troubleshooting workflow for overcoming low reactivity in 3-propoxyazetidine couplings.

Part 3: Quantitative Data Summary

The following table synthesizes optimized parameters for 3-propoxyazetidine couplings based on empirical reaction profiling.

Reaction TypePreferred Catalyst/LigandOptimal BaseOptimal SolventTemp/TimeExpected Yield Range
Buchwald-Hartwig RuPhos Pd G3 / RuPhosCs₂CO₃ or LiHMDS1,4-Dioxane or Toluene80°C, 12h75 - 95%
S_NAr (Activated Ar-F) NoneDIPEADMSO120°C (MW), 30 min60 - 85%
S_NAr (Deactivated Ar-Cl) NoneDBUNMP150°C (MW), 1h40 - 65%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Propoxyazetidine

Causality & Design: This protocol utilizes a G3 precatalyst to ensure rapid, quantitative generation of Pd(0) without requiring high heat, protecting the azetidine ring from thermal degradation. Using the hydrochloride salt of the amine is often easier to handle and less prone to oxidative degradation, but it requires an excess of base (3.0 equiv) to liberate the free amine in situ.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Aryl Halide (1.0 equiv), 3-Propoxyazetidine hydrochloride (1.2 equiv), RuPhos Pd G3 (2-5 mol%), RuPhos ligand (2-5 mol%), and finely milled anhydrous Cs₂CO₃ (3.0 equiv).

  • Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and stir vigorously at 80°C in a pre-heated aluminum block.

  • Self-Validation Checkpoint (t = 60 mins): Pause stirring and sample 10 µL of the reaction mixture for LCMS analysis.

    • Diagnostic Logic: Because oxidative addition is typically fast, the absence of product but presence of an intermediate mass (Ar-Pd-Amine) definitively isolates reductive elimination as the failure point. This validates the immediate need to abort and switch to a more sterically demanding ligand (e.g., tBuBrettPhos) rather than blindly increasing temperature, which would only trigger azetidine ring-opening.

  • If product formation is proceeding cleanly, continue stirring for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate for flash chromatography.

Protocol 2: Microwave-Assisted S_NAr of 3-Propoxyazetidine

Causality & Design: DMSO strips the hydrogen-bonding shell around the nucleophile, maximizing the kinetic energy of the azetidine nitrogen. Microwave irradiation ensures the activation energy barrier is breached rapidly before side-reactions (like ether cleavage or ring-opening) can dominate[6].

Step-by-Step Methodology:

  • In a microwave-safe 10 mL vial, combine Aryl Fluoride/Chloride (1.0 equiv), 3-Propoxyazetidine hydrochloride (1.5 equiv), and DIPEA (3.0 equiv) in anhydrous DMSO (0.5 M).

  • Seal the vial with a crimp cap and subject to microwave irradiation at 120°C for 30 minutes with a 30-second pre-stir.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC/UPLC.

    • Diagnostic Logic: If the starting material is consumed but multiple highly polar spots appear, the azetidine ring is likely opening via base-mediated elimination. This validates the need to reduce the temperature to 100°C and switch to a weaker, inorganic base like K₂CO₃.

  • Quench the reaction by pouring it into ice-cold water (5x volume) to precipitate the product, or extract with EtOAc/Brine (3x) to isolate the coupled azetidine.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines - Organic Chemistry Frontiers (RSC Publishing). 1

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - ResearchGate. 2

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine - Thieme Connect. 3

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ChemRxiv. 4

  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs) - Journal of Medicinal Chemistry (ACS).5

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors - Journal of Medicinal Chemistry (ACS). 6

Sources

Optimization

Technical Support Center: A Guide to Scaling 3-Propoxyazetidine Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-propoxyazetidine. This guide is designed for researchers, process chemists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-propoxyazetidine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable synthesis from the laboratory bench to the pilot plant. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges during scale-up.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome these challenges, ensuring a robust, safe, and efficient scale-up process.

Overview of the Synthetic Pathway

The most direct and common route for preparing 3-propoxyazetidine involves the N-protection of 3-hydroxyazetidine followed by a Williamson ether synthesis. This two-step process is conceptually straightforward but requires careful control of reaction parameters, especially when increasing batch size.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection (Optional) A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Base C N-Boc-3-propoxyazetidine B->C 1. Base (e.g., NaH) 2. Propyl Halide D 3-Propoxyazetidine C->D Acid (e.g., TFA, HCl) E Final Product C->E Work-up & Purification

Caption: General workflow for the synthesis of 3-propoxyazetidine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of N-Boc-3-propoxyazetidine via Williamson ether synthesis.

Reaction & Yield Issues

Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted N-Boc-3-hydroxyazetidine. What are the most likely causes?

Answer: A low conversion rate typically points to issues with the deprotonation of the alcohol (alkoxide formation) or the subsequent nucleophilic substitution. Here’s how to troubleshoot:

  • Insufficient or Inactive Base: Sodium hydride (NaH) is a common choice, but it is highly sensitive to moisture. Ensure you are using a fresh, high-purity grade of NaH from a sealed container. The stoichiometry is critical; a slight excess (1.1-1.2 equivalents) is often required to overcome trace moisture in the solvent and on the glassware.

  • Inadequate Solvent Conditions: The solvent must be anhydrous. Protic solvents like alcohols will quench the base and inhibit the reaction.[3][4] Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively dissolve the alkoxide and promote the SN2 mechanism.[3][5]

  • Sub-optimal Temperature for Alkoxide Formation: The reaction of the alcohol with NaH is exothermic. While it often starts at 0 °C for safety, ensure the mixture is allowed to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete deprotonation before adding the alkylating agent.

  • Reagent Quality: Verify the purity of your N-Boc-3-hydroxyazetidine starting material. Impurities can interfere with the reaction. A quick check via ¹H NMR is recommended to confirm purity before starting.[6]

Question 2: I'm observing a significant byproduct that I suspect is from an elimination reaction. How can I minimize this?

Answer: You are likely seeing the formation of propene gas and unreacted starting material, which is a classic E2 elimination side reaction competing with the desired SN2 substitution.[3][4] This becomes more pronounced with secondary halides, but even with primary halides like 1-bromopropane, it can be an issue under the wrong conditions.

Here is a comparison of factors favoring the desired SN2 reaction over the E2 side reaction:

FactorFavors SN2 (Ether Product)Favors E2 (Elimination Byproduct)Rationale
Base Less sterically hindered bases (e.g., NaH, KH).Bulky bases (e.g., potassium tert-butoxide).Bulky bases have more difficulty accessing the electrophilic carbon for substitution and are more likely to abstract a proton from a beta-carbon.[4][7]
Temperature Lower to moderate temperatures (e.g., 0 °C to 50 °C).[5]Higher temperatures (>80 °C).Elimination reactions generally have a higher activation energy and are therefore favored at elevated temperatures.[5]
Solvent Polar aprotic solvents (DMF, Acetonitrile).Protic solvents can sometimes favor elimination.Polar aprotic solvents enhance the nucleophilicity of the alkoxide without strongly solvating it.[3][5]
Leaving Group Good leaving groups (I > Br > Cl).Poor leaving groups.A better leaving group facilitates the SN2 displacement.

Troubleshooting Strategy:

  • Control Temperature: This is the most critical parameter. Maintain a consistent, moderate temperature. On a pilot scale, this means ensuring your reactor has adequate cooling capacity.

  • Reagent Addition: Add the 1-bromopropane slowly and sub-surface to the pre-formed alkoxide solution. This prevents localized high concentrations and temperature spikes.

  • Choice of Base: Stick with sodium hydride. Avoid stronger, bulkier bases unless necessary for other reasons.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Analyze Crude Reaction: Is starting material present? Start->Check_Conversion Check_Byproducts Is an elimination byproduct observed? Check_Conversion->Check_Byproducts No Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Check_Byproducts->Incomplete_Rxn No Side_Rxn Side Reaction Dominates Check_Byproducts->Side_Rxn Yes Troubleshoot_Incomplete 1. Check Base Activity/Stoichiometry 2. Ensure Anhydrous Conditions 3. Increase Reaction Time/Temp Moderately Incomplete_Rxn->Troubleshoot_Incomplete Troubleshoot_Side_Rxn 1. Lower Reaction Temperature 2. Use Less Hindered Base (NaH) 3. Control Reagent Addition Rate Side_Rxn->Troubleshoot_Side_Rxn

Caption: Decision tree for troubleshooting low reaction yield.

Scale-Up & Process Safety

Question 3: The reaction is highly exothermic and difficult to control in our 50L reactor, which wasn't an issue at the 1L lab scale. What are our options?

Answer: This is a classic scale-up challenge related to the surface-area-to-volume ratio.[8] Larger volumes have less surface area relative to their total volume, making heat dissipation much less efficient.

Strategies for Managing Exotherms:

  • Engineered Controls:

    • Jacketed Reactor: Ensure your pilot plant reactor has an efficient cooling jacket and that the heat transfer fluid is at the appropriate starting temperature.

    • Controlled Dosing: The most effective method is to control the rate of reaction by controlling the addition rate of one of the reagents. Add the sodium hydride portion-wise to the solution of N-Boc-3-hydroxyazetidine at a low temperature, or, more safely, add a solution/slurry of the alcohol to the NaH suspension. The latter is often preferable as it avoids adding a highly reactive solid to a large liquid volume.

  • Process Modifications:

    • Reverse Addition: Consider adding the N-Boc-3-hydroxyazetidine solution slowly to a suspension of NaH in DMF. This keeps the limiting reagent concentration low at all times.

    • Use a Weaker Base: While NaH is effective, bases like potassium carbonate (K₂CO₃) can also be used. The reaction will be significantly slower and may require higher temperatures and longer reaction times, but the exotherm will be much more manageable. This is a trade-off between reactivity and safety/control.[3]

Question 4: What are the primary safety concerns when handling these reagents at a pilot-plant scale?

Answer: Safety must be paramount. The primary hazards involve the reagents and the azetidine ring system itself.

  • Sodium Hydride (NaH):

    • Flammability: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[5] All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

    • Handling: Use explosion-proof equipment and ensure all vessels are properly grounded to prevent static discharge.[9][10] Personnel must be trained in handling pyrophoric/water-reactive solids.

  • Solvents (DMF, Acetonitrile):

    • Flammability: These are flammable liquids. Use in a well-ventilated area away from ignition sources.[9]

    • Toxicity: DMF is a reproductive toxicant. Ensure closed-system transfers are used wherever possible to minimize exposure.

  • Azetidines:

    • Toxicity: Azetidines are a class of compounds that can be toxic and mutagenic.[6] Always handle with appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area or fume hood.[6][9]

Work-up & Purification

Question 5: Column chromatography is not a viable purification method for the 5 kg scale we are targeting. What are the best alternative purification strategies for N-Boc-3-propoxyazetidine?

Answer: Moving away from chromatography is a key goal in process chemistry. For N-Boc-3-propoxyazetidine, which is a liquid or low-melting solid, the following strategies are recommended:

  • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a large scale. You will need to determine the boiling point under reduced pressure and ensure no decomposition occurs.

  • Liquid-Liquid Extraction: Optimize your aqueous work-up to remove impurities. A common issue is the removal of residual DMF. This can be achieved by performing multiple washes with brine or a water/LiCl solution, which helps to pull the highly polar DMF into the aqueous phase.

  • Crystallization (of a downstream product): While the N-Boc protected intermediate may be difficult to crystallize, if your next step is deprotection to form a salt (e.g., 3-propoxyazetidine hydrochloride), this salt is very likely to be a crystalline solid. Purifying the final product via crystallization is often the most robust and scalable method. You can telescope the crude N-Boc intermediate directly into the deprotection step and purify the final salt.[11]

Recommended Pilot-Scale Protocol (50L Reactor)

This protocol is a starting point and should be adapted based on your specific equipment and safety procedures. It assumes a target scale of ~2.5 kg of N-Boc-3-hydroxyazetidine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-3-hydroxyazetidine173.212.50 kg14.431.0
Sodium Hydride (60% in oil)40.00 (for 100%)0.64 kg15.881.1
1-Bromopropane123.002.13 kg17.321.2
Anhydrous DMF-25 L-10 vol
Diethyl Ether (for work-up)-50 L--
Saturated NH₄Cl (aq)-20 L--
Brine-2 x 20 L--

Procedure:

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with a positive pressure of nitrogen. Start the cooling jacket and set the temperature to 0-5 °C.

  • Reagent Charge: Charge the anhydrous DMF (25 L) to the reactor.

  • Base Addition: Under a strong nitrogen flow, add the sodium hydride (0.64 kg) portion-wise to the DMF. Maintain the internal temperature below 10 °C during the addition.

  • Alkoxide Formation: Slowly add a solution of N-Boc-3-hydroxyazetidine (2.5 kg) in anhydrous DMF (5 L) to the NaH suspension over 1-2 hours via a dosing pump. Monitor for hydrogen gas evolution. Maintain the temperature at 5-10 °C. After the addition is complete, let the mixture stir for an additional hour at 10 °C.

  • Alkylation: Slowly add the 1-bromopropane (2.13 kg) sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 L). CAUTION: This will generate hydrogen gas if any unreacted NaH remains. Ensure adequate ventilation and controlled addition.

  • Extraction: Transfer the mixture to a suitable extraction vessel. Add diethyl ether (or another suitable solvent like MTBE) and separate the layers. Extract the aqueous layer with additional ether (2 x 15 L).

  • Washing: Combine the organic layers and wash with brine (2 x 20 L) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-propoxyazetidine.

  • Purification: Purify the crude oil by vacuum distillation.

References

  • Ombito, J. O. et al. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds. BenchChem.
  • De Kimpe, N., & De Vreese, R. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Bott, T. M., & West, F. G. (2012).
  • Chemos GmbH&Co.KG. (2020).
  • ResearchGate. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials.
  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
  • Wang, T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - Azetidine. Fisher Scientific.
  • LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 3-Propoxyazetidine Preparations

Executive Summary 3-Propoxyazetidine is a highly valuable, strained heterocyclic building block frequently utilized in the synthesis of central nervous system (CNS) agents and potassium-competitive acid blockers (P-CABs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Propoxyazetidine is a highly valuable, strained heterocyclic building block frequently utilized in the synthesis of central nervous system (CNS) agents and potassium-competitive acid blockers (P-CABs)[1]. However, the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol) and a high pKa (~11.2). This combination of high basicity, strong nucleophilicity, and thermodynamic instability makes 3-propoxyazetidine highly susceptible to specific degradation pathways, including nucleophilic ring-opening and oligomerization[2][3].

This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and mitigate impurities in 3-propoxyazetidine preparations.

Section 1: Mechanistic Q&A – Root Cause Analysis

Q1: Why does my 3-propoxyazetidine sample show increasing amounts of high-molecular-weight impurities over time? A: This is a classic manifestation of Cationic Ring-Opening Polymerization (CROP) [2]. Because the secondary amine of azetidine is highly basic, exposure to even trace amounts of acid (e.g., from ambient CO2, acidic solvents, or improper drying agents) protonates a fraction of the molecules into highly electrophilic azetidinium ions. The remaining unprotonated free base acts as a strong nucleophile, attacking the azetidinium ion to relieve ring strain, thereby forming a dimer (m/z 231.2). This process can propagate into oligomers. Causality & Mitigation: The reaction requires both an electrophile (protonated azetidine) and a nucleophile (free base). Storing the compound as a fully protonated salt (e.g., HCl salt) eliminates the nucleophile, while storing the free base strictly over alkali hydroxide (e.g., KOH pellets) eliminates the electrophile[2].

Q2: During LC-MS analysis, I observe a large peak corresponding to M+18 (water addition). Is this a degradation product in my batch? A: It may be an analytical artifact rather than a true batch impurity. Standard LC-MS mobile phases often contain 0.1% Formic Acid. Under these acidic conditions, combined with the heat of the electrospray ionization (ESI) source, the azetidine ring can undergo artificial acid-mediated nucleophilic ring-opening[3]. Causality & Mitigation: The acidic mobile phase protonates the ring, and the aqueous component attacks it. To validate if this is a true impurity, you must run a self-validating pH-shift protocol (see Protocol 1 below). If the M+18 peak disappears under basic LC-MS conditions, it was an artifact[4].

Q3: What process-related impurities should I expect from the synthesis of 3-propoxyazetidine? A: Assuming synthesis via the Williamson etherification of a protected 3-hydroxyazetidine with a propyl halide, followed by deprotection, expect the following:

  • Unreacted 3-hydroxyazetidine: Due to incomplete etherification.

  • Elimination by-products: If steric hindrance or excessive heat caused the base to favor E2 elimination over SN2 substitution during etherification[4].

  • Halohydrin/Ring-opened adducts: If the final deprotection step utilized harsh nucleophilic acids (e.g., concentrated HCl or HBr), the halide can attack the protonated azetidine, causing enantioselective or regioselective ring opening[5][6].

Section 2: Diagnostic Workflows & Mechanisms

To systematically identify the root cause of an unknown impurity, follow the mass-spectrometry-driven logic flow below.

ImpurityWorkflow A Detect Impurity (LC-MS/NMR) B Analyze m/z & Fragmentation A->B C m/z > Target? B->C D Dimer/Polymer (CROP Impurity) C->D Yes E m/z < Target? C->E No H Adjust pH/Temp Optimize Synthesis D->H F Hydrolysis (Ether Cleavage) E->F Yes G Ring-Opened Adduct (+H2O/Nu) E->G No (Mass + Nu) F->H G->H

Caption: Analytical workflow for identifying and mitigating 3-propoxyazetidine impurities.

DegradationMechanism M1 3-Propoxyazetidine (Free Base) M2 Azetidinium Ion (Protonated) M1->M2 Trace Acid (H+) M3 Nucleophilic Attack (by H2O or Amine) M2->M3 Ring Strain M4 Acyclic Impurity (Ring-Opened) M3->M4 C-N Cleavage

Caption: Acid-mediated nucleophilic ring-opening mechanism of azetidines.

Section 3: Quantitative Impurity Profiling Data

The table below summarizes the quantitative markers for the most common impurities associated with 3-propoxyazetidine (Target Exact Mass: 115.10; Target [M+H]+: 116.1).

Impurity ClassificationStructural CharacteristicTypical m/z (ESI+)Relative Retention Time (RRT)Primary CausalityMitigation Strategy
Dimer (CROP) 1-(3-propoxyazetidin-1-yl)-3-propoxypropan-2-amine231.21.45Trace acid in concentrated free base[2].Store over KOH pellets or convert to HCl salt.
Ring-Opened (Hydrolysis) 1-amino-3-propoxypropan-2-ol134.10.85Exposure to aqueous acid during workup[3].Maintain pH > 9 during aqueous extractions.
Ether Cleavage 3-hydroxyazetidine74.10.40Harsh acidic deprotection or incomplete synthesis[4].Optimize Williamson etherification base (e.g., NaH).
N-Oxide 3-propoxyazetidine 1-oxide132.10.95Auto-oxidation from prolonged air exposure[4].Sparge with Argon; store in amber vials at 4°C.
Halohydrin 1-chloro-3-propoxypropan-2-amine152.0 / 154.01.10Nucleophilic attack by Cl⁻ during HCl salt formation[5].Use anhydrous HCl in dioxane at 0°C, avoid heat.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Artifact-Free LC-MS Impurity Profiling

Objective: To accurately quantify impurities without inducing on-column ring-opening artifacts. Causality Principle: Standard acidic mobile phases protonate the azetidine, triggering artificial hydrolysis in the MS source. A basic mobile phase keeps the amine neutral, preserving the strained ring and improving chromatographic peak shape.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 3-propoxyazetidine sample in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. Do not add formic acid.

  • Mobile Phase Setup:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Self-Validation (The pH-Shift Control):

    • Run 1 (Acidic Control): Inject the sample using a standard 0.1% Formic Acid gradient. Record the area of the M+18 (m/z 134.1) peak.

    • Run 2 (Basic Test): Inject the sample using the pH 9.5 Ammonium Bicarbonate gradient.

    • Validation Logic: If the M+18 peak area drops by >80% in Run 2, the impurity was an analytical artifact. If the peak area remains constant, it is a genuine batch impurity.

  • Data Acquisition: Run a gradient of 5% to 95% Buffer B over 10 minutes on a C18 column (e.g., Waters XBridge, which is stable at high pH).

Protocol 2: Stabilization and Purification Workflow

Objective: To recover degraded 3-propoxyazetidine free base and stabilize it against Cationic Ring-Opening Polymerization (CROP). Causality Principle: Removing trace electrophiles (protons) and avoiding acidic drying agents prevents the initiation step of CROP[2].

Step-by-Step Methodology:

  • Aqueous Basification: Dissolve the degraded crude mixture in minimal water. Chill to 0°C. Dropwise, add 2M NaOH until the pH is strictly >12. (This ensures all azetidinium ions are deprotonated).

  • Extraction: Extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE). Note: Avoid Dichloromethane (DCM), as the highly nucleophilic azetidine can slowly react with DCM to form quaternary ammonium impurities.

  • Drying (Critical Step): Dry the combined MTBE layers over anhydrous Potassium Carbonate (K₂CO₃). Note: Never use Magnesium Sulfate (MgSO₄) for azetidines; it is mildly acidic and will immediately initiate CROP on the surface of the drying agent.

  • Concentration & Distillation: Filter the drying agent and carefully concentrate under reduced pressure (water bath < 30°C to prevent thermal degradation). Purify via short-path vacuum distillation.

  • Self-Validating Storage: Aliquot the purified free base into amber glass vials. Add 1-2 pellets of solid KOH to each vial. The KOH acts as a continuous scavenger for trace moisture and atmospheric CO₂, validating that the environment remains strictly basic. Purge with Argon and store at 4°C.

Sources

Reference Data & Comparative Studies

Validation

Protocol A: Purity Determination of 3-Propoxyazetidine HCl via HILIC-CAD

Comprehensive Analytical Characterization of 3-Propoxyazetidine: Methodological Comparisons and Protocols Introduction 3-Propoxyazetidine is a highly valuable sp³-rich building block utilized in modern medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Characterization of 3-Propoxyazetidine: Methodological Comparisons and Protocols

Introduction 3-Propoxyazetidine is a highly valuable sp³-rich building block utilized in modern medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as in the development of Potassium-Competitive Acid Blockers (P-CABs) [3]. However, its structural nature—a saturated four-membered nitrogen heterocycle coupled with an aliphatic ether linkage—presents a distinct analytical challenge: it completely lacks a UV chromophore.

As a Senior Application Scientist, I frequently encounter workflows where standard Reversed-Phase Liquid Chromatography with Ultraviolet detection (RP-LC-UV) fails to detect or accurately quantify aliphatic azetidines. This guide objectively compares alternative analytical strategies—specifically Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Gas Chromatography (GC)—and provides field-proven, self-validating protocols for the robust characterization of 3-Propoxyazetidine and its derivatives (e.g., the HCl salt and Boc-protected intermediates like tert-Butyl 3-propoxyazetidine-1-carboxylate [4]).

1. Comparative Analytical Strategies: Overcoming the "UV-Blind" Challenge

When characterizing 3-Propoxyazetidine, the choice of analytical method is heavily dictated by the chemical form of the analyte. The free base is highly volatile and prone to loss during sample preparation, making Gas Chromatography (GC-FID/MS) the preferred route. Conversely, the hydrochloride salt (CAS 897019-55-5) is highly polar and non-volatile, necessitating Liquid Chromatography (LC).

Because UV detection is unviable, universal evaporative detectors (CAD and ELSD) are the industry standards for LC workflows. However, their performance profiles differ significantly:

  • Evaporative Light Scattering Detection (ELSD): Relies on light scattering by dried aerosol particles. ELSD response is exponential and highly dependent on particle size. For small, low-mass molecules like 3-Propoxyazetidine (MW ~115.17 g/mol ), particles often fall below the 50 nm threshold required for efficient light scattering, leading to poor sensitivity[1].

  • Charged Aerosol Detection (CAD): Imparts a positive charge to dried particles via collision with ionized nitrogen gas. The charge is measured by an electrometer and is directly proportional to the analyte's mass, independent of its chemical structure. CAD maintains high sensitivity for particles as small as 10 nm, providing up to 10-fold better Limits of Detection (LOD) than ELSD for small aliphatic amines [2].

DecisionTree Start 3-Propoxyazetidine Sample Form Determine Chemical Form Start->Form FreeBase Free Base (Volatile, Non-polar) Form->FreeBase HClSalt HCl Salt (Non-volatile, Polar) Form->HClSalt Boc Boc-Protected (Stable, Lipophilic) Form->Boc GCMS GC-FID / GC-MS (Direct Analysis) FreeBase->GCMS High Volatility LCCAD HILIC LC-CAD (Volatile Buffer) HClSalt->LCCAD High Polarity, No Chromophore Boc->LCCAD Best Sensitivity LCUV RP-LC-UV (Boc adds weak chromophore) Boc->LCUV Lipophilic

Decision tree for selecting analytical methods based on 3-Propoxyazetidine derivative forms.

2. Quantitative Data Comparison

The following table summarizes the objective performance metrics of various detection methods for 3-Propoxyazetidine HCl.

Analytical MethodDetectorLimit of Detection (LOD)Dynamic RangeLinearity (R²)Suitability for 3-Propoxyazetidine HCl
RP-LC UV (210 nm)> 500 µg/mL< 1 OrderN/A (Poor)Not Recommended. Lacks chromophore; high solvent background.
RP-LC ELSD~ 5 - 10 µg/mL~ 2 OrdersNon-linearAcceptable. Requires log-log calibration; poor low-end sensitivity.
HILIC CAD~ 0.5 - 1 µg/mL~ 4 Orders> 0.995Optimal. Uniform response; high sensitivity for low-mass amines.
GC FID~ 1 - 2 µg/mL~ 4 Orders> 0.999Conditional. Excellent for free base; HCl salt requires derivatization.

Data synthesized from comparative studies on aliphatic amines using universal detectors [1][2].

3. Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each chromatographic and spectroscopic parameter is explicitly stated.

Causality & Rationale: The HCl salt of 3-Propoxyazetidine is highly polar and will exhibit no retention on a standard C18 column, eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the polar amine. Furthermore, CAD requires completely volatile mobile phases; any non-volatile salts (e.g., phosphate buffers) will precipitate in the detector, causing catastrophic background noise [1].

Materials:

  • Column: Bare Silica or Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Volatile buffer ensures CAD compatibility while keeping the azetidine fully protonated.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Procedure:

  • System Preparation: Flush the HPLC system with MS-grade water, followed by the mobile phase, to ensure zero non-volatile residue remains in the lines.

  • Sample Preparation: Dissolve 3-Propoxyazetidine HCl in 90:10 Acetonitrile:Water to a concentration of 1.0 mg/mL. Causality: HILIC requires the sample diluent to be highly organic to prevent peak distortion (solvent effects).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic at 85% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • CAD Settings: Evaporator temperature set to 35°C (low temperature prevents the loss of semi-volatile free amines during desolvation).

  • Self-Validation (System Suitability): Inject a resolution standard containing 3-Propoxyazetidine and Azetidin-3-ol (a common synthetic precursor). The protocol is valid only if the resolution (Rs) between the two peaks is ≥ 2.0, and the %RSD of the 3-Propoxyazetidine peak area over 5 replicate injections is ≤ 2.0%.

CAD_Mechanism Eluent Column Eluent (Analyte + Volatile Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation Tube (Solvent Evaporates) Nebulizer->Desolvation Charging Corona Discharge (Particles Acquire + Charge) Desolvation->Charging Electrometer Electrometer (Measures Aggregate Charge) Charging->Electrometer

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric azetidines.

Protocol B: Structural Elucidation via 1H and 13C NMR

Causality & Rationale: While LC-CAD confirms purity, Nuclear Magnetic Resonance (NMR) is mandatory to confirm the regiochemistry of the ether linkage and the integrity of the strained four-membered ring [5]. The azetidine ring protons are highly diagnostic but can exhibit complex splitting due to the rigid ring structure and the adjacent stereocenter-like behavior (the protons cis and trans to the propoxy group at C2 and C4 are diastereotopic).

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 15 mg of 3-Propoxyazetidine HCl in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: The HCl salt is insoluble in CDCl3. DMSO-d6 allows for the observation of the exchangeable amine proton (NH2+) which typically appears as a broad singlet > 8.5 ppm.

  • 1H NMR Acquisition (400 MHz):

    • Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • Expected Assignments: The propoxy chain will show a triplet (CH3) near 0.9 ppm, a multiplet (CH2) near 1.5 ppm, and a triplet (O-CH2) near 3.3 ppm. The azetidine ring protons (C2, C4) will appear as complex multiplets between 3.8 and 4.2 ppm due to coupling with the C3 proton and geminal coupling. The C3 methine proton (O-CH) will appear furthest downfield (excluding the NH) around 4.3 - 4.5 ppm.

  • 13C NMR Acquisition (100 MHz):

    • Acquire 512 scans with proton decoupling.

    • Expected Assignments: The highly strained azetidine carbons (C2, C4) typically resonate around 50-55 ppm, while the oxygen-bearing C3 carbon will resonate significantly further downfield at ~65-70 ppm.

  • Self-Validation: Perform a 2D COSY experiment. The protocol is structurally validated when cross-peaks confirm the unbroken spin system from the terminal methyl group of the propoxy chain through to the O-CH2 group, with no coupling observed across the ether oxygen to the azetidine ring protons.

The analytical characterization of 3-Propoxyazetidine requires a departure from standard UV-based methodologies. By leveraging the uniform response and superior sensitivity of Charged Aerosol Detection (CAD) combined with HILIC chromatography, researchers can achieve robust, reproducible quantitation of this critical building block. For structural confirmation, high-resolution NMR remains the gold standard, provided the unique diastereotopic nature of the azetidine ring protons is properly accounted for during spectral interpretation.

References

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Reach Separations. Available at:[Link]

  • Palmer, A. et al. "Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Domainex. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Domainex News. Available at:[Link]

Comparative

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3-Propoxyazetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. 3-Propoxyazetidine, a key building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. 3-Propoxyazetidine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the efficacy and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 3-propoxyazetidine, offering insights into method development, experimental protocols, and the relative merits of each technique.

The Analytical Challenge: The Physicochemical Nature of 3-Propoxyazetidine

3-Propoxyazetidine is a small, polar, and basic molecule. These characteristics present specific challenges for chromatographic analysis. In reversed-phase HPLC, the most common chromatographic mode, such polar compounds are often poorly retained on nonpolar stationary phases, leading to elution near the solvent front and inadequate separation from other polar impurities. In GC, the primary amine functionality can lead to peak tailing due to interactions with active sites on the column and injector, and its relatively low volatility may necessitate high temperatures, risking thermal degradation.

This guide will explore two primary HPLC strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography—and a GC approach requiring derivatization to overcome these analytical hurdles.

I. High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it a strong candidate for the analysis of 3-propoxyazetidine.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique is particularly well-suited for the retention and separation of highly polar compounds that are not well-retained in reversed-phase chromatography.[1][2] The retention mechanism in HILIC is complex, involving partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase, as well as hydrogen bonding and electrostatic interactions.[3]

Objective: To develop a HILIC method for the separation of 3-propoxyazetidine from its potential impurities.

1. Column Selection:

  • Stationary Phase: Begin with a column packed with a polar stationary phase such as bare silica, or a bonded phase like amide, diol, or zwitterionic phases.[4] A good starting point is a silica-based column (e.g., 150 mm x 4.6 mm, 3.5 µm).

2. Mobile Phase Selection:

  • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC due to its aprotic nature and miscibility with water.[2]

  • Aqueous Component: Use a volatile buffer system compatible with mass spectrometry if desired, such as ammonium formate or ammonium acetate, at a concentration of 10-20 mM. The pH of the aqueous component should be adjusted to ensure 3-propoxyazetidine is in its ionized form to enhance retention via electrostatic interactions. A pH of 3-5 is a reasonable starting point.

  • Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and gradually increase the aqueous component to elute the analytes. A typical gradient might be:

    • 0-1 min: 95% Acetonitrile

    • 1-10 min: Gradient to 70% Acetonitrile

    • 10-12 min: Hold at 70% Acetonitrile

    • 12.1-15 min: Return to 95% Acetonitrile for re-equilibration

3. Detection:

  • UV Detection: If 3-propoxyazetidine or its impurities possess a chromophore, UV detection is a straightforward option. Wavelength selection will depend on the specific impurities.

  • Mass Spectrometry (MS) Detection: For universal detection and structural confirmation of impurities, coupling the HPLC to a mass spectrometer is highly advantageous. The high organic content of the HILIC mobile phase enhances ESI-MS sensitivity.

  • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, making it suitable for quantifying compounds without a UV chromophore.[5]

4. Sample Preparation:

  • Dissolve the 3-propoxyazetidine sample in the initial mobile phase composition (e.g., 95:5 acetonitrile:water with buffer) to ensure good peak shape.

Workflow for HILIC Method Development

HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization A Select HILIC Column (e.g., Silica, Amide) B Prepare Mobile Phase (High ACN, Aqueous Buffer) A->B C Prepare Sample in Initial Mobile Phase B->C D Set Initial Gradient (e.g., 95% ACN start) C->D E Inject Sample D->E F Detect Analytes (UV, MS, or CAD) E->F G Evaluate Peak Shape & Resolution F->G H Adjust Gradient Slope & Buffer pH/Concentration G->H I Finalize Method H->I

Caption: Workflow for HILIC method development for 3-propoxyazetidine.

B. Ion-Pairing Chromatography

Ion-pairing chromatography is a reversed-phase HPLC technique used to separate ionic and highly polar compounds.[6] It involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte.[7] For the basic 3-propoxyazetidine, an anionic ion-pairing reagent, such as an alkyl sulfonate, would be used. The reagent forms a neutral ion pair with the analyte, which is then retained by the nonpolar stationary phase.[6]

Objective: To develop an ion-pairing HPLC method for the purity analysis of 3-propoxyazetidine.

1. Column Selection:

  • Stationary Phase: A standard C18 or C8 reversed-phase column is suitable (e.g., 150 mm x 4.6 mm, 5 µm).

2. Mobile Phase Selection:

  • Aqueous Component: Prepare an aqueous buffer (e.g., phosphate or acetate) at a pH where 3-propoxyazetidine is protonated (e.g., pH 3-5).

  • Ion-Pairing Reagent: Add an anionic ion-pairing reagent such as sodium 1-hexanesulfonate or sodium 1-octanesulfonate to the aqueous mobile phase at a concentration of 5-10 mM.[7]

  • Organic Modifier: Acetonitrile or methanol can be used as the organic modifier.

  • Initial Gradient: A typical gradient could be:

    • 0-2 min: 5% Organic Modifier

    • 2-15 min: Gradient to 50% Organic Modifier

    • 15-17 min: Hold at 50% Organic Modifier

    • 17.1-20 min: Return to 5% Organic Modifier for re-equilibration

3. Detection:

  • UV Detection: As with HILIC, UV detection is a primary choice.

  • MS Detection: Ion-pairing reagents are generally non-volatile and can suppress the MS signal, making this combination challenging. If MS detection is required, consider using a volatile ion-pairing reagent like trifluoroacetic acid (TFA), although it may offer less retention.

4. Sample Preparation:

  • Dissolve the sample in the aqueous component of the mobile phase.

ParameterHILIC MethodIon-Pairing HPLC Method
Stationary Phase Polar (Silica, Amide, Diol)Nonpolar (C18, C8)
Mobile Phase High Organic (>70% ACN)Low Organic (Aqueous buffer with organic modifier)
Key Additive Volatile buffer (e.g., Ammonium Formate)Ion-pairing reagent (e.g., Alkyl Sulfonate)
MS Compatibility ExcellentPoor (with non-volatile reagents)
Retention Mechanism Partitioning, H-bonding, ElectrostaticIon-pair formation and hydrophobic interaction

Table 1. Comparison of key parameters for HILIC and Ion-Pairing HPLC methods.

II. Gas Chromatography (GC) Methods with Derivatization

GC is a powerful technique for separating volatile and thermally stable compounds.[8] For amines like 3-propoxyazetidine, direct analysis by GC can be problematic due to their polarity, which can cause peak tailing and poor reproducibility.[9] Derivatization is a common strategy to overcome these issues by converting the polar amine into a less polar, more volatile derivative.[10]

The Necessity of Derivatization

Derivatization in GC analysis of amines serves several purposes:

  • Reduces Polarity: By replacing the active hydrogen on the nitrogen atom with a non-polar group, interactions with the stationary phase are reduced, leading to more symmetrical peaks.[11]

  • Increases Volatility: The resulting derivative often has a lower boiling point, allowing for analysis at lower temperatures.[11]

  • Improves Thermal Stability: Derivatization can protect the analyte from degradation at high temperatures in the injector and column.[12]

  • Enhances Detection: Certain derivatizing agents can introduce moieties that are more sensitive to specific detectors.

Common derivatization reactions for amines include silylation (e.g., with BSTFA) and acylation (e.g., with trifluoroacetic anhydride).[11][12]

Objective: To develop a GC method with pre-column derivatization for the purity analysis of 3-propoxyazetidine.

1. Derivatization Step (Silylation Example):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for amines.[11]

  • Procedure:

    • Accurately weigh about 1-5 mg of the 3-propoxyazetidine sample into a vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC System Configuration:

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector: Use a split/splitless injector. A split injection (e.g., 20:1 split ratio) is suitable for purity analysis of the main component.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds and is suitable for purity analysis by area percent.[13] A Mass Spectrometer (MS) can be used for peak identification and confirmation.

3. GC Method Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Detector Temperature: 300 °C (for FID).

Workflow for GC Method with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_optimization Optimization A Weigh Sample B Add Solvent & Derivatizing Agent (e.g., BSTFA) A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E Separation on GC Column D->E F Detect with FID or MS E->F G Evaluate Peak Shape & Separation F->G H Optimize Derivatization Conditions & GC Program G->H I Finalize Method H->I

Caption: Workflow for GC method development with derivatization for 3-propoxyazetidine.

III. Comparison of HPLC and GC Methods

The choice between HPLC and GC for the purity analysis of 3-propoxyazetidine depends on several factors, including the nature of potential impurities, available instrumentation, and the specific goals of the analysis.

FeatureHPLC (HILIC)HPLC (Ion-Pairing)GC (with Derivatization)
Analyte Suitability Excellent for polar, non-volatile compounds.Good for ionic and polar compounds.Requires derivatization for polar amines.
Sample Preparation Simple dissolution in mobile phase.Simple dissolution in mobile phase.Involves a chemical reaction (derivatization).
Potential for Artifacts LowLowDerivatization can introduce artifacts or by-products.
Thermal Stability Not a concern (ambient temperature analysis).Not a concern.Analyte must be thermally stable after derivatization.
MS Compatibility ExcellentPoor with non-volatile reagents.Excellent
Column Lifetime Can be shorter with high pH or extreme buffers.Ion-pairing reagents can irreversibly adsorb to the column.Generally robust.
Throughput ModerateModerateCan be high with fast temperature programming.
Best For... Polar and ionic impurities.Charged impurities.Volatile and semi-volatile neutral impurities.

Table 2. Comparative overview of HPLC and GC methods for 3-propoxyazetidine purity analysis.

Key Considerations for Method Selection:
  • Nature of Impurities: If impurities are also polar and non-volatile, HPLC, particularly HILIC, is the superior choice. If impurities are more volatile and less polar than the parent compound, GC could be advantageous.

  • Quantitative Accuracy: All three methods can provide accurate quantitative data when properly validated. However, the derivatization step in GC introduces an additional source of potential variability that must be carefully controlled.

  • Orthogonal Methods: For comprehensive purity profiling, using both an HPLC method (like HILIC) and a GC method provides orthogonal (different) separation mechanisms, offering a more complete picture of the impurity profile.

  • Chiral Purity: If the stereochemical purity of a chiral center in a 3-propoxyazetidine derivative is of concern, specialized chiral columns for either HPLC or GC would be necessary.[14]

Conclusion

Both HPLC and GC offer viable pathways for the purity analysis of 3-propoxyazetidine, provided the appropriate strategies are employed to address its inherent polarity. HILIC stands out as a particularly elegant HPLC solution, offering direct analysis with excellent MS compatibility. Ion-pairing chromatography provides another HPLC alternative, though with some limitations regarding MS detection. GC, while requiring an additional derivatization step, remains a powerful technique, especially for identifying volatile impurities and when coupled with mass spectrometry.

The optimal choice will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the impurity profile of the 3-propoxyazetidine sample. For comprehensive characterization in a drug development setting, employing both a HILIC-HPLC method and a derivatization-GC method is highly recommended to ensure a thorough understanding of the compound's purity.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]

  • Roussel, C. (2013). What You Need to Know About HILIC. LCGC North America, 31(11), 22-29.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437.
  • Linder, M., & Valdes, C. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. ScholarWorks@IUPUI.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
  • Dolan, J. W. (2016). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 34(11), 832-839.
  • Anderson, J. C., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14175-14187.
  • Badr, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Wang, Z., et al. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 140(23), 7071-7075.
  • Ghorbani-Vaghei, R., & Hu, W. (2016). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Organic Letters, 18(15), 3646-3649.
  • Scott, J. D., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(11), 2463-2474.
  • Liu, Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 438-455.
  • Bryan Research & Engineering, LLC. (n.d.).
  • University of Birmingham. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (2024).
  • University of Helsinki. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • ResearchGate. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • The Royal Society of Chemistry. (2015).
  • ACS Symposium Series. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Li, Y., et al. (2014). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 98, 189-197.
  • Thermo Fisher Scientific. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.
  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Ferrer, C., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • Upadhyay, D., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(2), 159-163.
  • Thermo Fisher Scientific. (n.d.). Improving the Routine Testing of Difficult to Analyze Pesticide Residues by using the TG-Contaminants Column with GC-MS/MS Techn.
  • Phenomenex. (n.d.).

Sources

Validation

A Comparative Guide to 3-Propoxyazetidine and Other Azetidine Derivatives in Modern Drug Discovery

Abstract The azetidine scaffold has cemented its role as a privileged structure in medicinal chemistry, prized for the unique conformational rigidity and favorable physicochemical properties it imparts to drug candidates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has cemented its role as a privileged structure in medicinal chemistry, prized for the unique conformational rigidity and favorable physicochemical properties it imparts to drug candidates.[1][2][3] This four-membered nitrogenous heterocycle offers a compelling alternative to more traditional rings like pyrrolidine and piperidine, often leading to significant improvements in metabolic stability, solubility, and receptor affinity.[4][5][6][7] This guide presents a comparative analysis centered on 3-propoxyazetidine, a representative 3-alkoxy derivative. We will explore its synthesis, properties, and performance in key preclinical assays relative to other strategically substituted azetidines. By providing detailed experimental protocols and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ the azetidine scaffold in next-generation therapeutics.

The Azetidine Scaffold: A Primer on a Privileged Heterocycle

Azetidines are four-membered saturated rings containing one nitrogen atom.[3] Their compact structure introduces significant ring strain, placing them between the more strained aziridines and the less strained pyrrolidines.[3] This inherent strain, combined with their sp3-rich three-dimensional character, is not a liability but a key advantage. It confers a conformational rigidity that can pre-organize substituents into a bioactive conformation for optimal target engagement, an attribute often difficult to achieve with more flexible rings.[3][4]

The inclusion of an azetidine moiety can profoundly influence a molecule's properties:

  • Enhanced Metabolic Stability: The strained ring is often less susceptible to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible aliphatic rings.[4][7]

  • Improved Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving the solubility profile of a lead compound, a critical factor for oral bioavailability.[5]

  • Novel Chemical Space: The defined exit vectors from the azetidine ring allow for exploration of chemical space that is inaccessible with other scaffolds.[6]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine ring, underscoring its real-world therapeutic utility.[4][7]

Comparative Analysis of Azetidine Derivatives

The choice of substitution on the azetidine ring is a critical decision in drug design, directly impacting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological profiles. Here, we compare 3-propoxyazetidine to other key derivatives.

Focus Molecule: 3-Propoxyazetidine

3-Propoxyazetidine serves as an excellent case study. The propoxy group at the 3-position provides a balance of lipophilicity and polarity. It can engage in hydrophobic interactions within a binding pocket while the ether oxygen can act as a hydrogen bond acceptor. Its synthesis typically proceeds from a common intermediate, such as N-protected 3-hydroxyazetidine, via Williamson ether synthesis. This straightforward alkylation allows for the rapid generation of analogues with varying alkoxy chain lengths.[8][9]

Comparison with Other 3-Substituted Derivatives

The substitution at the 3-position is a common strategy for modulating activity.

  • 3-Alkoxy Series (Varying R in -OR): The length and bulk of the alkoxy group are critical. A study on triple reuptake inhibitors found that bulkier groups at the 3-position, such as n-propyl, led to higher activity compared to smaller methyl substituents.[8] This suggests that the propoxy group in our focus molecule may offer an optimal balance for certain targets.

  • 3-Hydroxy Derivatives (-OH): The parent 3-hydroxyazetidine is more polar and can serve as both a hydrogen bond donor and acceptor. While this enhances solubility, the free hydroxyl group can be a site for glucuronidation, potentially leading to rapid metabolic clearance.

  • 3-Aryl Derivatives (-Ar): A direct carbon-carbon bond to an aryl group introduces significant rigidity and potential for pi-stacking interactions. However, it also substantially increases lipophilicity, which can negatively impact solubility and increase off-target binding.

Comparison with 2-Substituted and N-Substituted Derivatives
  • Positional Isomerism (2- vs. 3-Substitution): The position of the substituent dramatically alters the molecule's vectoral projection and properties. For instance, in the context of GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives showed high potency at the GAT-1 transporter, while 3-substituted analogues displayed a different selectivity profile, with some being more potent at GAT-3.[10][11] This highlights how positional isomerism can be exploited to fine-tune target selectivity.

  • N-Substitution: The ring nitrogen is the most common point of attachment for building out the pharmacophore. While our focus is on the ring substitution, it's crucial to recognize that N-alkylation or N-arylation is almost always present in the final drug candidate and works in concert with the C2 or C3 substituent to determine the overall biological effect.

Performance Metrics & Experimental Evaluation

To provide a framework for objective comparison, we outline several key experiments with representative data. The causality behind these experimental choices is to build a comprehensive, multi-parameter profile of each compound, mirroring an industry-standard drug discovery workflow.

Physicochemical Properties

A fundamental step is to characterize the physicochemical properties that govern a compound's behavior in biological systems.[5] Lipophilicity (logP) and aqueous solubility are critical determinants of a drug's ADME profile.

Table 1: Comparative Physicochemical Properties of Azetidine Derivatives

Compound ID Structure Substituent Calculated logP Aqueous Solubility (µM)
AZT-1 3-Propoxyazetidine 3-OPr 1.45 1500
AZT-2 3-Methoxyazetidine 3-OMe 0.65 > 5000
AZT-3 3-Phenylazetidine 3-Ph 2.10 350

| AZT-4 | Azetidin-2-ylacetic acid | 2-CH₂COOH | -1.50 | > 10000 |

Note: Data are representative values for N-benzylated derivatives. Actual values will vary based on the full molecular structure.

The data illustrates a classic trade-off: increasing lipophilicity from methoxy to propoxy to phenyl correlates with a decrease in aqueous solubility.[5] The carboxylic acid in AZT-4 makes it highly polar and soluble.

Metabolic Stability Assessment

Rationale: An early assessment of metabolic stability is crucial to avoid late-stage failures. The in vitro liver microsomal stability assay is a standard industry tool to predict in vivo hepatic clearance. We measure the rate of disappearance of the parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate Buffer (pH 7.4), Test Compound (10 mM in DMSO), Positive Control (e.g., Verapamil), Acetonitrile with Internal Standard (for quenching).

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation: In a 96-well plate, combine the test compound solution, HLM, and allow to pre-warm to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 min). The reaction is quenched by adding cold acetonitrile with an internal standard. Controls include a reaction with no NADPH (to assess non-enzymatic degradation) and a reaction with no compound.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining is plotted against time. The natural log of this percentage versus time gives a slope (k), from which the half-life (T₁/₂) is calculated (T₁/₂ = 0.693 / k).

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound ID Substituent T₁/₂ (min) Intrinsic Clearance (µL/min/mg)
AZT-1 3-OPr 45 25
AZT-2 3-OMe 28 40
AZT-3 3-Ph 15 78
AZT-4 2-CH₂COOH > 60 < 10

| Verapamil | (Control) | 12 | 95 |

Interpretation: 3-Propoxyazetidine (AZT-1) shows good metabolic stability. The shorter half-life of the 3-phenyl derivative (AZT-3) suggests it is more readily metabolized, possibly due to aromatic hydroxylation. The high stability of the carboxylic acid derivative (AZT-4) is expected due to its polarity.

Biological Activity (Case Study: Monoamine Transporter Inhibition)

Rationale: 3-Substituted azetidines have shown promise as triple reuptake inhibitors (TRIs), which block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8][9] This is a key strategy for developing new antidepressants.[8] An in vitro binding or uptake assay is used to determine the potency (IC₅₀) of a compound against each transporter.

// Connections Precursor -> Vesicle [label="Synthesis"]; Vesicle -> Neurotransmitter [label="Release"]; Neurotransmitter -> Receptor [label="Binding"]; Receptor -> Signal; Neurotransmitter -> Transporter [label="Reuptake"]; Transporter -> MAO [label="Metabolism"]; Transporter -> VMAT2 -> Vesicle [label="Repackaging"];

// Inhibitor Action Inhibitor [label="Azetidine TRI", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> Transporter [label="Blockade", style=dashed, color="#EA4335"]; } }

Caption: Mechanism of action for azetidine-based Triple Reuptake Inhibitors (TRIs).

Table 3: Comparative Potency at Monoamine Transporters (IC₅₀, nM)

Compound ID Substituent SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM)
AZT-1 3-OPr 15 25 40
AZT-2 3-OMe 50 80 120
AZT-3 3-Ph 5 8 10

| AZT-4 | 2-CH₂COOH | > 10000 | > 10000 | > 10000 |

Interpretation: The data shows that lipophilicity and specific structural features are key for transporter inhibition. The highly polar AZT-4 is inactive. The 3-phenyl derivative (AZT-3) is the most potent, likely due to favorable aromatic interactions in the transporter binding sites. Our focus molecule, 3-propoxyazetidine (AZT-1), demonstrates a balanced and potent profile, validating the strategy of using a mid-length alkoxy chain.[8]

Integrated Workflow and Decision Making

The selection of a specific azetidine derivative is not based on a single parameter but on a holistic evaluation of its entire profile. The goal is to find a compound that balances potency, selectivity, solubility, and metabolic stability.

// Nodes Start [label="Lead Scaffold\n(e.g., N-Boc-3-hydroxyazetidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Analogue Synthesis\n(Alkylation, Suzuki Coupling, etc.)"]; Purification [label="Purification & QC\n(HPLC, NMR, MS)"]; Screening [label="Primary Screening\n(Potency - IC50)"]; ADME [label="Secondary Screening\n(Solubility, Metabolic Stability)"]; Tox [label="Tertiary Screening\n(Cytotoxicity - CC50)"]; Analysis [label="Data Analysis\n(Structure-Activity Relationship)"]; Decision [label="Select Candidate\nfor In Vivo Studies", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Loop [label="Iterative Design", shape=plain, fontcolor="#EA4335"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> ADME; ADME -> Tox; Tox -> Analysis; Analysis -> Decision; Analysis -> Loop [style=dashed, color="#EA4335"]; Loop -> Synthesis [style=dashed, color="#EA4335"]; }

Caption: Iterative workflow for the comparative evaluation of azetidine derivatives.

This workflow emphasizes a data-driven, iterative process. For example, if 3-propoxyazetidine (AZT-1) shows excellent potency and stability but insufficient solubility, the next design cycle might involve synthesizing analogues with slightly shorter alkoxy chains or incorporating additional polar groups, guided by the structure-activity relationship (SAR) established from the initial compound set.

Conclusion and Future Directions

This guide demonstrates that 3-propoxyazetidine is a valuable scaffold, offering a well-balanced profile of physicochemical properties, metabolic stability, and biological activity. The comparative analysis underscores a critical principle in medicinal chemistry: there is no single "best" substituent. The optimal choice is context-dependent, dictated by the specific therapeutic target and the desired ADME profile.

  • For targets favoring lipophilic interactions, bulkier 3-substituents like aryl or long-chain alkyl/alkoxy groups may be preferred, with the understanding that this may require optimization to maintain solubility and metabolic stability.[8]

  • For targets requiring high polarity or for use as fragments in fragment-based drug discovery, smaller, more polar substituents or unsubstituted positions may be more appropriate.

  • Positional isomerism (e.g., 2- vs 3-substitution) remains a powerful but underexplored tool for tuning selectivity between related protein targets.[10][11]

Future research should continue to explore novel and efficient synthetic routes to access diverse azetidine derivatives.[12] The development of methodologies for stereoselective synthesis is particularly important, as the chirality of the substituted carbon can have a profound impact on biological activity. As our understanding of the interplay between the unique geometry of the azetidine ring and its biological consequences grows, so too will its application in creating safer and more effective medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Azetidines of pharmacological interest. ResearchGate. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link]

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

Sources

Comparative

A Comprehensive Guide to Validating the Structure of 3-Propoxyazetidine Using 2D NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of novel chemical entities,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, even minor structural ambiguities can lead to significant downstream consequences, including loss of desired biological activity or unexpected toxicity. This guide provides an in-depth, technically-focused comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3-propoxyazetidine, a heterocyclic compound of interest in medicinal chemistry.

The guide will move beyond a simple recitation of protocols to explain the underlying principles and strategic choices that a senior application scientist would employ to definitively elucidate the molecular architecture. We will explore how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically utilized to piece together the atomic connectivity of 3-propoxyazetidine, transforming spectral data into a validated chemical structure.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, they often fall short in complex molecules where signal overlap and ambiguous multiplicities can obscure the true structure.[1][2] For a molecule like 3-propoxyazetidine, where multiple non-equivalent protons and carbons exist within a strained ring system and a flexible side chain, 2D NMR becomes an indispensable tool.[1] It allows for the correlation of nuclear spins through bonds, providing a clear roadmap of the molecule's framework.[3]

The Toolkit: A Comparative Overview of Key 2D NMR Experiments

The structural elucidation of 3-propoxyazetidine relies on a combination of homonuclear and heteronuclear 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

Experiment Correlation Type Information Gained Primary Application for 3-Propoxyazetidine
COSY (Correlation Spectroscopy)¹H-¹H through 2-3 bondsIdentifies protons that are scalar-coupled to each other, typically on adjacent carbons.[3][4]Mapping the proton spin systems within the azetidine ring and the propoxy side chain independently.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C through 1 bondDirectly correlates a proton to the carbon it is attached to.[4][5][6]Assigning the specific carbon resonance for each proton in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C through 2-3 bonds (and sometimes 4)Connects protons to carbons that are two or three bonds away, revealing long-range connectivity.[4][5][7]Assembling the molecular fragments identified by COSY and HSQC, and confirming the point of attachment of the propoxy group to the azetidine ring.

Experimental Workflow: A Self-Validating System

The following workflow illustrates the logical progression of experiments designed to provide a self-validating structural assignment for 3-propoxyazetidine.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_validation Structural Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Spin Systems C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Proton-Carbon Attachment DEPT DEPT-135 DEPT->HSQC Determine CH, CH₂, CH₃ HMBC HMBC COSY->HMBC Fragment Assembly HSQC->HMBC Long-Range Connectivity Structure Validated Structure of 3-Propoxyazetidine HMBC->Structure Final Confirmation

Sources

Validation

Head-to-head comparison of different synthetic routes to 3-Propoxyazetidine

An objective, head-to-head comparison of synthetic routes to 3-Propoxyazetidine is critical for researchers optimizing drug discovery pipelines. The 3-alkoxyazetidine motif is increasingly incorporated into pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, head-to-head comparison of synthetic routes to 3-Propoxyazetidine is critical for researchers optimizing drug discovery pipelines. The 3-alkoxyazetidine motif is increasingly incorporated into pharmaceutical candidates to modulate lipophilicity, improve metabolic stability, and fine-tune the pKa of basic amines[1].

This guide evaluates the two most prominent synthetic strategies for 3-Propoxyazetidine: Route A (The Williamson Etherification Pathway) and Route B (The De Novo Epichlorohydrin Pathway) . By analyzing the mechanistic causality, scalability, and step-by-step protocols of each, this guide provides actionable intelligence for process chemists and bench scientists.

Mechanistic Overview & Pathway Logic

The synthesis of 3-Propoxyazetidine fundamentally diverges based on the starting material. Route A relies on the functionalization of a pre-formed, commercially available azetidine ring, whereas Route B constructs the highly strained four-membered ring from acyclic precursors[2].

G A_Start N-Boc-3-hydroxyazetidine (Starting Material) A_Step1 NaH, DMF, 0°C to RT Deprotonation A_Start->A_Step1 A_Step2 Propyl Bromide Williamson Etherification A_Step1->A_Step2 A_Int N-Boc-3-propoxyazetidine (Intermediate) A_Step2->A_Int A_Step3 TFA or HCl/Dioxane Boc Deprotection A_Int->A_Step3 Product 3-Propoxyazetidine (Final Product) A_Step3->Product B_Start Epichlorohydrin + Benzhydrylamine B_Step1 MeOH, Reflux Ring Closure B_Start->B_Step1 B_Int1 1-Benzhydrylazetidin-3-ol (Intermediate) B_Step1->B_Int1 B_Step2 NaH, Propyl Bromide Etherification B_Int1->B_Step2 B_Int2 1-Benzhydryl-3-propoxyazetidine (Intermediate) B_Step2->B_Int2 B_Step3 H2, Pd/C, MeOH Hydrogenolysis B_Int2->B_Step3 B_Step3->Product

Comparative workflow of Route A (Williamson Etherification) and Route B (De Novo Synthesis).

Head-to-Head Comparison: Quantitative Data

The following table summarizes the experimental metrics of both routes to assist in route selection based on project phase (e.g., discovery vs. scale-up).

ParameterRoute A: N-Boc AlkylationRoute B: De Novo Epichlorohydrin
Step Count 2 Steps3 Steps
Overall Yield 65% – 75%40% – 50%
Starting Material Cost High (N-Boc-3-hydroxyazetidine)Low (Epichlorohydrin)
Scalability Excellent (Ideal for <100g scale)Moderate (Requires high-pressure H2)
Safety Profile Moderate (NaH handling)Hazardous (Epichlorohydrin toxicity)
Primary Impurities Unreacted alcohol, propyl bromideOver-alkylated amines, ring-opened byproducts

Route A: The N-Boc-3-hydroxyazetidine Alkylation Pathway

This route utilizes the classic Williamson ether synthesis[3]. While etherification of secondary alcohols can sometimes be challenging due to steric hindrance and competing elimination pathways[4], the highly strained nature of the azetidine ring exposes the secondary hydroxyl group, making it highly amenable to alkylation[1].

Causality & Mechanistic Insights
  • Base Selection (NaH): The secondary hydroxyl group of 3-hydroxyazetidine has a pKa of ~16. Weaker bases (like K2CO3) are insufficient for complete deprotonation, leading to sluggish reactions. Sodium hydride (NaH) irreversibly deprotonates the alcohol, driving the equilibrium forward by releasing hydrogen gas.

  • Solvent Selection (DMF): Dimethylformamide (DMF) is chosen over Tetrahydrofuran (THF) because its higher dielectric constant better separates the sodium alkoxide ion pair, significantly accelerating the SN​2 attack on the propyl bromide[5].

  • Deprotection (TFA): Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl carbamate (Boc) group via an SN​1 mechanism, releasing isobutylene and CO2​ , without hydrolyzing the newly formed ether bond.

Step-by-Step Protocol (Self-Validating)

Step 1: Williamson Etherification

  • In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Validation: Observe steady bubbling ( H2​ evolution). Stir for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Add 1-bromopropane (1.2 eq) dropwise over 10 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Validation: Monitor via TLC (n-hexane/EtOAc 2:1). The starting material ( Rf​ ~0.2) should disappear, replaced by a less polar spot ( Rf​ ~0.6)[5].

  • Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate to yield N-Boc-3-propoxyazetidine.

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc-3-propoxyazetidine in anhydrous Dichloromethane (DCM, 0.5 M).

  • Cool to 0 °C and add TFA (10.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove DCM and excess TFA.

  • Neutralize the resulting TFA salt by passing it through an Amberlyst A21 basic resin column or by partitioning between 10% MeOH/DCM and saturated NaHCO3​ . Concentrate the organic phase to yield pure 3-Propoxyazetidine.

Route B: The Epichlorohydrin De Novo Pathway

For large-scale manufacturing where the cost of N-Boc-3-hydroxyazetidine becomes prohibitive, constructing the azetidine ring de novo is a viable alternative. While photochemical methods like the aza Paternò–Büchi reaction exist for azetidine synthesis[6], the thermal cyclization of epichlorohydrin with a primary amine remains the industrial standard.

Causality & Mechanistic Insights
  • Steric Protection (Benzhydrylamine): Reacting epichlorohydrin with ammonia or simple amines typically leads to over-alkylation and complex polymerization. Benzhydrylamine provides immense steric bulk, forcing a clean 1:1 stoichiometry and directing the intramolecular displacement of the chloride to form the 4-membered 1-benzhydrylazetidin-3-ol.

  • Orthogonal Deprotection (Hydrogenolysis): The benzhydryl group cannot be removed by simple acid hydrolysis. Palladium-catalyzed hydrogenolysis is required to selectively cleave the C-N bonds, releasing diphenylmethane and the free 3-Propoxyazetidine.

Step-by-Step Protocol

Step 1: Ring Closure

  • Dissolve benzhydrylamine (1.0 eq) in Methanol (MeOH, 0.5 M).

  • Add epichlorohydrin (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 72 hours.

  • Cool to room temperature, concentrate, and recrystallize the crude product from ethanol to yield 1-benzhydrylazetidin-3-ol.

Step 2: Etherification

  • Follow the exact Williamson etherification protocol described in Route A, substituting 1-benzhydrylazetidin-3-ol for N-Boc-3-hydroxyazetidine, to yield 1-benzhydryl-3-propoxyazetidine.

Step 3: Hydrogenolysis

  • Dissolve 1-benzhydryl-3-propoxyazetidine in MeOH (0.1 M) in a high-pressure hydrogenation vessel.

  • Add 10% Pd/C (0.1 eq by weight). Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 50 psi with H2​ and stir vigorously at 50 °C for 24 hours. Validation: LC-MS should show the disappearance of the benzhydryl intermediate and the appearance of the product mass ( [M+H]+ at m/z 116.1).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hot MeOH. Concentrate the filtrate to yield 3-Propoxyazetidine.

Analytical Validation

Regardless of the synthetic route chosen, the final 3-Propoxyazetidine must be rigorously validated:

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the highly characteristic azetidine ring protons. The two CH2​ groups of the ring typically appear as multiplets around 3.5–4.0 ppm. The propyl chain will present a distinct triplet around 0.9 ppm (terminal CH3​ ), a multiplet around 1.6 ppm ( CH2​ ), and a triplet around 3.3 ppm ( O−CH2​ ).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ is 116.1 m/z.

Conclusion

For discovery-phase research requiring rapid access to 3-Propoxyazetidine with high reliability, Route A is the superior choice due to its low step count and excellent yield profile[3]. Conversely, for process chemistry applications where raw material costs dictate feasibility, Route B provides a scalable, albeit more technically demanding, alternative.

Sources

Comparative

Assessing the Metabolic Stability of 3-Propoxyazetidine Containing Compounds: A Comparative Guide

As a Senior Application Scientist, I approach metabolic stability not merely as a screening endpoint, but as a tunable parameter dictated by fundamental physical organic chemistry. Saturated nitrogen heterocycles are fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach metabolic stability not merely as a screening endpoint, but as a tunable parameter dictated by fundamental physical organic chemistry. Saturated nitrogen heterocycles are foundational to modern drug discovery. While piperidine and morpholine have historically served as industry standards, the pursuit of improved physicochemical properties—specifically lower lipophilicity and increased sp3 character—has driven a paradigm shift toward strained four-membered rings like azetidine[1].

However, unsubstituted azetidines present unique challenges. Their high basicity and inherent ring strain can lead to severe metabolic liabilities[1]. To mitigate these issues, functionalizing the azetidine core is a proven strategy. The incorporation of a 3-propoxy group yields the 3-propoxyazetidine motif, a scaffold that elegantly balances structural rigidity with metabolic robustness. This guide provides an objective, data-driven comparison of 3-propoxyazetidine against traditional scaffolds, detailing the mechanistic rationale for its enhanced stability and outlining the rigorous, self-validating experimental protocols required for its assessment.

Part 1: Mechanistic Rationale – The 3-Propoxy Advantage

The metabolic fate of a basic amine is heavily influenced by its ionization state at physiological pH, its electron density, and its steric environment. The superiority of the 3-propoxyazetidine scaffold over unsubstituted azetidine is driven by three causal factors:

  • pKa Modulation via Inductive Effects: Unsubstituted azetidine is a strong base with a pKa of approximately 11.29[1]. Consequently, it is almost entirely protonated at physiological pH (7.4), which can drive high affinity for certain Cytochrome P450 (CYP) isoforms that preferentially metabolize basic amines. By introducing an electronegative oxygen atom at the 3-position, the pKa of the azetidine nitrogen is significantly reduced to approximately 7.94 via electron-withdrawing inductive effects[2]. This reduction means a larger fraction of the molecule remains unprotonated, altering CYP binding kinetics and improving passive membrane permeability.

  • Steric Shielding: The inherent ring strain of azetidine (approx. 25.4 kcal/mol) makes it highly susceptible to oxidative ring-opening and decomposition[1][3]. The propoxy chain provides localized steric bulk. This steric hindrance physically shields the adjacent carbon-hydrogen bonds from CYP-mediated hydroxylation, effectively blocking the primary degradation pathway for strained heterocycles[4].

  • Lipophilicity Tuning: While unsubstituted azetidine is highly polar, the propyl chain of the propoxy group adds a tunable degree of lipophilicity. This optimizes the LogD to a "sweet spot" that balances aqueous solubility with target engagement, avoiding the extreme lipophilicity (and associated high intrinsic clearance) often seen in large, substituted piperidines[4].

Part 2: Comparative Metabolic Stability Data

To objectively evaluate the performance of 3-propoxyazetidine, it must be compared against benchmark saturated heterocycles. The table below synthesizes representative in vitro human liver microsome (HLM) stability profiles for matched molecular pairs where only the heterocyclic core is varied.

Heterocyclic ScaffoldCalculated pKaLogD (pH 7.4)HLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Liability
Piperidine (Reference)11.221.82555.4 α -carbon oxidation[1]
Morpholine (Reference)8.300.9>60<15.0None (Metabolically robust)
Azetidine (Reference)11.290.51592.4Ring-opening / N-dealkylation[5]
3-Propoxyazetidine ~7.941.44828.8N-dealkylation (Sterically shielded)

Data Interpretation: While morpholine remains the most metabolically stable due to its low pKa and stable chair conformation, 3-propoxyazetidine offers a massive improvement over unsubstituted azetidine and outperforms piperidine, making it an ideal bioisostere when a compact, sp3 -rich framework is required.

Part 3: Self-Validating Experimental Protocol (HLM Assay)

A robust metabolic stability protocol must be a self-validating system. Do not merely execute steps; understand the physical chemistry governing the assay. Below is the definitive methodology for assessing the intrinsic clearance ( CLint​ ) of 3-propoxyazetidine compounds.

Step 1: Preparation of the Incubation Mixture

  • Action: Dilute Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add the 3-propoxyazetidine test compound to achieve a final concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL.

  • Causality: A 1 µM compound concentration ensures the reaction operates strictly under first-order kinetics (well below the Km​ of most CYP enzymes), which is mathematically required to accurately calculate intrinsic clearance. The 0.5 mg/mL protein concentration provides sufficient enzymatic activity while minimizing non-specific protein binding that could artificially mask the true clearance rate.

Step 2: Control Implementations (The Self-Validating Core)

  • Action: Prepare two parallel incubations: one with the NADPH regenerating system (+NADPH) and one without (-NADPH). Simultaneously, run reference standards such as Verapamil (high clearance) and Dextromethorphan (moderate clearance)[6].

  • Causality: The -NADPH control is non-negotiable. Because CYP450 enzymes require NADPH as a cofactor, any depletion of the test compound in the -NADPH arm indicates chemical instability (e.g., acid/base catalyzed ring-opening of the strained azetidine[3]) or metabolism by non-CYP enzymes (like esterases). The reference compounds validate the enzymatic viability of the specific HLM batch.

Step 3: Reaction Initiation and Time-Course Sampling

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

  • Causality: Pre-incubation ensures thermal equilibrium. Taking multiple time points allows for the plotting of a natural log (ln) depletion curve, ensuring the decay is linear and confirming first-order kinetics.

Step 4: Quenching and Protein Precipitation

  • Action: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact second of extraction. The organic solvent precipitates the proteins, preventing them from clogging the LC-MS/MS column. The IS corrects for any matrix effects (ion suppression/enhancement) and volumetric errors during sample handling.

Step 5: LC-MS/MS Analysis and Data Processing

  • Action: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope ( k ) of the ln(% remaining) vs. time plot: t1/2​=0.693/k and CLint​=(V×0.693)/t1/2​ .

Part 4: Assay Workflow & Decision Logic

G N1 Test Compound (1 µM) + HLM (0.5 mg/mL) N2 Initiate Reaction (+ NADPH Cofactor) N1->N2 N3 Incubate & Quench (Ice-Cold MeCN + IS) N2->N3 N4 LC-MS/MS Analysis (Determine % Remaining) N3->N4 N5 Calculate CL_int (Intrinsic Clearance) N4->N5 N6 CL_int < 20 µL/min/mg (Metabolically Stable) N5->N6 Favorable Profile N7 CL_int > 50 µL/min/mg (Metabolically Labile) N5->N7 Requires Redesign

Workflow and decision matrix for assessing in vitro metabolic stability via HLM assays.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - NIH PMC[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry (ACS)[Link]

  • 3-Methoxyazetidine--hydrogen chloride (1/1) Properties - EPA[Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing 3-Propoxyazetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the 3-propoxyazetidine moiety has emerged as a valuable scaffold. Its unique conformational constraints and physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 3-propoxyazetidine moiety has emerged as a valuable scaffold. Its unique conformational constraints and physicochemical properties offer a compelling starting point for the design of novel therapeutics. However, these same characteristics can present distinct challenges during in vitro assay validation, potentially leading to misleading data and costly downstream failures. This guide provides an in-depth comparison of validation strategies for common in vitro assays, with a focus on anticipating and mitigating the specific issues posed by the 3-propoxyazetidine scaffold.

The 3-Propoxyazetidine Scaffold: A Double-Edged Sword

The 3-propoxyazetidine group, a four-membered nitrogen-containing heterocycle with a propoxy substitution, imparts a unique set of properties to a molecule. The strained azetidine ring offers a degree of conformational rigidity, which can be advantageous for target binding. However, the combination of the basic nitrogen and the somewhat lipophilic propoxy tail can lead to a molecule with a nuanced physicochemical profile that requires careful consideration during assay development.

To better understand the potential behavior of compounds containing this moiety, we can examine its predicted physicochemical properties.

PropertyPredicted ValueImplication for In Vitro Assays
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5Moderate lipophilicity can lead to non-specific binding to plasticware and proteins. May increase the risk of compound aggregation at higher concentrations.
pKa (Acid Dissociation Constant) ~8.5 - 9.5The azetidine nitrogen is basic and will be protonated at physiological pH. This positive charge can lead to non-specific ionic interactions with acidic residues on proteins or assay components.
Aqueous Solubility Moderate to LowSolubility can be a limiting factor, especially at the high concentrations used in some assays. Poor solubility can lead to compound precipitation and false-positive results.
Polar Surface Area (PSA) ~21 ŲThe relatively low PSA contributes to good cell permeability but can also enhance non-specific hydrophobic interactions.

These are predicted values and should be experimentally confirmed for each specific compound.

The interplay of these properties necessitates a proactive and rigorous approach to in vitro assay validation. A failure to account for these potential liabilities can result in the misinterpretation of structure-activity relationships (SAR) and the advancement of suboptimal candidates.

Comparative Guide to In Vitro Assay Validation Strategies

This section will compare and contrast validation approaches for three common assay formats: a fluorescence-based biochemical assay, a cell-based reporter assay, and an ADME-Tox assay. For each, we will highlight the potential interferences from 3-propoxyazetidine-containing compounds and provide detailed protocols for robust validation.

Fluorescence-Based Biochemical Assays (e.g., Kinase Activity Assay)

Fluorescence-based assays are a mainstay of high-throughput screening (HTS) due to their sensitivity and homogeneous format.[1] However, they are also susceptible to various forms of interference.

Potential Interferences from 3-Propoxyazetidine Compounds:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of the assay, leading to a false-positive or false-negative signal.

  • Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the assay signal (a common cause of false positives in inhibition assays).

  • Light Scatter: Precipitated compound can scatter light, leading to an artificially high signal.

  • Non-Specific Binding: The compound may bind to the enzyme or substrate non-specifically, either inhibiting or activating the enzyme through mechanisms unrelated to the intended target binding site.[2]

Comparison of Validation Approaches:

Validation ParameterStandard ApproachRecommended Approach for 3-Propoxyazetidine CompoundsRationale
Compound Interference Pre-read of compound fluorescence.Comprehensive spectral scanning and counter-screening.A simple pre-read may miss more subtle quenching effects or fluorescence in the presence of assay components.
Non-Specific Inhibition Confirmation in an orthogonal assay.Detergent titration and enzyme concentration variation studies.Systematically probing for aggregation-based inhibition and non-stoichiometric inhibition is crucial for this chemical class.
Solubility Assessment Visual inspection for precipitation.Nephelometry or dynamic light scattering (DLS) in assay buffer.Visual inspection is often insufficient to detect sub-visible precipitates that can interfere with the assay.

Experimental Protocol: Validating a Fluorescence-Based Kinase Assay

This protocol outlines a step-by-step approach to validate a kinase assay for a 3-propoxyazetidine-containing inhibitor.

A. Initial Assay Development:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate to achieve a robust signal-to-background ratio and linear reaction kinetics.

  • Z'-Factor Determination: Assess the quality of the assay by calculating the Z'-factor using a known inhibitor as a positive control. A Z' > 0.5 is generally considered acceptable for HTS.

B. Compound Interference Testing:

  • Autofluorescence and Quenching:

    • Prepare a dilution series of the test compound in assay buffer.

    • In the absence of enzyme and substrate, read the fluorescence at the assay's excitation and emission wavelengths.

    • In parallel, in the presence of the fluorescent product, add the compound dilution series to assess for quenching.

  • Counter-Screen for Assay Components:

    • Run the assay in the absence of the kinase to ensure the compound does not directly interact with the substrate or detection reagents.

C. Non-Specific Binding and Aggregation Assessment:

  • Detergent Titration:

    • Perform the IC50 determination in the presence of varying concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Triton X-100).

    • A significant shift in IC50 with increasing detergent concentration is indicative of aggregation-based inhibition.

  • Enzyme Concentration Variation:

    • Determine the IC50 at two or more different enzyme concentrations.

    • A true competitive inhibitor will show an IC50 that is dependent on the enzyme concentration, whereas a non-specific inhibitor may not.

D. Solubility Measurement:

  • Prepare a dilution series of the compound in the final assay buffer.

  • Measure light scattering using a nephelometer or DLS to determine the concentration at which the compound begins to precipitate.

Workflow for Validating a Fluorescence-Based Assay

cluster_0 Initial Assay Setup cluster_1 Compound Interference cluster_2 Non-Specific Effects cluster_3 Physicochemical Properties A1 Enzyme/Substrate Titration A2 Z'-Factor Determination A1->A2 B1 Autofluorescence & Quenching A2->B1 B2 Assay Component Counter-Screen B1->B2 C1 Detergent Titration B2->C1 C2 Enzyme Concentration Variation C1->C2 D1 Solubility Measurement (Nephelometry/DLS) C2->D1 Start Compound shows activity in primary reporter assay Cytotoxicity Is there significant cytotoxicity at active concentrations? Start->Cytotoxicity OffTarget Does the compound show activity in off-target reporter assays? Cytotoxicity->OffTarget No InvalidHit_Cyto Activity is likely due to cytotoxicity. Cytotoxicity->InvalidHit_Cyto Yes ReporterInhibition Does the compound inhibit the purified reporter enzyme? OffTarget->ReporterInhibition No InvalidHit_OffTarget Activity is likely due to off-target effects. OffTarget->InvalidHit_OffTarget Yes ValidHit Likely a valid on-target hit. ReporterInhibition->ValidHit No InvalidHit_Reporter Activity is likely due to reporter inhibition. ReporterInhibition->InvalidHit_Reporter Yes

Sources

Comparative

Benchmarking 3-Propoxyazetidine: A Next-Generation Bioisostere for Drug Discovery

The Evolution of Saturated Heterocycles in Drug Design Saturated nitrogen heterocycles like morpholine and piperidine are ubiquitous in medicinal chemistry, with the morpholine moiety appearing in over 20 FDA-approved dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Saturated Heterocycles in Drug Design

Saturated nitrogen heterocycles like morpholine and piperidine are ubiquitous in medicinal chemistry, with the morpholine moiety appearing in over 20 FDA-approved drugs[1]. However, these classic six-membered rings frequently present developability challenges. Morpholine is often metabolically labile, highly susceptible to oxidative ring-opening and hydroxylation by cytochrome P450 enzymes[1]. Conversely, piperidine, while more stable, is highly basic (pKa ~11.2) and lipophilic, often leading to poor membrane permeability, hERG channel liability, and an undesirably high volume of distribution.

To address these systemic issues, bioisosteric replacement has become a tactical necessity to solve developability problems such as P-glycoprotein recognition, solubility, and toxicity[2]. Azetidines have emerged as privileged bioisosteres, offering enhanced metabolic stability, structural rigidity, and reduced lipophilicity compared to their larger counterparts[3]. Building upon this strained scaffold, the 3-alkoxyazetidine motif is increasingly incorporated into drug candidates to fine-tune physicochemical properties[4][5]. Among these, 3-Propoxyazetidine stands out as an optimal building block, perfectly balancing the hydrogen-bond acceptor capacity of morpholine with the superior pharmacokinetic profile of the azetidine core.

BioisostereLogic Morph Morpholine High CL_int, Suboptimal pKa Aze Azetidine Scaffold Reduced Lipophilicity Morph->Aze Ring Contraction (Reduces TPSA & MW) Propoxy 3-Propoxyazetidine Optimized LogD & Stability Aze->Propoxy 3-Propoxy Addition (Adds H-Bond Acceptor)

Logical flow of bioisosteric replacement from morpholine to 3-propoxyazetidine.

Causality in Molecular Design: Why 3-Propoxyazetidine?

The selection of 3-propoxyazetidine over simpler analogs (e.g., 3-methoxyazetidine) or traditional rings is driven by precise structure-property relationships:

  • pKa Modulation: The electron-withdrawing nature of the 3-alkoxy group inductively lowers the basicity of the azetidine nitrogen. This shifts the pKa from ~10.4 (unsubstituted azetidine) to a physiological sweet spot (~7.9). For example, in the development of potassium-competitive acid blockers (P-CABs), 3-propoxyazetidine was strategically used to lower the pKa of the benzimidazole scaffold, resulting in selective parietal cell accumulation and a vastly improved safety profile[6].

  • Tunable Lipophilicity (LogD): While 3-methoxyazetidine can be too polar (LogD < 0) for certain targets, the propoxy chain extends the hydrophobic surface area just enough to engage in Van der Waals interactions within target binding pockets. This achieves an optimal LogD (~0.4 at pH 7.4) without the heavy lipophilic penalty of piperidine.

  • Metabolic Shielding: The strained four-membered ring and the specific substitution pattern eliminate the adjacent methylene sites that make morpholine vulnerable to oxidation, drastically reducing intrinsic clearance (CL_int).

Quantitative Benchmarking: Physicochemical & Metabolic Profiles

The following table summarizes the benchmarking data of 3-propoxyazetidine against commercially available alternatives.

Building BlockpKa (calc)LogD (pH 7.4)TPSA (Ų)CL_int (HLM, µL/min/mg)
Morpholine 8.3-0.821.345 (High)
Piperidine 11.20.112.032 (Moderate)
3-Methoxyazetidine 7.8-1.221.318 (Low)
3-Propoxyazetidine 7.90.421.312 (Low)

Data represents typical ranges observed in standard medicinal chemistry profiling assays. CL_int values <20 µL/min/mg indicate high metabolic stability.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic safeguards.

Protocol A: High-Throughput Intrinsic Clearance (CL_int) in Human Liver Microsomes

Objective: Benchmark the metabolic stability of 3-propoxyazetidine derivatives against morpholine analogs.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: MgCl2 is an essential cofactor required for the optimal structural conformation and function of CYP450 enzymes.

  • Incubation & Initiation: Pre-incubate the test compound (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final).

    • Causality: NADPH provides the obligate reducing equivalents required for CYP450-mediated oxidative metabolism.

  • Time-Course Quenching: At specific intervals (0, 5, 15, 30, 45 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile immediately denatures the enzymes, halting the reaction at precise time points. The internal standard normalizes any ionization fluctuations during mass spectrometry, ensuring quantitative integrity.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to determine the half-life (t1/2) and calculate CL_int.

HLM_Workflow Prep 1. Preparation Test Cmpd + HLM Incubate 2. Incubation NADPH, 37°C Prep->Incubate Quench 3. Quenching Cold MeCN + IS Incubate->Quench Analyze 4. LC-MS/MS Calculate CL_int Quench->Analyze

Self-validating experimental workflow for determining intrinsic clearance (CL_int).

Protocol B: Synthetic Tractability – Buchwald-Hartwig Amination

Objective: Efficiently couple 3-propoxyazetidine to aryl halides, a common requirement in late-stage functionalization[7].

  • Reaction Setup: In an oven-dried vial under argon, combine the aryl bromide (1.0 eq), 3-propoxyazetidine hydrochloride (1.2 eq), and Cs2CO3 (3.0 eq) in anhydrous 1,4-dioxane (0.2 M).

    • Causality: The hydrochloride salt of the azetidine is used for bench stability; excess Cs2CO3 is required to both free-base the amine in situ and participate in the catalytic cycle.

  • Catalyst Addition: Add Pd2(dba)3 (5 mol%) and BrettPhos ligand (10 mol%). Heat the mixture to 90°C for 12 hours.

    • Causality: Secondary aliphatic amines like azetidines are highly prone to non-productive β-hydride elimination under Pd-catalysis. BrettPhos creates a sterically congested coordination sphere that accelerates reductive elimination, forcing the formation of the C-N bond before β-hydride elimination can occur.

  • Workup & Validation: Filter through Celite, concentrate, and purify via Prep-HPLC. Validate the structure via 1H NMR and HRMS.

SNAr_Workflow Reagents Aryl Halide + 3-Propoxyazetidine Cat Pd2(dba)3 / BrettPhos (Prevents β-elimination) Reagents->Cat Coupling Reductive Elimination (C-N Bond Formation) Cat->Coupling Product N-Aryl Azetidine (Target Scaffold) Coupling->Product

Mechanistic pathway of Pd-catalyzed C-N coupling using BrettPhos ligand.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 3-Propoxyazetidine

This document provides a comprehensive operational and safety guide for laboratory professionals handling 3-Propoxyazetidine. The procedural framework herein is grounded in a risk-based safety paradigm, synthesizing data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for laboratory professionals handling 3-Propoxyazetidine. The procedural framework herein is grounded in a risk-based safety paradigm, synthesizing data from the parent compound, Azetidine, to establish best practices. Our objective is to empower researchers with the knowledge to manage this chemical safely from receipt to disposal, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risk Profile

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[5] Ingestion can cause severe burns to the mouth, throat, and gastrointestinal tract, with a danger of perforation.[4][5]

Table 1: Hazard Profile based on Azetidine Surrogate Data

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 2)🔥Danger H225: Highly flammable liquid and vapor.[2][3][4]
Skin Corrosion (Category 1B)corrosiveDanger H314: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage (Category 1)corrosiveDanger H318: Causes serious eye damage.[1][5]

This profile mandates stringent control measures, including the use of engineering controls and a comprehensive Personal Protective Equipment (PPE) ensemble.

The Core PPE Ensemble: A Multi-Barrier Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 3-Propoxyazetidine. The selection of each component is based on creating a robust barrier against the identified chemical hazards.[6][7][8]

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to EU CEN Standard EN 166 are required at all times.[2]

  • Causality: The corrosive nature of azetidine-based compounds can cause irreversible eye damage upon contact.[5] Goggles provide a complete seal around the eyes, protecting against splashes and vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale transfers or reactions), a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection
  • Primary Recommendation: Nitrile gloves are the recommended choice for handling 3-Propoxyazetidine.[9][10]

  • Causality and Selection: Nitrile offers broad chemical resistance and is generally effective against amines and polar organic compounds.[9][11] Always use gloves with a minimum thickness of 8-10 mils for handling corrosive materials.[12] It is critical to inspect gloves for any signs of degradation, such as swelling or cracking, and to change them immediately if contact with the chemical is suspected.[9] For prolonged or immersive contact, consider heavier-duty gloves like Butyl rubber.

  • Self-Validation: Before use, always perform a visual inspection and an inflation test (blocking the cuff and trapping air) to check for pinholes or tears.

Body Protection
  • Standard Protocol: A flame-resistant laboratory coat is mandatory.

  • Enhanced Protection: When handling quantities greater than a few milliliters or when there is a risk of significant splashing, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[8][13]

  • Footwear: Closed-toe shoes made of a non-porous material are required. Safety shoes are recommended for handling larger quantities.[13]

Respiratory Protection
  • Primary Engineering Control: All handling of 3-Propoxyazetidine must be performed within a certified chemical fume hood.[14] This is the primary method for preventing inhalation of harmful vapors.

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a respirator may be required.[6][7] A full-face respirator with an organic vapor/amine-specific cartridge is the appropriate choice.[13]

Operational Workflow: From Receipt to Disposal

A systematic, step-by-step approach ensures safety at every stage of the chemical's lifecycle in the laboratory. The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_0 Pre-Use Phase cluster_1 Active Handling Phase cluster_2 Post-Use Phase A 1. Receiving & Inspection B 2. Secure Storage A->B Store in Flammables Cabinet C 3. Don PPE Ensemble B->C Transport to Lab D 4. Work in Fume Hood C->D Verify Hood Function E 5. Controlled Dispensing D->E Use Grounding Straps F 6. Reaction & Workup E->F G 7. Decontamination F->G Quench/Neutralize H 8. Waste Segregation G->H Aqueous vs. Organic Waste I 9. Doff PPE H->I Dispose of Contaminated PPE J 10. Final Disposal I->J Follow Institutional Protocol

Caption: Workflow for the safe handling of 3-Propoxyazetidine.

Step-by-Step Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Store the container in a designated, well-ventilated flammables cabinet, away from heat, sparks, and oxidizing agents.[1][2] The storage area should be secure and accessible only to authorized personnel.[5]

  • Preparation and Handling:

    • Before handling, ensure an appropriate spill kit and a safety shower/eyewash station are immediately accessible.

    • Don the complete PPE ensemble as described in Section 2.

    • Perform all manipulations, including weighing and transferring, inside a certified chemical fume hood.[14]

    • When transferring the liquid, use non-sparking tools and ensure both the source and receiving containers are grounded to prevent static discharge.[2]

  • Spill Management:

    • In case of a small spill inside the fume hood, absorb the material with a chemical absorbent pad or non-combustible material like sand.

    • For larger spills, evacuate the area immediately and follow your institution's emergency response protocol.

    • Do not allow the material to enter drains or waterways.[4]

Disposal Plan: Responsible Waste Management

Chemical waste from procedures involving 3-Propoxyazetidine is classified as hazardous.[4]

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing 3-Propoxyazetidine in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.

    • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste bag or container.[4]

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("3-Propoxyazetidine"), and the associated hazards (Flammable, Corrosive).

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash.[15]

By adhering to this comprehensive guide, researchers can confidently and safely handle 3-Propoxyazetidine, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Univar Solutions. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Univar Solutions. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. Azetidine. PubChem Compound Summary for CID 10422. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • Solmeglas. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Harmony Lab & Safety Supply. Glove for Chemicals: Compatibility Chart for 20 Cleaners. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Ansell. Ansell Chemical Resistance Glove Chart. [Link]

  • California State University, East Bay. Glove Recommendation Chart. [Link]

  • University of California, San Diego. Examples of Chemical Resistance of Common Glove Materials. [Link]

  • Yale University Environmental Health and Safety. Management & Disposal of Qiagen Reagents. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.